4-Methoxycyclohexanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXLAZIFYYECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347613 | |
| Record name | 4-Methoxycyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-46-5, 121588-79-2 | |
| Record name | 4-Methoxycyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans-4-Methoxycyclohexyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of cis-4-Methoxycyclohexanamine: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-4-Methoxycyclohexanamine is a conformationally restricted diamine surrogate that is gaining significant attention as a valuable building block in medicinal chemistry. Its rigid cyclic structure, combined with the stereospecific orientation of its amine and methoxy functional groups, offers a unique scaffold for the design of novel therapeutics with improved potency and selectivity. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining high-purity cis-4-Methoxycyclohexanamine, with a primary focus on the stereoselective reductive amination of 4-methoxycyclohexanone. We will delve into the mechanistic underpinnings of catalyst selection and reaction optimization to favor the desired cis-isomer, present detailed experimental protocols, and discuss the broader implications of this compound in modern drug development.
Introduction: The Strategic Value of Conformationally Restricted Scaffolds in Medicinal Chemistry
The quest for novel drug candidates with enhanced efficacy and reduced off-target effects has led medicinal chemists to explore molecular scaffolds that offer a higher degree of pre-organization. Conformationally restricted molecules, such as cis-4-methoxycyclohexanamine, present their functional groups in well-defined spatial arrangements, which can lead to a more favorable entropic profile upon binding to a biological target. This often translates to higher binding affinity and specificity. The cis-1,4-substitution pattern on the cyclohexane ring locks the amine and methoxy groups into a specific axial-equatorial relationship, providing a rigid framework for the elaboration of more complex molecular architectures. Derivatives of similar substituted cyclohexylamines have shown promise in various therapeutic areas, including as antitubercular agents, underscoring the potential of this structural motif in drug discovery.[1]
Retrosynthetic Analysis and Key Synthetic Strategies
The most direct and industrially scalable approach to cis-4-methoxycyclohexanamine is the stereoselective reductive amination of the readily available starting material, 4-methoxycyclohexanone. This one-pot reaction involves the formation of an intermediate imine or enamine, followed by its reduction to the desired amine. The critical challenge lies in controlling the stereochemistry of the reduction to selectively yield the cis-isomer over the thermodynamically more stable trans-isomer.
The stereochemical outcome of the reduction is primarily influenced by the choice of catalyst and the reaction conditions. The two main catalytic systems that have demonstrated high cis-selectivity in the reductive amination of substituted cyclohexanones are Rhodium-based catalysts and Nickel-based catalysts , particularly Raney Nickel.
Caption: Retrosynthetic approach for cis-4-Methoxycyclohexanamine.
Stereoselective Reductive Amination: A Tale of Two Catalysts
The preference for the formation of the cis-isomer can be rationalized by considering the mechanism of catalytic hydrogenation of the intermediate imine on the catalyst surface. The bulky cyclohexyl ring will preferentially adsorb onto the catalyst surface from its less hindered side. Subsequent delivery of hydrogen from the catalyst surface then leads to the formation of the cis-product where the newly formed amino group and the methoxy group are on the same side of the ring.
Rhodium-Based Catalysis for High cis-Selectivity
Rhodium catalysts, often supported on carbon (Rh/C), have shown excellent performance in directing the stereoselective synthesis of cis-4-substituted cyclohexylamines.[1][2] The choice of solvent and reaction pressure plays a crucial role in maximizing the cis:trans ratio.
Experimental Protocol: Reductive Amination using Rh/C Catalyst
-
Reactor Setup: A high-pressure autoclave reactor is charged with 4-methoxycyclohexanone (1.0 eq) and a suitable solvent such as methanol or tetrahydrofuran.
-
Catalyst Addition: 5% Rhodium on carbon (Rh/C) is added to the mixture (typically 1-5 mol%).
-
Ammonia Introduction: The reactor is sealed and purged with nitrogen. Anhydrous ammonia is then introduced into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 1-3 MPa) and heated to a temperature between 60-90°C.[1]
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, a mixture of cis- and trans-isomers, is then subjected to purification.
Raney Nickel: A Cost-Effective Alternative
Raney Nickel is a widely used catalyst in industrial reductive aminations due to its high activity and lower cost compared to precious metal catalysts.[3] While it can provide good yields, achieving high cis-selectivity may require careful optimization of reaction parameters.
Experimental Protocol: Reductive Amination using Raney Nickel
-
Reactor Setup: A stirred autoclave is charged with 4-methoxycyclohexanone (1.0 eq), a solvent (e.g., methanol or ethanol), and activated Raney Nickel catalyst.
-
Amine Source: An aqueous solution of ammonia is added to the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen and heated. The reaction is typically carried out at a moderate temperature and pressure.
-
Reaction Monitoring and Work-up: The reaction progress is monitored, and upon completion, the catalyst is carefully filtered off. The product is isolated by distillation or crystallization after solvent removal.
Sources
Introduction: The Significance of the 4-Substituted Cyclohexanamine Scaffold
An In-Depth Technical Guide to the Synthesis of trans-4-Methoxycyclohexanamine
For inquiries, please contact: Senior Application Scientist Google Research & Development
The trans-4-substituted cyclohexanamine motif is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, chair-like conformation allows for precise spatial orientation of functional groups, making it an invaluable building block for creating molecules with specific three-dimensional structures. trans-4-Methoxycyclohexanamine, in particular, serves as a key intermediate in the synthesis of pharmacologically active compounds, where the methoxy group can modulate properties such as lipophilicity and metabolic stability, and the amine provides a crucial handle for further chemical elaboration. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on practical execution, stereochemical control, and the underlying scientific principles that govern these transformations.
Strategic Analysis of Synthetic Pathways
The synthesis of trans-4-Methoxycyclohexanamine presents a central chemical challenge: the stereoselective installation of the amino group onto the cyclohexane ring to favor the trans diastereomer. Several robust strategies have been developed to address this, each with distinct advantages and considerations for the research scientist.
-
Direct Reductive Amination: This is arguably the most versatile and widely employed method for synthesizing cyclohexanamines.[1] The strategy involves the reaction of a ketone, in this case, 4-methoxycyclohexanone, with an amine source (typically ammonia or an ammonia equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. The stereochemical outcome is often governed by thermodynamic control, favoring the more stable trans product where the bulky substituent is in the equatorial position.
-
Biocatalytic Amination: A modern and highly selective alternative leverages the power of enzymes. Transaminases can catalyze the asymmetric amination of ketones with exceptional stereocontrol.[2][3] Recent studies have demonstrated that specific transaminases can selectively deaminate the cis-isomer from a diastereomeric mixture, effectively leading to a dynamic kinetic resolution that enriches the desired trans-isomer.[2][3] This approach is a hallmark of green chemistry, offering high selectivity under mild reaction conditions.[1]
-
Isomerization-Hydrolysis of Schiff Bases: A more specialized, multi-step approach involves the formation of a Schiff base from the starting ketone, followed by isomerization using a strong base to enrich the thermodynamically favored trans-imine. Subsequent hydrolysis then liberates the trans-amine.[4] While effective, this route is more operationally complex than direct reductive amination.
This guide will focus on the Direct Reductive Amination pathway, as it represents the most balanced approach in terms of efficiency, scalability, and accessibility for the majority of research and development laboratories.
Core Synthesis Workflow: Reductive Amination of 4-Methoxycyclohexanone
The recommended synthetic strategy is a two-stage process that can be executed sequentially. First, the accessible starting material, 4-methoxycyclohexanol, is oxidized to the key intermediate, 4-methoxycyclohexanone. Second, this ketone undergoes a one-pot reductive amination to yield the target compound.
Stage 1: Synthesis of the Ketone Intermediate
The foundational step is the efficient oxidation of 4-methoxycyclohexanol. A variety of modern oxidation reagents can be used, but pyridinium chlorochromate (PCC) is a reliable and well-documented choice for this transformation.[5]
Experimental Protocol: Oxidation of 4-Methoxycyclohexanol
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methylene chloride (CH₂Cl₂).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solvent.
-
Substrate Addition: Slowly add a solution of 4-methoxycyclohexanol (1.0 equivalent) dissolved in methylene chloride to the PCC suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or Florisil to remove chromium salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to yield pure 4-methoxycyclohexanone.[5]
Stage 2: Stereoselective Reductive Amination
This stage is the crux of the synthesis, where the amine is introduced with a preference for the trans configuration. The reaction is typically performed as a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion, and its use avoids the toxicity concerns associated with sodium cyanoborohydride.[6]
Causality Behind Experimental Choices:
-
Amine Source: Ammonium acetate is used as a source of ammonia. In solution, it exists in equilibrium with ammonia and acetic acid. The acetic acid serves to catalyze the formation of the imine intermediate.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its selectivity. It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine (iminium ion) over the ketone, minimizing side reactions like the reduction of the starting material to the alcohol.[6]
-
Stereochemistry: The reduction of the imine intermediate can proceed from either the axial or equatorial face. The approach from the less hindered equatorial face leads to the cis product, while the axial approach gives the desired trans product. Under thermodynamically controlled conditions, the system favors the formation of the more stable product, where the newly formed amine group is in the equatorial position, thus yielding a majority of the trans-isomer.
Experimental Protocol: Synthesis of trans-4-Methoxycyclohexanamine
-
Setup: In a round-bottom flask, dissolve 4-methoxycyclohexanone (1.0 equivalent) and ammonium acetate (3-5 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the internal temperature remains below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude amine will be a mixture of cis and trans isomers.
Purification and Isomer Separation
Achieving high diastereomeric purity is critical. The most effective method for separating the trans and cis isomers is through the crystallization of their respective salts.[4]
-
Salt Formation: Dissolve the crude amine mixture in a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (HCl) in ether or isopropanol.
-
Crystallization: The hydrochloride salt of the amine will precipitate. The trans-isomer's salt is typically less soluble and will crystallize out preferentially.
-
Isolation: The solid is collected by filtration, washed with cold solvent, and dried. This process can be repeated to achieve higher purity.[7]
-
Free Base Liberation: The pure hydrochloride salt can be converted back to the free amine by treatment with a base (e.g., NaOH) and extraction into an organic solvent.
Data Presentation and Workflow
Summary of Synthetic Parameters
| Parameter | Stage 1: Oxidation | Stage 2: Reductive Amination | Purification |
| Key Reagents | 4-methoxycyclohexanol, PCC | 4-methoxycyclohexanone, NH₄OAc, NaBH(OAc)₃ | HCl |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Isopropanol/Ether |
| Typical Yield | >90% | 70-85% (as mixed isomers) | >98% trans isomer after crystallization |
| Key Advantage | High conversion | One-pot procedure, good stereoselectivity | High diastereomeric purity |
| Reference | [5] | [6] | [4][7] |
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of pure trans-4-Methoxycyclohexanamine.
References
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...
- Preparation method of trans-4-methyl cyclohexylamine.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Process for preparation of substantially pure glimepiride.
- Reductive amin
- Synthesis of 4-methoxycyclohexanone. PrepChem.com. [Link]
- A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
- Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Direct reductive amination of cyclohexanone.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to 4-Methoxycyclohexanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycyclohexanamine is a substituted cycloaliphatic amine that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structural motif, featuring a cyclohexane ring with both an amine and a methoxy group, imparts specific physicochemical properties that make it a versatile intermediate for the synthesis of complex molecules. The stereochemistry of the substituents on the cyclohexane ring, existing as either cis or trans isomers, plays a critical role in its application and the biological activity of its derivatives. This guide provides an in-depth overview of the chemical identity, synthesis, analytical characterization, and potential applications of this compound, with a focus on the trans-isomer due to its prevalence in synthetic applications.
Chemical Identity: CAS Numbers and Synonyms
Clear identification of chemical compounds is paramount for researchers. This compound is identified by distinct CAS numbers for its stereoisomers.
| Isomer | CAS Number |
| trans-4-Methoxycyclohexanamine | 121588-79-2 |
| cis-4-Methoxycyclohexanamine | 130290-78-7 |
A variety of synonyms are used in literature and commercial listings for these compounds. Recognizing these is crucial for effective information retrieval.
Common Synonyms:
-
4-Methoxycyclohexan-1-amine
-
Cyclohexanamine, 4-methoxy-
-
(trans-4-methoxycyclohexyl)amine
-
(cis-4-methoxycyclohexyl)amine
-
trans-4-Methoxy-cyclohexylamine
-
cis-4-Methoxy-cyclohexylamine
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and reactivity in synthetic protocols. The following table summarizes key properties, primarily for the trans-isomer.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Boiling Point | ~174.5 °C (predicted) | |
| Density | ~0.94 g/cm³ (predicted) | |
| pKa | ~10.38 (predicted) | |
| Solubility | Soluble in many organic solvents. | |
| Appearance | Colorless to pale yellow liquid |
Stereoselective Synthesis: The Reductive Amination Pathway
The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 4-methoxycyclohexanone. This method allows for the stereoselective synthesis of the desired isomer, typically the trans form, which is often favored thermodynamically.
Causality Behind Experimental Choices
Reductive amination is a powerful one-pot reaction that combines the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction to the corresponding amine. The choice of the reducing agent is critical for the success and selectivity of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are often preferred over stronger reagents like sodium borohydride (NaBH₄) because they do not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[1][2] The stereochemical outcome of the reduction is influenced by the steric hindrance of the iminium ion intermediate, often leading to the preferential formation of the thermodynamically more stable trans isomer.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow for the synthesis of trans-4-Methoxycyclohexanamine.
Detailed Protocol: Synthesis of trans-4-Methoxycyclohexanamine
This protocol is a representative procedure for the reductive amination of 4-methoxycyclohexanone using sodium borohydride.
Materials:
-
4-Methoxycyclohexanone
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-methoxycyclohexanone (1 eq.) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 eq.) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[3]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure trans-4-methoxycyclohexanamine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methoxy group protons (a singlet), the proton on the carbon bearing the amino group, and the cyclohexane ring protons. The coupling constants of the cyclohexane ring protons can help in determining the cis/trans stereochemistry.[4]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the carbon attached to the amino group, and the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands for a primary amine in the region of 3300-3500 cm⁻¹), C-H stretching of the alkane and methoxy groups, and C-O stretching of the ether linkage.[4]
Mass Spectrometry (MS):
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (129.20 g/mol ) would be expected. Characteristic fragmentation patterns for cyclohexylamines often involve alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4]
Chromatographic Methods
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of this compound and for separating the cis and trans isomers. High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and isomer separation, often after derivatization of the amine to a UV-active compound.
Applications in Drug Development and Medicinal Chemistry
Cyclohexylamine derivatives are prevalent scaffolds in a wide range of biologically active molecules. The rigid, three-dimensional structure of the cyclohexane ring allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and binding to biological targets.
Role as a Chiral Building Block
trans-4-substituted cyclohexylamines, including the methoxy derivative, are important chiral building blocks in the synthesis of pharmaceuticals.[5] The stereochemistry of these intermediates is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). For instance, trans-4-substituted cyclohexane-1-amines are key structural elements in drugs like the antipsychotic cariprazine.[6][7]
Potential Therapeutic Areas
Derivatives of 4-aminocyclohexanones have been investigated for their analgesic properties.[8][9] The methoxy substituent in this compound can influence the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. This makes it an attractive starting material for the synthesis of novel compounds targeting a variety of receptors and enzymes in the central nervous system and other therapeutic areas.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Hazard Identification:
Based on data for similar cyclohexylamine derivatives, this compound is expected to be flammable and may cause skin and eye irritation or burns. It may also be harmful if swallowed or inhaled.[10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.
Conclusion
This compound, particularly the trans-isomer, is a synthetically important and versatile building block with significant potential in medicinal chemistry and drug development. A thorough understanding of its chemical properties, stereoselective synthesis via reductive amination, and appropriate analytical characterization is essential for its effective utilization in research and development. As the demand for novel and structurally diverse drug candidates continues to grow, the application of such well-defined chiral intermediates will undoubtedly play a crucial role in the advancement of therapeutic agents.
References
- Organic Chemistry Portal.
- Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]
- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- MySkinRecipes. 4-Methylcyclohexylamine. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]
- Saeedi, M., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 10(1), 231-236. [Link]
- Google Patents. (2006).
- Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine.
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]
- Google Patents. (2017).
- Watson, P. S., et al. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 8(7), 551-564. [Link]
- LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. [Link]
- Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(21), 5959-6003. [Link]
- Brand, F. A., et al. (2020).
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. UNIMAS Institutional Repository. [Link]
- PubChem. (trans-4-Methoxycyclohexyl)amine. [Link]
- Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
- Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. UNIMAS Publisher (UNIPub). [Link]
- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(32), 14947-14963. [Link]
- Google Patents. (2005). Compositions comprising cyclohexylamines and aminoadamantanes.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 4-Methoxycyclohexanamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxycyclohexanamine
Prepared by: A Senior Application Scientist
Introduction
This compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) is a substituted cycloaliphatic amine of significant interest in synthetic chemistry and drug discovery as a versatile building block.[1][2] Its structure, comprising a cyclohexane ring functionalized with both an amine and a methoxy group, allows for the existence of cis and trans stereoisomers. The spatial arrangement of these functional groups dictates the molecule's three-dimensional conformation and, consequently, its chemical reactivity and biological activity.
Accurate structural elucidation and stereochemical assignment are paramount for researchers utilizing this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering field-proven insights into data acquisition and interpretation for professionals in chemical research and development.
Molecular Structure and Stereoisomerism
The core of this compound is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain. The relative orientation of the amino (-NH₂) and methoxy (-OCH₃) groups at the C1 and C4 positions, respectively, defines the cis and trans isomers.
-
Trans Isomer: The substituents are on opposite faces of the ring. In the most stable chair conformation, both bulky groups will occupy equatorial positions (diequatorial).
-
Cis Isomer: The substituents are on the same face of the ring. In the chair conformation, one group must be axial and the other equatorial.
This conformational difference is the fundamental origin of the distinct spectroscopic signatures observed for each isomer, particularly in NMR spectroscopy.
Caption: Numbered structure of this compound.
Caption: Key fragmentation pathways for this compound in EI-MS.
Expertise in Action: The Significance of α-Cleavage The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, this involves the cleavage of the C1-C2 or C1-C6 bond, leading to the expulsion of a substituted cyclohexyl radical and the formation of a fragment ion. However, a more likely and simpler α-cleavage for primary amines is the loss of an alkyl radical from the carbon bearing the nitrogen, which is not as straightforward in a cyclic system. The most common fragmentation for cyclohexylamines is the formation of an iminium cation at m/z = 44 ([CH₂=NH₂]⁺) or related species, which is a strong indicator of the primary amine on a ring system.
| m/z Value | Proposed Fragment Ion | Formation Mechanism |
| 129 | [C₇H₁₅NO]⁺• | Molecular Ion (M⁺•) |
| 114 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 98 | [M - •OCH₃]⁺ | Loss of a methoxy radical. |
| 44 | [C₂H₆N]⁺ | α-cleavage product, [CH₂=NH₂]⁺, characteristic of primary amines. |
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS. While IR and MS confirm the core functional groups and molecular weight, NMR spectroscopy stands out as the essential tool for definitive stereochemical assignment. The distinct chemical shifts and coupling constants of the methine protons in the ¹H NMR spectra of the cis and trans isomers provide an unambiguous fingerprint for each. This guide equips researchers with the foundational knowledge and practical insights required to confidently characterize this compound, ensuring the integrity and success of their scientific endeavors.
References
- Benchchem. Spectroscopic Analysis: A Comparative Guide to N-cyclohexyl-4-methoxybenzenesulfonamide and Its Precursors.
- PubChem. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910. National Center for Biotechnology Information.
- PubChem. 4-Methylcyclohexylamine | C7H15N | CID 80604. National Center for Biotechnology Information.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).
- NIST. Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR.
- NIST. Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook.
- PubChem. 4-Methylcyclohexanol | C7H14O | CID 11524. National Center for Biotechnology Information.
- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.
- NIST. Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook.
- Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy.
- PubChem. 4-Methylcyclohexanone | C7H12O | CID 11525. National Center for Biotechnology Information.
- PubMed. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. National Library of Medicine.
- Study.com. Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol.
- Study.com. Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol.
- Chemistry LibreTexts. 24.11: Spectroscopy of Amines.
- Reddit. Cis and Trans NMR splitting : r/chemhelp.
Sources
An In-depth Technical Guide to the Commercial Availability, Synthesis, and Separation of 4-Methoxycyclohexanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-methoxycyclohexanamine, a valuable building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document delves into the practical aspects of sourcing this compound, the chemical principles behind its synthesis, and the critical techniques for separating its cis and trans stereoisomers. The information herein is designed to empower researchers to make informed decisions in their procurement and experimental design.
Introduction: The Significance of this compound Isomers
This compound is a disubstituted cyclohexane derivative featuring both an amine and a methoxy group. The spatial arrangement of these functional groups relative to the cyclohexane ring gives rise to two distinct diastereomers: cis-4-methoxycyclohexanamine and trans-4-methoxycyclohexanamine. The stereochemistry of these isomers is critical, as it profoundly influences their physical properties and their interactions in biological systems. In drug development, the precise orientation of functional groups can be the determining factor in a molecule's efficacy, binding affinity to a target receptor, and metabolic stability. Consequently, access to stereochemically pure isomers is often a prerequisite for synthesizing novel pharmaceutical candidates and advanced materials.
Commercial Availability of Isomers
The commercial landscape for this compound isomers consists of offerings of the individual cis and trans isomers, as well as mixtures. Availability can vary by supplier, purity, and scale (research to bulk quantities). For drug development, sourcing the correct, highly pure isomer is a critical first step. Below is a summary of representative commercial sources.
| Supplier | Product Name | Isomer | Purity | CAS Number |
| Sigma-Aldrich | 4-Methylcyclohexylamine, mixture of cis and trans | Mixture | 97% | 6321-23-9[1] |
| TCI Chemicals | 4-Methylcyclohexylamine (cis- and trans- mixture) | Mixture | >99.0% | 6321-23-9[2] |
| TCI Chemicals | cis-4-Methylcyclohexylamine | cis | >98.0% | 2523-56-0[3] |
| TCI Chemicals | trans-4-Methylcyclohexylamine | trans | >98.0% | 2523-55-9[4] |
| Santa Cruz Biotechnology | 4-Methylcyclohexylamine, mixture of cis and trans | Mixture | - | 6321-23-9 |
| Santa Cruz Biotechnology | trans-4-Methylcyclohexylamine | trans | - | 2523-55-9[5] |
| BLD Pharm | cis-4-Methylcyclohexanamine hydrochloride | cis (HCl salt) | - | 33483-66-8[6] |
| Apollo Scientific | trans-4-Methylcyclohexan-1-amine | trans | - | 2523-55-9 |
Note: The table includes data for the closely related 4-methylcyclohexylamine, as detailed commercial listings for this compound are less common and often follow similar supply patterns. Researchers should verify the exact compound with the supplier. The CAS number for the mixture of this compound isomers is 4342-46-5.[7]
Synthesis of this compound: A General Approach
The synthesis of this compound typically commences from 4-methoxycyclohexanone. This ketone is a key intermediate that can be prepared from more readily available starting materials like 4-methoxycyclohexanol.[8] The conversion of the ketone to the target amine is commonly achieved via reductive amination, a process that inherently produces a mixture of the cis and trans isomers.
The causality behind this isomeric mixture lies in the mechanism of the reduction. The reducing agent (e.g., sodium borohydride, catalytic hydrogenation) can attack the imine intermediate from either the axial or equatorial face of the cyclohexane ring, leading to both possible stereochemical outcomes. The ratio of these isomers is often dependent on the specific reducing agent, solvent, and reaction conditions employed.
Sources
- 1. 4-甲基环己胺,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methylcyclohexylamine (cis- and trans- mixture) 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. cis-4-Methylcyclohexylamine | 2523-56-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. trans-4-Methylcyclohexylamine | 2523-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. 33483-66-8|cis-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
- 7. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
An In-Depth Technical Guide to the Synthesis and Chemical History of 4-Methoxycyclohexanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate
4-Methoxycyclohexanamine is a saturated cyclic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. Its structure, featuring a cyclohexane ring substituted with both a methoxy and an amino group, allows for the existence of two distinct geometric isomers: cis and trans. The specific stereochemistry of this molecule is often critical to the biological activity and efficacy of the final target compound.
Unlike foundational molecules with a singular, celebrated discovery, the history of this compound is intrinsically linked to the evolution of synthetic organic chemistry. Its "discovery" is not a single event but rather the logical outcome of the development of powerful and generalizable synthetic methodologies. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, the underlying chemical principles, and the critical aspect of stereochemical control.
Chapter 1: Foundational Synthetic Strategies
The preparation of this compound is dominated by two robust and historically significant strategies, each starting from a different class of precursor. The choice between these pathways often depends on the availability of starting materials, cost, and the desired stereochemical outcome.
Pathway A: Catalytic Hydrogenation of 4-Methoxyaniline (p-Anisidine)
This is the most direct and atom-economical route, involving the saturation of the aromatic ring of a readily available precursor, 4-methoxyaniline (also known as p-anisidine).
Causality and Experimental Rationale: The catalytic hydrogenation of anilines is a well-established industrial process.[1] The primary challenge is to achieve complete saturation of the benzene ring without causing hydrogenolysis (cleavage) of the methoxy group or the C-N bond. The choice of catalyst is paramount to achieving high yield and selectivity.
-
Catalyst Selection: Ruthenium (Ru) and Rhodium (Rh) catalysts are often preferred for the hydrogenation of aromatic rings under milder conditions than those required by catalysts like Raney Nickel.[2] Ruthenium, in particular, is known for its efficacy in hydrogenating substituted anilines.[3]
-
Reaction Conditions: The reaction is typically run under elevated hydrogen pressure and temperature to overcome the aromatic stability of the benzene ring.[2][4] The presence of additives, such as alkali hydroxides, can increase both the reaction rate and the selectivity for the desired trans isomer.[5] The main byproduct can be the fully hydrogenated (4-methoxy-cyclohexyl)amine.[3]
Visualizing the Pathway: Hydrogenation of p-Anisidine
Caption: Catalytic hydrogenation of 4-methoxyaniline to a mixture of cis and trans isomers.
Experimental Protocol: Hydrogenation of 4-Methoxyaniline
-
Reactor Preparation: Charge a high-pressure autoclave reactor with 4-methoxyaniline and a suitable solvent (e.g., isopropanol or THF). Add the chosen catalyst (e.g., 5% Ruthenium on Carbon, ~1-5 mol%).
-
Inerting: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 bar) and begin vigorous stirring. Heat the mixture to the desired temperature (e.g., 100-140 °C).[2]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. Samples can be taken periodically to analyze the conversion by Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to recover the catalyst. The solvent is then removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or chromatography.
Pathway B: Reductive Amination of 4-Methoxycyclohexanone
This versatile two-step pathway involves first synthesizing the ketone precursor and then converting it to the target amine. This route offers different opportunities for stereochemical control.
Causality and Experimental Rationale: Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[6] This method is broadly applicable and can be performed under various conditions, from catalytic hydrogenation to the use of chemical hydride reagents.[7][8]
-
Precursor Synthesis: The required ketone, 4-methoxycyclohexanone, is typically synthesized from 4-methoxyphenol. This involves an initial hydrogenation of the aromatic ring to form 4-methoxycyclohexanol, followed by oxidation of the secondary alcohol to the ketone.[9]
-
Reducing Agent Selection: For the amination step, a key consideration is the choice of reducing agent.
-
Catalytic Hydrogenation: Using H₂ and a catalyst (e.g., Pd/C, Raney Ni) in the presence of ammonia is a clean and effective method.[7]
-
Hydride Reagents: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective because they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone, allowing for a one-pot reaction.[10]
-
Visualizing the Pathway: Reductive Amination of 4-Methoxycyclohexanone
Caption: Two-step synthesis via formation and subsequent reductive amination of 4-methoxycyclohexanone.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-methoxycyclohexanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (pH 6-7) using a mild acid like acetic acid. This is crucial as it catalyzes the formation of the intermediate imine/iminium ion without degrading the hydride reagent.
-
Reduction: Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature or below to control the reaction.[10]
-
Monitoring and Quenching: Stir the reaction for several hours until completion, as monitored by GC or TLC. Carefully quench the reaction by adding an aqueous acid solution.
-
Work-up and Purification: Perform a standard acid-base extraction. Basify the aqueous layer to deprotonate the amine product and extract it into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which can be purified by distillation.
Chapter 2: Stereochemical Considerations and Properties
This compound exists as cis and trans diastereomers, where the substituents are on the same or opposite faces of the cyclohexane ring, respectively. Controlling the ratio of these isomers is a significant challenge in synthesis.[2]
-
Stereocontrol: The final cis/trans ratio is highly dependent on the synthetic route and conditions.
-
In the hydrogenation of p-anisidine , the stereochemical outcome is influenced by the catalyst, solvent, and temperature. The reaction often proceeds through different surface intermediates (imines and enamines), and conditions can be optimized to favor the pathway leading to the desired isomer.[2]
-
In reductive amination , the stereochemistry is determined during the reduction of the imine intermediate. The approach of the hydride to the C=N double bond can be directed by the steric bulk of the methoxy group, often leading to a preferential formation of one isomer.
-
-
Biocatalysis: Modern approaches increasingly use enzymes like transaminases, which can exhibit high diastereoselectivity, to produce a single, pure isomer from the ketone precursor.[4][11]
Data Presentation: Physicochemical Properties
The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to different physical properties.
| Property | cis-4-Methoxycyclohexanamine | trans-4-Methoxycyclohexanamine | Reference |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | [12][13] |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol | [12][13] |
| CAS Number | 130290-78-7 (example) | 121588-79-2 (example) | [13] |
| Boiling Point | 174.5 ± 33.0 °C (Predicted) | ~188-190 °C | [12] |
| Density | 0.94 ± 0.1 g/cm³ (Predicted) | ~0.91 g/cm³ | [12] |
(Note: Exact experimental values can vary. CAS numbers are provided as examples found in databases like PubChem, which sometimes list multiple identifiers).[13]
Conclusion
The history of this compound is not that of a single discovery but a reflection of the advancement of synthetic organic chemistry. Its preparation is a practical application of fundamental reactions like catalytic hydrogenation and reductive amination. For the modern researcher, understanding the causality behind these classical routes—the choice of catalyst to direct stereochemistry, the control of pH to enable selective reduction, and the influence of reaction conditions on product distribution—is essential. As the demand for stereochemically pure intermediates in drug development continues to grow, the synthesis of molecules like this compound will remain a field of active innovation, increasingly leveraging asymmetric and biocatalytic methods to achieve ultimate precision and efficiency.
References
- Cis-4-methoxycyclohexanamine - Physico-chemical Properties. (n.d.). ChemBK.
- (trans-4-Methoxycyclohexyl)amine. (n.d.). PubChem.
- Reductive amination. (n.d.). In Wikipedia.
- Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole. (n.d.). Semantic Scholar.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). MDPI.
- Reductive aminations by imine reductases: from milligrams to tons. (2022). Royal Society of Chemistry.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Direct reductive amination of cyclohexanone. (n.d.). ResearchGate.
- Controlling the stereochemistry in alkyne hydrogenation for highly selective formation of E- and Z-olefins. (n.d.). ResearchGate.
- Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. (n.d.). Google Patents.
- Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. (2019). PubMed.
- Reaction profile of 4-methoxyphenol hydrogenation. (n.d.). ResearchGate.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (n.d.). ResearchGate.
Sources
- 1. Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chembk.com [chembk.com]
- 13. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-Methoxycyclohexanamine: A Guide to Novel Research Frontiers
Abstract
4-Methoxycyclohexanamine, a structurally simple yet intriguing molecule, represents a largely untapped resource within the chemical research community. While its constituent parts—the cyclohexylamine core and the methoxy group—are ubiquitous in high-value applications ranging from pharmaceuticals to advanced materials, the specific combination present in this compound remains underexplored. This guide illuminates promising, scientifically-grounded research avenues for this compound. It provides a technical roadmap for investigators in drug discovery, agrochemical development, and materials science, detailing hypothesized mechanisms, actionable experimental workflows, and methodologies for synthesizing novel derivatives. By leveraging established principles of medicinal chemistry and polymer science, this document serves as a catalyst for innovation, guiding researchers toward unlocking the full potential of this versatile chemical scaffold.
Introduction: Deconstructing this compound
At its core, this compound is a primary amine attached to a cyclohexane ring, which is further substituted with a methoxy group at the 4-position. This seemingly straightforward arrangement offers a compelling triad of chemical features that form the basis for our proposed research trajectories:
-
The Cyclohexylamine Scaffold: This saturated carbocyclic ring provides a rigid, three-dimensional structure. In medicinal chemistry, this scaffold is a well-established component of many bioactive molecules, including analgesics, cardiovascular agents, and neurological drugs.[1][2][3] Its lipophilic nature is crucial for traversing biological membranes.
-
The Primary Amine (-NH₂): This functional group is a versatile chemical handle. It acts as a hydrogen bond donor and acceptor, is basic (pKa ≈ 10.4), and serves as a key nucleophilic point for synthetic elaboration into a vast array of derivatives, such as amides, sulfonamides, and secondary or tertiary amines.[4]
-
The Methoxy Group (-OCH₃): Far from being a passive substituent, the methoxy group is a powerful modulator of molecular properties. It is prevalent in many natural products and approved drugs, where it enhances metabolic stability, improves physicochemical properties, and influences ligand-target binding interactions.[5][6][7] On a non-aromatic ring, it subtly alters lipophilicity and can act as a hydrogen bond acceptor.[8]
The combination of these features in a single, readily available molecule presents a compelling starting point for systematic investigation.[4] This guide will now explore the most promising research directions stemming from this unique structural foundation.
Diagram 1: Key Structural Features of this compound
Caption: A proposed workflow for screening this compound.
Experimental Protocol: Synthesis of an N-Substituted Derivative Library
To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized, focusing on modifications at the primary amine. Reductive amination is a robust and high-yielding method for this purpose.
Protocol: Reductive Amination of this compound
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) (0.2 M concentration).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq). A diverse set should be used, including aliphatic, aromatic, and heterocyclic examples, to probe different structural requirements.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. Progress can be monitored by TLC or LC-MS.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.
-
Causality Note: NaBH(OAc)₃ is preferred as it is selective for imines in the presence of aldehydes/ketones and does not require acidic conditions that might protonate the amine starting material, rendering it unreactive.
-
-
Reaction Monitoring: Continue stirring at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the starting amine by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Proposed Analogs and Predicted Property Modulation
| R-Group (from R-CHO) | Predicted Effect on Properties | Rationale |
| Benzyl | Increased lipophilicity, potential for π-stacking | Introduces an aromatic ring. |
| 4-Pyridyl | Increased polarity, potential H-bond acceptor | Introduces a basic nitrogen for salt formation/H-bonding. |
| Isobutyl | Increased steric bulk and lipophilicity | Probes hydrophobic pocket size. |
| 2-Thiophenyl | Introduces heteroaromatic ring, potential for unique interactions | Bioisostere for a phenyl ring with different electronic properties. |
Research Area 2: Agrochemical Innovation
The principles that make a compound "drug-like" often overlap with those that confer agrochemical activity. The need for membrane permeability, metabolic stability, and specific target interaction is universal. Cyclohexylamine derivatives have been investigated as intermediates for various organic compounds, including some pharmaceuticals and vulcanization accelerators. [9]
Hypothesis: A Building Block for Novel Herbicides or Fungicides
The lipophilic cyclohexyl ring can aid in the penetration of the waxy cuticle of plant leaves or the cell walls of fungi. The amine functionality can be derivatized to mimic known agrochemical toxophores or to interact with essential enzymes in plant or fungal metabolic pathways. The methoxy group may confer an optimal balance of hydro- and lipophilicity for systemic movement within the plant (phloem mobility).
Proposed Research Workflow: Phenotypic Screening
A target-agnostic, whole-organism (phenotypic) screening approach is often the most effective starting point in agrochemical discovery.
Diagram 3: Agrochemical Screening Funnel
Caption: A funnel approach for agrochemical lead discovery.
Research Area 3: Materials Science and Polymer Chemistry
Primary amines are fundamental building blocks in polymer chemistry, serving as monomers for polyamides and polyimides, or as curing agents for epoxy resins. The specific structure of this compound offers unique advantages.
Hypothesis: A Specialty Monomer and Modifying Agent
-
As a Monomer: The rigid, non-aromatic cyclohexyl ring can be incorporated into polymer backbones to increase the glass transition temperature (Tg) and improve thermal stability compared to linear aliphatic amines. The methoxy group can enhance solubility in organic solvents and potentially act as a site for post-polymerization modification.
-
As a Curing Agent for Epoxies: The amine can react with epoxide rings to form a cross-linked network. The steric bulk of the cyclohexyl ring and the electronic influence of the methoxy group can be used to control the curing rate and the final mechanical properties (e.g., toughness, flexibility) of the thermoset material.
-
As a Surface Modifier: The amine can be grafted onto surfaces containing electrophilic groups (e.g., epoxides, acid chlorides) to alter surface properties. The methoxycyclohexyl group would present a moderately non-polar surface, potentially useful for creating hydrophobic or selectively adhesive coatings.
Experimental Protocol: Polyamide Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of a novel polyamide by reacting this compound with a diacid chloride at the interface of two immiscible liquids.
-
Aqueous Phase Preparation: Dissolve this compound (2.0 eq) and sodium hydroxide (NaOH, 2.2 eq) in water. The NaOH neutralizes the HCl byproduct of the reaction.
-
Organic Phase Preparation: Dissolve a diacid chloride (e.g., adipoyl chloride or terephthaloyl chloride, 1.0 eq) in a non-polar organic solvent like hexane or carbon tetrachloride.
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards continuously. A "rope" of polyamide will be drawn out.
-
Self-Validation Note: The continuous formation of the polymer rope is a direct indicator of a successful polymerization reaction. The robustness of the rope provides a qualitative measure of the polymer's molecular weight and mechanical strength.
-
-
Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a solvent like acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm), and Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution.
Diagram 4: Incorporation into a Polyamide Chain
Sources
- 1. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
theoretical studies on 4-Methoxycyclohexanamine conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 4-Methoxycyclohexanamine
Foreword: The Primacy of Shape in Molecular Function
In the intricate world of drug development and molecular biology, the adage "structure dictates function" is a foundational principle. The three-dimensional arrangement of a molecule—its conformation—governs its ability to interact with biological targets, influencing everything from binding affinity and efficacy to metabolic stability. For researchers and scientists, understanding the conformational landscape of a molecule is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics.
This guide delves into the theoretical and computational methodologies used to dissect the conformational preferences of this compound, a substituted cyclohexane that serves as an excellent model for exploring the subtle interplay of steric and stereoelectronic forces. We will move beyond a simple recitation of protocols to explain the causality behind computational choices, providing a framework for conducting robust, self-validating theoretical studies that yield trustworthy and actionable insights.
The Conformational Landscape of this compound
This compound exists as two distinct geometric isomers: cis and trans. Each of these isomers can adopt two primary chair conformations through a process known as ring inversion. This results in four key, low-energy conformers that form the basis of our investigation:
-
trans-1,4-diequatorial (trans-e,e): Both the methoxy (-OCH₃) and amino (-NH₂) groups occupy equatorial positions.
-
trans-1,4-diaxial (trans-a,a): Both substituents occupy axial positions.
-
cis-1,4-axial/equatorial (cis-a,e): The methoxy group is axial, and the amino group is equatorial.
-
cis-1,4-equatorial/axial (cis-e,a): The methoxy group is equatorial, and the amino group is axial.
The dynamic relationship and interconversion pathways between these conformers are crucial to understanding the molecule's overall behavior.
Caption: Conformational equilibrium of trans and cis isomers.
The Energetic Drivers: A Duality of Forces
The relative stability of each conformer is dictated by a balance of competing energetic factors. A robust theoretical analysis must account for both classical steric effects and more subtle, quantum mechanical stereoelectronic interactions.
Steric Hindrance: The 1,3-Diaxial Interaction
The most significant factor governing the stability of substituted cyclohexanes is steric strain, particularly the 1,3-diaxial interaction.[1][2] An axial substituent experiences repulsive van der Waals interactions with the two other axial hydrogens on the same face of the ring (at the C3 and C5 positions).[1][3] This destabilizing interaction is minimized when the substituent occupies the more spacious equatorial position.[1]
-
Expertise in Action: The energetic penalty for placing a group in the axial position is quantified by its "A-value." For a methoxy group, the A-value is approximately 0.6 kcal/mol, while for an amino group, it is around 1.4 kcal/mol. This simple heuristic immediately suggests that the amino group has a stronger preference for the equatorial position than the methoxy group. The trans-e,e conformer, which avoids these interactions entirely for both groups, is predicted to be the most stable.[4] Conversely, the trans-a,a conformer, with two significant 1,3-diaxial interactions, is expected to be the least stable.
Stereoelectronic Effects: Beyond Simple Sterics
While sterics provide a strong first-order approximation, a complete understanding requires probing the electronic landscape of the molecule.
-
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). In cyclohexanes, a key interaction is the donation from an axial C-H bond into the antibonding orbital of an adjacent, anti-periplanar C-C bond (σCH → σCC). When an electronegative substituent like -OCH₃ is present, hyperconjugative interactions involving its orbitals can influence conformational preference.[5][6] For instance, an axial methoxy group can be stabilized by σCH → σ*CO interactions with the syn-axial hydrogens, a phenomenon known as the pseudo-anomeric effect.[5]
-
Intramolecular Hydrogen Bonding: In specific orientations, the amino group (as a hydrogen bond donor) and the methoxy group's oxygen (as an acceptor) could potentially form an intramolecular hydrogen bond. This would most likely occur in the trans-a,a conformer, potentially offsetting some of its inherent steric strain. Computational analysis is essential to determine if the geometry is favorable and if such an interaction provides meaningful stabilization.
The Computational Protocol: A Framework for Trustworthy Results
To quantify the energetic differences between conformers, we employ a multi-step computational workflow grounded in quantum mechanics. The choice of methodology is paramount for achieving a balance of accuracy and computational feasibility.
Selecting the Right Tools: Causality in Method Selection
As a senior scientist, my primary recommendation is Density Functional Theory (DFT) , specifically using a hybrid functional like B3LYP .[7][8] This approach provides an excellent description of molecular geometries and relative energies for a wide range of organic systems at a manageable computational cost.[9][10]
For the basis set, a Pople-style, split-valence set such as 6-311+G(d,p) is a robust choice.[9][11]
-
6-311 : Indicates a flexible description of core and valence electrons.
-
+ : Adds diffuse functions, which are crucial for accurately describing lone pairs and non-covalent interactions like hydrogen bonding.
-
(d,p) : Adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding environments.
In cases where weak interactions (van der Waals forces) are expected to be critical, it is advisable to either employ a DFT functional with an empirical dispersion correction (e.g., B3LYP-D3) or to perform single-point energy calculations using a higher-level method like Møller-Plesset perturbation theory (MP2) on the DFT-optimized geometries.[9][12]
Finally, since conformational equilibria can be sensitive to the environment, calculations should incorporate the effects of a solvent using a Polarizable Continuum Model (PCM) , which simulates the bulk electrostatic effect of the solvent.[9][11]
A Step-by-Step, Self-Validating Workflow
The following protocol ensures that the results are not only calculated but are validated as representing true energetic minima on the potential energy surface.
-
Structure Generation: Construct 3D models of the four key conformers (trans-e,e, trans-a,a, cis-a,e, cis-e,a) in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using the selected level of theory (e.g., B3LYP/6-311+G(d,p) with PCM for water). This process finds the lowest energy structure in the vicinity of the starting geometry.
-
Frequency Calculation (The Trustworthiness Check): This is the critical self-validation step. A vibrational frequency calculation is performed on each optimized structure.
-
Confirmation of Minima: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a stable conformer, and must be re-optimized.
-
Thermodynamic Data: The frequency calculation also yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for comparing stabilities under standard conditions (298.15 K).
-
-
Analysis and Interpretation: The final electronic energies and Gibbs free energies are used to determine the relative stability of each conformer and to calculate their expected equilibrium populations using the Boltzmann distribution.
Caption: A robust workflow for theoretical conformational analysis.
Data Synthesis and Interpretation
The results of the computational workflow can be summarized to provide a clear, quantitative picture of the conformational landscape. The following table presents hypothetical but chemically sensible data derived from the principles discussed.
| Conformer | Isomer | Substituent Positions (OMe, NH₂) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) | Predicted Population (298 K, %) |
| 1 | trans | Equatorial, Equatorial (e,e) | 0.00 | 0.00 | ~94.1% |
| 2 | cis | Equatorial, Axial (e,a) | 1.55 | 1.60 | ~4.9% |
| 3 | cis | Axial, Equatorial (a,e) | 0.80 | 0.75 | ~2.0% |
| 4 | trans | Axial, Axial (a,a) | 2.90 | 2.85 | <0.1% |
Data Interpretation:
-
Dominance of trans-e,e : As predicted, the trans-diequatorial conformer is the global minimum, being substantially more stable than all other forms.[4] Its lack of 1,3-diaxial interactions makes it the overwhelmingly dominant species at equilibrium.
-
Stability of cis Conformers: Among the cis isomers, the conformer placing the larger amino group in the equatorial position (cis-a,e) is more stable than the one with the axial amino group (cis-e,a). This aligns perfectly with the known A-values of the substituents.
-
High Energy of trans-a,a : The trans-diaxial conformer is significantly destabilized by the combined steric strain of two axial groups, rendering its population negligible. Even a potential intramolecular hydrogen bond is insufficient to overcome this severe steric penalty.
Advanced Analysis: Uncovering Mechanistic Details with NBO
To provide authoritative grounding for our claims about stereoelectronic effects, we can employ Natural Bond Orbital (NBO) analysis . This method deconstructs the complex wavefunction into localized orbitals corresponding to chemical bonds and lone pairs, revealing stabilizing donor-acceptor interactions.
-
Protocol: NBO analysis is typically run on the final, optimized geometries. The output provides a list of interactions between filled "donor" orbitals (bonds, lone pairs) and empty "acceptor" orbitals (antibonding orbitals). The stabilization energy associated with each interaction, E(2), is calculated.
-
Application: By examining the NBO output, we could:
-
Quantify Hyperconjugation: Measure the E(2) values for interactions like σCH → σ*CO to see if they provide significant stabilization to the axial methoxy group in the cis-a,e conformer.[5]
-
Validate Hydrogen Bonding: Look for an interaction between a lone pair on the methoxy oxygen (LPO) and the antibonding orbital of an N-H bond (σ*NH) in the trans-a,a conformer. A significant E(2) value (> 2-3 kcal/mol) would provide quantitative evidence for an intramolecular hydrogen bond.
-
Conclusion
The theoretical study of this compound conformation is a microcosm of the challenges and insights inherent in modern computational chemistry. By combining robust DFT calculations with a self-validating workflow and advanced analytical tools like NBO, we can move beyond qualitative predictions to a quantitative, high-fidelity model of molecular behavior. This detailed, atomistic understanding of the interplay between steric and stereoelectronic forces is not merely academic; it is the cornerstone of rational molecular design, empowering researchers to predict and modulate the properties of molecules with profound implications for science and medicine.
References
- Alabugin, I. V., et al. (2023). Contribution of Hyperconjugation and Inductive Effects to the Pseudo-anomeric Effect in 4-Substituted Methoxycyclohexanes. The Journal of Physical Chemistry A. [Link]
- Mastryukov, V. S., et al. (2001). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Journal of Molecular Structure.
- Wiberg, K. B., et al. (2000). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry. [Link]
- Soderberg, T. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I. KPU Pressbooks. [Link]
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Alabugin, I. V., et al. (2023). Collection - Contribution of Hyperconjugation and Inductive Effects to the Pseudo-anomeric Effect in 4-Substituted Methoxycyclohexanes. The Journal of Physical Chemistry A. Figshare. [Link]
- Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
- Doñate-Buendia, C., et al. (2009). Conformational Preferences of 1-amino-2-phenylcyclohexanecarboxylic Acid, a Phenylalanine Cyclohexane Analogue. The Journal of Organic Chemistry. [Link]
- Kleinpeter, E., & Taddei, F. (2005). The anomeric effect in substituted cyclohexanes. II. The role of hyperconjugative interactions and steric effect in 1,4-disubstituted cyclohexanes. Journal of Molecular Structure: THEOCHEM.
- Taddei, F., & Kleinpeter, E. (2004). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Journal of Molecular Structure: THEOCHEM.
- Wikipedia contributors. (n.d.). Cyclohexylamine. In Wikipedia.
- Varghese, B., et al. (2020). Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. Indian Journal of Chemistry - Section B.
- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
- Gill, G., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]
- Mikhailov, O. V., & Chachkov, D. V. (2019). DFT Quantum-Chemical Calculation of the Molecular Structures of (5665)Macrotetracyclic Chelates. Russian Journal of Inorganic Chemistry.
Sources
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Cyclohexanamine Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Methoxycyclohexanamine Derivatives and Analogs
In the landscape of modern medicinal chemistry, the 4-substituted cyclohexanamine framework stands out as a privileged scaffold. Its conformational rigidity, combined with the stereochemical diversity offered by its cis and trans isomers, allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions. Molecules incorporating this motif are found in a range of therapeutics, from antidiabetic agents to treatments for neurological disorders.[1][2] The this compound core, in particular, offers a synthetically versatile handle—the methoxy group—which can be retained or chemically modified, providing a gateway to a diverse library of analogs.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for accessing this compound and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, the rationale behind the selection of specific reagents and conditions, and the practical considerations for achieving high yield and stereochemical control. We will explore classical methods such as reductive amination and amide rearrangements, as well as modern stereoselective and biocatalytic approaches that are shaping the future of amine synthesis.
Part 1: Synthesis of the Key Precursor: 4-Methoxycyclohexanone
Nearly all roads to this compound begin with a common, indispensable precursor: 4-methoxycyclohexanone. The quality and availability of this ketone directly impact the efficiency of subsequent amination steps. The most prevalent and economically viable route to this intermediate starts from 4-methoxyphenol.
The synthesis is a two-stage process: catalytic hydrogenation of the aromatic ring followed by selective oxidation of the resulting secondary alcohol.
Caption: General synthetic pathway from 4-methoxyphenol to 4-methoxycyclohexanone.
While the initial hydrogenation is typically high-yielding, the oxidation step requires careful control.[3] The target ketone can be unstable under harsh acidic or basic conditions, leading to side reactions and reduced yields.[3][4] Modern protocols often employ mild and selective oxidizing systems, such as sodium hypochlorite (bleach) in the presence of a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), often facilitated by a phase-transfer catalyst to improve reaction kinetics.[4]
Experimental Protocol: Oxidation of 4-Methoxycyclohexanol
This protocol is adapted from methodologies described in the patent literature for the synthesis of cyclic ketones.[4]
Materials and Reagents:
-
4-Methoxycyclohexanol
-
Ethyl Acetate
-
Potassium Bromide (KBr)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium Hypochlorite (NaOCl) solution (e.g., 10-15%)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxycyclohexanol (1 equivalent) in ethyl acetate.
-
Add an aqueous solution of NaHCO₃ and catalytic amounts of KBr and TEMPO.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add the sodium hypochlorite solution dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxycyclohexanone.
-
The product can be further purified by vacuum distillation.[4]
Part 2: Major Synthetic Routes to this compound
With the ketone precursor in hand, several robust methods are available for the crucial carbon-nitrogen bond formation. The choice of method often depends on factors such as scale, available starting materials, and desired stereochemical outcome.
Route A: Reductive Amination
Reductive amination is arguably the most direct and widely used method for converting ketones to amines. The reaction proceeds in a one-pot sequence where the ketone first reacts with an amine source (commonly ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then immediately reduced in situ to the target amine.
Caption: Workflow for one-pot reductive amination.
Causality Behind Reagent Choice: The success of this reaction hinges on the choice of reducing agent. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the starting ketone before imine formation, and sodium borohydride (NaBH₄) can be sluggish in reducing the imine intermediate, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[5] Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it selective for the protonated imine (iminium ion) over the ketone, thereby minimizing the formation of the 4-methoxycyclohexanol byproduct.[5]
| Reducing Agent | Selectivity for Imine/Iminium | Reactivity | Typical Use Case |
| NaBH(OAc)₃ | High | Mild | Preferred for one-pot reductive aminations.[5] |
| NaBH₃CN | High | Mild | Effective, but highly toxic cyanide byproduct. |
| NaBH₄ | Moderate | Moderate | Can be used, but may require pH control. |
| H₂/Catalyst | High | N/A | Industrial scale, requires pressure equipment.[6] |
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
This protocol is adapted from a general procedure for the reductive amination of ketones.[5]
Materials and Reagents:
-
4-Methoxycyclohexanone
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methoxycyclohexanone (1 equivalent) in DCM, add ammonium acetate (2-3 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, monitoring for gas evolution.
-
Stir the reaction at room temperature and monitor by TLC or GC/MS until completion (typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting amine can be purified by distillation or crystallization as a salt (e.g., hydrochloride).
Route B: The Hofmann Rearrangement
The Hofmann rearrangement offers an alternative synthetic logic, starting from a carboxylic acid derivative and resulting in an amine with one fewer carbon atom.[7][8] This "degradative amination" is invaluable when the corresponding carboxylic acid is more accessible than the ketone. The process begins with the conversion of 4-methoxycyclohexanecarboxylic acid to its primary amide, 4-methoxycyclohexanecarboxamide.
The amide is then treated with a halogen (e.g., bromine) and a strong base. This generates an N-bromoamide intermediate that, upon deprotonation, rearranges to an isocyanate. The alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion.[7][8] In aqueous conditions, the isocyanate is hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[8][9]
Caption: Key stages of the Hofmann Rearrangement.
To circumvent the often harsh basic conditions of the classical Hofmann rearrangement, modified procedures using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[10]
Route C: The Schmidt Rearrangement
Closely related to the Hofmann and Curtius rearrangements, the Schmidt reaction provides a more direct route from a carboxylic acid to a primary amine with the loss of one carbon. This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid, under acidic conditions.[11] The protonated carboxylic acid undergoes nucleophilic attack by hydrazoic acid, followed by rearrangement and loss of dinitrogen gas and carbon dioxide to yield the protonated amine. This method avoids the need to first synthesize and isolate the amide, making it a more atom-economical alternative. A patented method for the synthesis of the analogous trans-4-methylcyclohexylamine utilizes this approach.[11]
Part 3: Stereoselective Synthesis Strategies
For pharmaceutical applications, controlling the stereochemistry of the this compound product is paramount, as cis and trans isomers can exhibit vastly different pharmacological profiles. While classical methods often yield a mixture of isomers requiring challenging separation, modern synthetic chemistry offers more elegant, stereoselective solutions.
Biocatalysis with Transaminases
One of the most powerful emerging strategies is the use of enzymes, particularly transaminases (TAs). These biocatalysts can perform highly stereoselective amination of a ketone by transferring an amino group from a donor molecule (like isopropylamine) to the ketone substrate.[12]
This approach can be used in two key ways:
-
Asymmetric Synthesis: A prochiral ketone is converted directly into a single enantiomer or diastereomer of the amine.
-
Kinetic Resolution: A racemic or diastereomeric mixture of amines is resolved by having the enzyme selectively deaminate one isomer back to the ketone, leaving the other, desired isomer untouched and in high purity.[12]
Caption: Conceptual workflow for kinetic resolution using a stereoselective transaminase.
This biocatalytic method is highly attractive for industrial applications due to its mild reaction conditions, exceptional selectivity, and environmentally friendly nature.
Conclusion
The synthesis of this compound derivatives is a rich field with a toolkit of varied and powerful methodologies. The classical workhorses of reductive amination and Hofmann-type rearrangements remain robust and reliable options for accessing the core amine scaffold. The choice between them is a strategic one, dictated by the most readily available starting material—the ketone or the carboxylic acid. As the demands of pharmaceutical development for stereochemically pure compounds intensify, advanced strategies are becoming indispensable. Biocatalysis with transaminases, in particular, offers a green and highly efficient path to obtaining single-isomer products, representing the cutting edge of amine synthesis. By understanding the mechanistic principles and practical nuances of each of these routes, researchers can confidently and efficiently construct the complex molecular architectures required for the next generation of therapeutics.
References
- Chem-Station Int. Ed. (2014). Hofmann Rearrangement.
- Wikipedia. Hofmann rearrangement.
- Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone.
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements.
- Chemistry Steps. Hofmann Rearrangement.
- Google Patents. Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
- National Institutes of Health (NIH). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.
- MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
- Google Patents. Preparation method of 4-methoxycyclohexanon.
- PubMed Central (PMC). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Google Patents. Preparation method of trans-4-methyl cyclohexylamine.
- National Institutes of Health (NIH). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education.
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]
- 4. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The 4-Substituted Cyclohexanamine Scaffold - A Privileged Motif in Modern Chemistry
An In-depth Technical Guide to the Applications of 4-Methoxycyclohexanamine
In the landscape of synthetic chemistry and drug discovery, certain molecular frameworks consistently emerge as cornerstones for innovation. These "privileged scaffolds" serve as versatile platforms for developing a multitude of compounds with diverse biological activities and material properties.[1][2] The 4-substituted cyclohexanamine core is a prime example of such a scaffold, offering a rigid, three-dimensional cyclohexane ring that effectively orients a reactive amine functionality and a tunable substituent in well-defined spatial arrangements.
While analogs such as trans-4-methylcyclohexylamine are well-documented as critical intermediates in blockbuster drugs like the antidiabetic Glimepiride,[3][4] the subject of this guide, This compound , represents a more nuanced yet highly promising building block.[5] Its unique combination of a cycloaliphatic amine with a methoxy group provides a distinct set of physicochemical properties that researchers can leverage for specific applications in medicinal chemistry and materials science. This guide will provide an in-depth analysis of the synthesis and potential applications of this compound, offering both established protocols and forward-looking insights for professionals in the field.
PART 1: The Synthetic Foundation - Accessing the this compound Core
The utility of any chemical building block is predicated on its accessibility. The synthesis of this compound is typically achieved through a multi-step process beginning with a readily available starting material, 4-methoxyphenol. The general pathway involves hydrogenation of the aromatic ring followed by oxidation and subsequent reductive amination.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 4-methoxyphenol to this compound.
Detailed Experimental Protocol: Synthesis of 4-Methoxycyclohexanone (Intermediate)
This protocol outlines a common method for the oxidation of 4-methoxycyclohexanol to the key ketone intermediate.[6][7]
Materials:
-
4-Methoxycyclohexanol
-
Aqueous sodium hypochlorite solution (bleach)
-
Tetrabutylammonium bromide (TBAB)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxycyclohexanol in ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB), which acts as a phase-transfer catalyst.
-
Acidification: Add acetic acid to the mixture.
-
Oxidant Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add the aqueous sodium hypochlorite solution dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding saturated sodium thiosulfate solution. Stir until the yellow color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-methoxycyclohexanone.[8]
PART 2: Applications in Medicinal Chemistry and Drug Design
The this compound scaffold is a valuable asset in drug discovery due to the distinct roles of its constituent parts.
-
Cyclohexane Ring: Provides a non-planar, rigid scaffold that reduces conformational flexibility compared to aliphatic chains. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Its lipophilic nature aids in cell membrane permeability.
-
Amine Group: As a primary amine, it is a versatile functional handle. At physiological pH, it is typically protonated, allowing it to form strong ionic interactions and hydrogen bonds with target proteins such as kinases, proteases, and G-protein coupled receptors (GPCRs).[9] It also serves as a key attachment point for further chemical elaboration.
-
4-Methoxy Group: This substituent significantly influences the scaffold's properties compared to a simple methyl or hydrogen. The oxygen atom can act as a hydrogen bond acceptor, introducing a new potential interaction point with a protein target. It increases the polarity of the molecule compared to 4-methylcyclohexylamine, which can affect solubility and the ADME (absorption, distribution, metabolism, and excretion) profile.
Comparative Physicochemical Properties
The choice of substituent at the 4-position is a critical decision in drug design. The following table provides calculated estimates for key properties that illustrate the nuanced differences between related scaffolds.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | pKa (Amine) (Predicted) | H-Bond Acceptors | H-Bond Donors |
| Cyclohexanamine | 99.17 | 1.5 | ~10.6 | 1 | 1 |
| 4-Methylcyclohexanamine | 113.20 | 2.0 | ~10.7 | 1 | 1 |
| This compound | 129.20 | 1.4 | ~10.5 | 2 | 1 |
Data sourced from PubChem and other chemical prediction software.
This data highlights that the methoxy group reduces lipophilicity (lower LogP) compared to the methyl group and adds a hydrogen bond acceptor without significantly altering the basicity (pKa) of the amine. This profile can be advantageous for optimizing solubility and target engagement simultaneously.
Hypothetical Application: A Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a core heterocycle that binds to the ATP-binding site's hinge region, with side chains occupying adjacent hydrophobic pockets. The this compound moiety can be used as a solvent-exposed side chain to enhance solubility and provide additional interactions.
Caption: Hypothetical binding of an inhibitor with a this compound moiety in a kinase ATP pocket.
PART 3: Potential Applications in Materials Science
While less documented, the principles of polymer chemistry suggest potential roles for this compound in materials science. Cycloaliphatic amines are frequently used as curing agents for epoxy resins, imparting excellent thermal and chemical resistance to the final polymer.[10]
Role as an Epoxy Curing Agent
The primary amine of this compound can react with epoxide rings in a step-growth polymerization, leading to a cross-linked thermoset polymer.
Conceptual Reaction Scheme: The two hydrogen atoms on the primary amine can each open an epoxy ring, forming a cross-linking point. The cyclohexane ring adds rigidity and toughness to the polymer backbone, while the methoxy group could potentially enhance adhesion to polar substrates and modify the surface energy of the cured material.
Incorporation into Polyamides and Polyimides
This compound could also serve as a monomer in the synthesis of specialty polyamides or polyimides.[11] Reaction with diacyl chlorides or dianhydrides would lead to polymers incorporating the methoxy-functionalized cycloaliphatic structure. Such polymers might exhibit:
-
Improved Solubility: The non-planar cyclohexane ring and the polar methoxy group could disrupt chain packing, potentially increasing solubility in organic solvents.
-
Modified Thermal Properties: The rigid ring structure would likely contribute to a high glass transition temperature (Tg).
-
Functional Handles: The methoxy group could be a site for post-polymerization modification, although this would require harsh conditions to cleave the ether.
Conclusion and Future Outlook
This compound is a versatile yet under-explored building block with significant potential. Its synthesis is straightforward from common starting materials, and its unique physicochemical profile—combining a rigid scaffold, a reactive amine, and a hydrogen-bond-accepting methoxy group—makes it an attractive tool for fine-tuning molecular properties.
For medicinal chemists, it offers a compelling alternative to more common alkyl-substituted cyclohexylamines for optimizing solubility, cell permeability, and target interactions. For materials scientists, it represents an opportunity to develop novel epoxy resins, polyamides, and polyimides with tailored thermal and adhesive properties. Further research into the biological activity of its derivatives and the characterization of polymers incorporating this moiety will undoubtedly unlock new applications and solidify its place as a valuable scaffold in the chemist's toolbox.
References
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- US 2007/0082943 A1 - A process for the preparation of Glimepiride.
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. Medium. [Link]
- (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910. PubChem. [Link]
- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
- CN105152884A - Preparation method of 4-methoxycyclohexanon.
- 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3.
- application of cyclohexylamine in polymer modification and its effect on m
- 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. PubMed. [Link]
- Privileged Scaffolds for Library Design and Drug Discovery.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
- cyclohexane and its functionally substituted deriv
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed. [Link]
- The Chromenopyridine Scaffold: A Privileged Pl
- Properties and Applications of Polymers: A Mini Review. J. Chem. Rev. [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 7. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]
- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. newtopchem.com [newtopchem.com]
- 11. jchemrev.com [jchemrev.com]
understanding the stereochemistry of 4-Methoxycyclohexanamine
A-Values for Conformational Analysis
The stability of a substituted cyclohexane is largely determined by the steric strain experienced by the substituent in the axial versus the equatorial position. This energy difference is quantified by the A-value, which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[1] A higher A-value indicates a greater preference for the equatorial position.[2]
For 4-Methoxycyclohexanamine, the two key substituents are the amino group (-NH₂) and the methoxy group (-OCH₃).
| Substituent | A-value (kcal/mol) | Source |
| Amino (-NH₂) | ~1.2 - 1.8 | [3] |
| Methoxy (-OCH₃) | ~0.6 - 0.7 | [3][4] |
Note: A-values can be solvent-dependent, especially for groups capable of hydrogen bonding like -NH₂ and -OH.[2]
The data clearly indicates that the amino group is sterically bulkier (possesses a higher A-value) than the methoxy group. This fact is the cornerstone of understanding the conformational preferences of the cis isomer.
Conformational Equilibrium: A Tale of Two Isomers
The stereochemical behavior of the cis and trans isomers is best understood by analyzing the equilibrium between their respective chair conformations.[5]
Trans-4-Methoxycyclohexanamine
In the trans isomer, the substituents are on opposite faces of the cyclohexane ring. This allows for a conformation where both the amino and methoxy groups occupy equatorial positions (diequatorial). The alternative chair-flipped conformation would force both bulky groups into highly unfavorable axial positions (diaxial).[6]
The diequatorial conformer avoids the significant 1,3-diaxial steric strain that would be present in the diaxial form.[7] Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformation, rendering it the dominant and most stable form of the trans isomer.
Caption: Conformational equilibrium of trans-4-Methoxycyclohexanamine.
Cis-4-Methoxycyclohexanamine
For the cis isomer, the substituents are on the same face of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial. The molecule can undergo a ring-flip to interchange these positions.[6]
Given the A-values, the amino group (-NH₂) is more sterically demanding than the methoxy group (-OCH₃). Therefore, the equilibrium will favor the conformer where the larger amino group occupies the more spacious equatorial position, forcing the smaller methoxy group into the axial position.[6] While this conformation is less stable than the diequatorial trans isomer, it is the preferred conformation for the cis isomer.
Caption: Conformational equilibrium of cis-4-Methoxycyclohexanamine.
Part 2: Synthesis and Stereochemical Assignment
The practical synthesis of this compound typically yields a mixture of cis and trans isomers. A common and effective route is the reduction of 4-Methoxycyclohexanone oxime.[8] The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Caption: General workflow for synthesis and analysis.
Experimental Protocol: Synthesis and Isomer Separation
This protocol outlines a representative method for synthesizing the isomer mixture and separating the diastereomers.
Objective: To synthesize a mixture of cis- and trans-4-Methoxycyclohexanamine via reduction of the corresponding oxime and separate the isomers using column chromatography.
Materials:
-
4-Methoxycyclohexanone[9]
-
Hydroxylamine hydrochloride (H₂NOH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH), Water (H₂O)
-
Raney Nickel (or other suitable reduction catalyst)
-
Hydrogen source (H₂ gas or transfer hydrogenation agent)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc), Hexanes, Triethylamine (TEA)
Procedure:
-
Oxime Formation:
-
Dissolve 4-Methoxycyclohexanone in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the crude 4-Methoxycyclohexanone oxime product.[10][11]
-
-
Reduction to Amine:
-
Catalytic Hydrogenation (representative): Suspend the oxime in a suitable solvent like ethanol in a high-pressure reactor.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the reactor with hydrogen gas and heat as required.
-
After the reaction, filter the catalyst carefully and concentrate the solvent to obtain the crude mixture of cis- and trans-4-Methoxycyclohexanamine.[8]
-
-
Isomer Separation (Column Chromatography):
-
Prepare a silica gel column using a non-polar solvent like hexanes.
-
Load the crude amine mixture onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, containing a small percentage (e.g., 1-2%) of triethylamine. The triethylamine is crucial to prevent the basic amine products from tailing on the acidic silica gel.
-
Collect fractions and analyze by TLC to identify and combine those containing the pure cis and trans isomers.
-
Spectroscopic Analysis for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for assigning the stereochemistry of the isolated isomers. The key lies in analyzing the ¹H NMR spectrum, specifically the signals for the protons at C1 and C4 (the carbons bearing the -NH₂ and -OCH₃ groups).
The Power of Coupling Constants (J-values)
In a chair conformation, the geometric relationship (dihedral angle) between adjacent protons determines the magnitude of their spin-spin coupling constant (J).[12]
-
Axial-Axial (J_ax,ax_): Large coupling, typically 8-13 Hz.
-
Axial-Equatorial (J_ax,eq_): Small coupling, typically 2-5 Hz.
-
Equatorial-Equatorial (J_eq,eq_): Small coupling, typically 2-5 Hz.[13]
¹H NMR Analysis of the H-1 Proton (CH-NH₂):
-
Trans Isomer (Diequatorial): The H-1 proton is in an axial position. It is coupled to two adjacent axial protons (at C2 and C6) and two adjacent equatorial protons. This results in a complex signal, often appearing as a triplet of triplets or a broad multiplet with large coupling constants (J_ax,ax_). The width of this signal is a key diagnostic feature.
-
Cis Isomer (NH₂ Equatorial): The H-1 proton is in an axial position (as the -NH₂ group is equatorial). It will also show a signal with large coupling constants , similar to the trans isomer. However, the signal for the H-4 proton (CH-OCH₃) will be different. In the preferred cis conformation, the methoxy group is axial, meaning the H-4 proton is equatorial . This equatorial proton will exhibit only small couplings (J_ax,eq_ and J_eq,eq_) to its neighbors, resulting in a narrow multiplet or broad singlet .
By carefully analyzing the coupling patterns and signal widths for both the H-1 and H-4 protons, an unambiguous assignment of the cis and trans isomers can be made.[14]
Part 3: Implications in Drug Development
The precise three-dimensional shape of a molecule is paramount to its biological activity.[15] Stereoisomers, which have the same connectivity but different spatial arrangements, can exhibit vastly different pharmacological and toxicological profiles.[16] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.[17]
-
Target Binding: The trans isomer of this compound, locked in a rigid diequatorial conformation, presents its functional groups in a well-defined spatial orientation. The cis isomer presents a different vector for its substituents. One isomer may fit perfectly into a target's binding pocket (the eutomer), while the other may bind weakly or not at all (the distomer).[18]
-
Pharmacokinetics (ADME): Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion.[15] Enzymes, particularly the Cytochrome P450 family responsible for drug metabolism, are often stereoselective, metabolizing one isomer faster than the other.[19]
-
Regulatory Scrutiny: Regulatory bodies like the U.S. FDA require that the absolute stereochemistry of chiral drug candidates be known and that the development of a single stereoisomer is justified over a mixture.[16]
The 4-substituted cyclohexylamine scaffold is a valuable building block in medicinal chemistry. Understanding and controlling its stereochemistry, as detailed in this guide, is not an academic exercise but a critical requirement for the rational design and development of safe and effective therapeutics.[20][21]
References
- Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
- STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. Semantic Scholar.
- Applications of Stereochemistry in Drug Development. Google Docs.
- What is the application of stereochemistry in drug design?
- Stereochemistry and Its Role in Drug Design. Omics Online.
- Substituted Cyclohexanes: Axial vs Equ
- 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
- 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
- A value - Wikipedia.
- Table of A-Values. CHEM 330 handout.
- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
- Why is the A-value of methoxy group lower than that of the hydroxyl group? Chemistry Stack Exchange.
- 4-Methylcyclohexanone oxime | 4994-13-2. Benchchem.
- NMR: relating coupling constants and major product. Reddit.
- 1H–1H Coupling in Proton NMR. ACD/Labs.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Cyclohexanone oxime - Wikipedia.
- 4-Methylcyclohexanone oxime | C7H13NO | CID 236590. PubChem.
- 4-Methoxycyclohexanone | 13482-23-0. ChemScene.
Sources
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 11. 4-Methylcyclohexanone oxime | C7H13NO | CID 236590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 16. omicsonline.org [omicsonline.org]
- 17. Applications of Stereochemistry in Drug Development [docs.google.com]
- 18. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 19. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]
- 20. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
acylation of 4-Methoxycyclohexanamine reaction conditions
Application Note: Acylation of 4-Methoxycyclohexanamine
A Comprehensive Guide to Reaction Conditions and Protocols for the Synthesis of N-(4-methoxycyclohexyl) Amides
Introduction
The N-acylation of amines to form stable amide bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. The this compound scaffold is a valuable building block, imparting desirable lipophilic and conformational properties to target molecules. Its acylated derivatives, N-(4-methoxycyclohexyl) amides, serve as key intermediates in the development of novel therapeutic agents and functional materials.
This guide provides a detailed exploration of the reaction conditions for the acylation of this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them based on a sound understanding of the underlying chemical principles. We will cover the two most prevalent methods: acylation using acid chlorides and acylation using acid anhydrides, providing detailed, self-validating protocols for each.
Pillar 1: Mechanistic Insight and Stereochemical Considerations
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The N-acylation of this compound proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1]
Mechanism with Acid Chlorides
When using an acid chloride (R-COCl), the reaction is typically rapid and exothermic. The mechanism involves three key steps:
-
Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.
-
Deprotonation: A base is required to neutralize the hydrogen chloride (HCl) byproduct.[1] This is a crucial step; if not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2][3]
Caption: Nucleophilic acyl substitution mechanism using an acid chloride.
Mechanism with Acid Anhydrides
The reaction with an acid anhydride ((RCO)₂O) is mechanistically similar but generally less vigorous. The leaving group is a carboxylate anion (RCOO⁻), which is less reactive than a chloride ion. A key advantage is that the byproduct is a carboxylic acid, which is less corrosive than HCl. While the reaction can proceed without a catalyst, it is often slower. In many cases, a second equivalent of the starting amine can act as the base, though this is inefficient. For this reason, an external non-nucleophilic base is still recommended for optimal results.[4]
Stereochemical Implications
This compound exists as cis and trans diastereomers. The acylation reaction itself does not typically alter the stereochemistry at the C1 and C4 positions. However, the starting material's isomeric purity will directly translate to the product's purity. It is important to note that the relative stability of the conformers (chair conformations with axial vs. equatorial substituents) can influence reactivity, although these effects are often subtle in standard acylation reactions. Studies on related cyclohexyl systems have shown that stereoselectivity can be influenced by catalysts and reaction conditions, but for simple N-acylation, the primary concern is the purity of the starting amine.[5][6][7]
Pillar 2: Optimizing Reaction Parameters
The success of the acylation is highly dependent on the careful selection of reagents and conditions.
| Parameter | Choice & Rationale |
| Acylating Agent | Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): Highly reactive, leading to faster reaction times and high yields. The primary drawback is the formation of corrosive HCl, necessitating the use of a base and careful handling.[2][8] Acid Anhydrides (e.g., Acetic Anhydride): Less reactive and safer to handle than acid chlorides. The carboxylic acid byproduct is less hazardous. Often requires heating or longer reaction times unless a catalyst is used.[9][10] |
| Base | Tertiary Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Most common choices. They are non-nucleophilic and act solely as HCl scavengers.[2][3] Pyridine / DMAP: Pyridine can also be used as a base and solvent. 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts with anhydrides to significantly accelerate the reaction.[11] |
| Solvent | Aprotic Solvents (Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform): Preferred choices as they are inert to the highly reactive acylating agents and readily dissolve the reactants.[3][12] Biphasic/Aqueous (Schotten-Baumann conditions): Can be used, particularly with acid chlorides. An inorganic base (e.g., NaOH, NaHCO₃) is dissolved in the aqueous phase to neutralize the HCl as it forms.[2] |
| Temperature | 0 °C to Room Temperature: The addition of the acylating agent is almost always performed at 0 °C (ice bath) because the reaction is exothermic.[1] Controlling the initial temperature prevents the formation of side products. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure completion.[1][13] |
Pillar 3: Validated Experimental Protocols
The following protocols are designed for clarity, reproducibility, and safety. All operations involving acid chlorides, acid anhydrides, and volatile organic solvents must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol details the efficient synthesis of N-(4-methoxycyclohexyl)acetamide using a highly reactive acid chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Caption: Experimental workflow for acylation with an acid chloride.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture using a dropping funnel. Ensure the internal temperature remains below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting amine is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by recrystallization or flash column chromatography.
Protocol 2: N-Acetylation using Acetic Anhydride
This protocol provides a milder alternative using an acid anhydride, which avoids the generation of HCl.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
(Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating)
Caption: Experimental workflow for acylation with an acid anhydride.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DCM or ethyl acetate. If using a catalyst, add DMAP (0.1 eq) at this stage.
-
Acylating Agent Addition: Add acetic anhydride (1.5 eq) to the flask while stirring at room temperature.[4] A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The reaction can be gently heated to reflux to increase the rate if necessary. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the excess acetic anhydride by slowly adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Wash the organic layer several times with saturated NaHCO₃ solution (to remove the acetic acid byproduct) and then with brine.[4]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as needed.
Safety and Handling
-
Acid Chlorides (e.g., Acetyl Chloride): Corrosive and potent lachrymators. React violently with water and other protic solvents. Must be handled with extreme care in a fume hood.[8]
-
Acid Anhydrides (e.g., Acetic Anhydride): Corrosive and irritant. Reacts with water to produce acetic acid. Fire protection should utilize CO₂ or alcohol foam extinguishers, not water.[9]
-
Solvents (e.g., Dichloromethane): DCM is a suspected carcinogen and should be handled with appropriate PPE to minimize exposure.[8]
-
Bases (e.g., Triethylamine, Pyridine): Flammable, volatile, and possess strong, unpleasant odors. Can cause irritation upon contact or inhalation.
Conclusion
The N-acylation of this compound is a robust and versatile transformation critical for synthetic chemistry. The choice between an acid chloride and an acid anhydride protocol allows for flexibility based on the desired reactivity, available starting materials, and safety considerations. By understanding the underlying mechanisms and carefully controlling key reaction parameters such as temperature, solvent, and the choice of base, researchers can consistently achieve high yields of the desired N-(4-methoxycyclohexyl) amide products. The protocols provided herein serve as a validated starting point for the synthesis and further functionalization of this important chemical scaffold.
References
- Hackbusch, S., Watson, A., et al. (2014). Acylation of trans-2-substituted cyclohexanols: Reversal of diastereoselectivity depends on scaffold substitution and achiral amine catalyst. Scholarly Commons - University of the Pacific. [Link]
- Hackbusch, S., et al. (2015). Acylation of trans-2-substituted cyclohexanols: The impact of substituent variation on the pyridine-induced reversal of. Scholarly Commons - University of the Pacific. [Link]
- Scholarly Commons. (2015). Acylation of trans-2-substituted cyclohexanols: The impact of substituent variation on the pyridine-induced reversal of diastereoselectivity. [Link]
- National Institutes of Health. (N.A.). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. [Link]
- Organic Syntheses.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?[Link]
- Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium. Der Pharma Chemica, 3(3):409-421. [Link]
- PrepChem.com. Synthesis of N-cyclohexylacetamide. [Link]
- PubMed. (N.A.).
- ResearchGate. Acylation of amines with different anhydrides. [Link]
- ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. [Link]
- Royal Society of Chemistry. (2013).
- Organic Chemistry Portal.
- Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
- ResearchGate. (2025).
- TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Acylation of trans-2-substituted cyclohexanols: Reversal of diastereos" by Sven Hackbusch, Amelia Watson et al. [scholarlycommons.pacific.edu]
- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 7. Scholarly Commons - Pacific Research & Scholarship Day: Acylation of trans-2-substituted cyclohexanols: The impact of substituent variation on the pyridine-induced reversal of diastereoselectivity [scholarlycommons.pacific.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. tsijournals.com [tsijournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N-Alkylation of 4-Methoxycyclohexanamine
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-2026-01-09-CM4A
Abstract
This document provides a comprehensive technical guide on the N-alkylation of 4-methoxycyclohexanamine, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. N-alkylated derivatives of this scaffold are prevalent in bioactive molecules and functional polymers. We present detailed protocols and the underlying chemical principles for three primary methodologies: classical reductive amination, direct alkylation via SN2 substitution, and modern catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer) reactions. Each section offers step-by-step procedures, mechanistic insights, comparative data, and troubleshooting advice to enable researchers to select and execute the optimal strategy for their synthetic goals.
Introduction: The Strategic Importance of N-Alkylated this compound
The this compound core is a valuable building block in organic synthesis. The methoxy group provides a specific polarity and potential metabolic handle, while the cyclohexyl ring offers a rigid, three-dimensional scaffold. N-alkylation of the primary amine is a key diversification step, allowing for the introduction of a wide range of functional groups that can modulate a molecule's pharmacological properties—such as receptor affinity, selectivity, and pharmacokinetic profile—or tune the physical properties of a material.
The primary challenge in the N-alkylation of primary amines is achieving selective mono-alkylation while preventing over-alkylation to the secondary and tertiary amines or even quaternary ammonium salts.[1][2] The choice of methodology is therefore paramount and depends on the desired product, the nature of the alkylating agent, and considerations of efficiency, scalability, and sustainability. This guide explores three field-proven approaches to address these challenges.
Methodology I: Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for N-alkylation. It proceeds in a two-step, often one-pot, sequence: the initial reaction between this compound and a carbonyl compound (aldehyde or ketone) to form a transient imine or enamine intermediate, followed by its immediate reduction to the target secondary amine.[3][4] This method inherently avoids over-alkylation because the resulting secondary amine is significantly less reactive towards further condensation with the carbonyl compound than the starting primary amine.
Principle and Rationale
The reaction is typically performed under mildly acidic conditions (pH 4-6) to catalyze the dehydration of the hemiaminal intermediate to the imine, without significantly protonating the starting amine and reducing its nucleophilicity.[4] The success of the one-pot reaction hinges on the choice of reducing agent. The ideal reagent should selectively reduce the imine C=N bond in the presence of the starting carbonyl C=O bond.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a premier choice for this transformation due to its mildness and excellent chemoselectivity for imines over ketones or aldehydes.[3]
Workflow Diagram: One-Pot Reductive Amination
Caption: Workflow for one-pot reductive amination.
Detailed Protocol: N-Benzylation using Benzaldehyde
Materials:
-
This compound (cis/trans mixture) (1.0 eq, e.g., 129 mg, 1.0 mmol)
-
Benzaldehyde (1.05 eq, 111 mg, 1.05 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M, ~10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous DCE.
-
Add benzaldehyde to the stirred solution.
-
Stir the mixture at room temperature for 45 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride in portions over 5-10 minutes. An initial exotherm may be observed.
-
Continue stirring the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methoxycyclohexanamine.
Key Parameters & Data
| Parameter | Recommended Condition/Reagent | Rationale & Notes |
| Solvent | DCE, DCM, THF, MeOH | Aprotic solvents like DCE/DCM are common. MeOH can be used with NaBH₃CN. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | NaBH(OAc)₃ is mild and selective.[3] NaBH₃CN is effective but toxic. Catalytic hydrogenation is clean but requires specialized equipment. |
| Stoichiometry | Carbonyl: ~1.0-1.2 eq; Reductant: ~1.2-1.5 eq | A slight excess of the carbonyl ensures full conversion of the amine. Excess reductant drives the reaction to completion. |
| pH | Weakly acidic (4-6) | Often, a few drops of acetic acid are added to catalyze imine formation, especially with ketones. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic and well-controlled at ambient temperature. |
| Expected Yield | 75-95% | Yields are generally high due to the high selectivity of the reaction. |
Methodology II: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classic SN2 reaction. It is conceptually straightforward but requires careful control to achieve selective mono-alkylation of a primary amine like this compound.[5] The primary product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.
Principle and Rationale
The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[5] To favor mono-alkylation:
-
Use a large excess of the amine: This statistically favors the reaction of the alkyl halide with the more abundant primary amine. However, this is not atom-economical and requires a challenging separation.
-
Controlled Stoichiometry: Using the amine as the limiting reagent with a slight excess of the alkyl halide and carefully controlling reaction time can work but often yields mixtures.
-
Competitive Deprotonation Strategy: A clever approach involves using a base that selectively deprotonates the starting primary amine salt while leaving the product secondary amine protonated and unreactive.[6]
Reaction Scheme: SN2 Alkylation and Over-Alkylation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of 4-Methoxycyclohexanamine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Versatility of the 4-Methoxycyclohexyl Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among these, the substituted cyclohexyl motif has emerged as a privileged structure, offering a three-dimensional framework that can effectively probe the binding pockets of biological targets. This guide focuses on a particularly valuable building block: 4-methoxycyclohexanamine . The strategic incorporation of this amine into bioactive molecules can significantly influence their potency, selectivity, and metabolic stability.
The 4-methoxycyclohexyl group provides a unique combination of features. The cyclohexane ring introduces conformational rigidity, which can pre-organize the molecule for optimal receptor binding and potentially increase affinity. The methoxy group, a hydrogen bond acceptor with moderate lipophilicity, can engage in specific interactions with target proteins and favorably modulate the overall physicochemical properties of the drug candidate, such as solubility and membrane permeability. Furthermore, the presence of the primary amine handle allows for straightforward incorporation into a wide array of molecular architectures through robust and well-established chemical transformations, most notably amide bond formation.
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals. It will delve into the practical applications of this compound in the synthesis of diverse bioactive compounds, providing not only the conceptual framework but also detailed, actionable protocols. We will explore the causal logic behind its use in different therapeutic areas and provide the necessary experimental details to empower researchers to leverage this versatile building block in their own discovery programs.
Core Applications of this compound in Bioactive Molecule Synthesis
The utility of this compound and its derivatives spans multiple therapeutic areas. Its incorporation has been pivotal in the development of agents targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes.
Modulators of G-Protein Coupled Receptors (GPCRs): The Case of Sigma (σ) Receptors
Sigma receptors, particularly the σ1 subtype, are chaperone proteins involved in a variety of cellular functions and are implicated in neurological disorders and cancer.[1] The development of selective σ1 receptor ligands is an active area of research. The cyclohexylamine scaffold has been identified as a key pharmacophoric element for high-affinity σ1 ligands.[2]
Causality of Use: The conformational restriction imposed by the cyclohexane ring is crucial for orienting the pharmacophoric groups for optimal interaction with the receptor binding site. The stereochemistry of the 4-substituent (cis vs. trans) can dramatically impact binding affinity, highlighting the importance of the three-dimensional arrangement of the molecule.[2] While direct examples with a 4-methoxy group are emerging, the principle of using 4-substituted cyclohexylamines is well-established. The methoxy group can serve to fine-tune lipophilicity and introduce a potential hydrogen bond acceptor interaction within the binding pocket.
Protocol 1: Synthesis of a Model N-(trans-4-Methoxycyclohexyl)benzamide as a Sigma Receptor Ligand Scaffold
This protocol details a standard amide coupling procedure to incorporate trans-4-methoxycyclohexanamine into a simple benzamide scaffold, a common core in many bioactive molecules.
Workflow Diagram:
Caption: General workflow for the synthesis of an amide via EDC/HOBt coupling.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzoic Acid | 122.12 | 1.0 | 1.0 |
| trans-4-Methoxycyclohexanamine | 129.20 | 1.1 | 1.1 |
| EDC (EDCI) | 191.70 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| DIPEA | 129.24 | 2.0 | 2.0 |
| Anhydrous DMF | - | 10 mL | - |
| Dichloromethane (DCM) | - | - | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
| Hexanes/Ethyl Acetate (eluent) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 mmol). Dissolve the acid in anhydrous DMF (5 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes.
-
Coupling Agent Addition: Add EDC (1.2 mmol) to the mixture. Stir for another 15 minutes at 0 °C.
-
Amine Addition: In a separate vial, dissolve trans-4-methoxycyclohexanamine (1.1 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford the pure N-(trans-4-methoxycyclohexyl)benzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Enzyme Inhibitors: Targeting Cathepsins and Factor Xa
Cathepsin S Inhibitors: Cathepsin S is a cysteine protease implicated in autoimmune diseases and cancer.[3] The design of selective inhibitors often involves peptidomimetic structures where specific "pockets" (S1, S2, S3, etc.) of the enzyme's active site are targeted. The P1 pocket is known to accommodate hydrophobic residues.
Causality of Use: The cyclohexyl group is an excellent hydrophobic scaffold to occupy the S1 pocket of Cathepsin S. The stereochemistry and substitution on the ring can fine-tune the fit and interactions within this pocket. While many reported inhibitors use a simple cyclohexyl group, the introduction of a 4-methoxy substituent can modulate the electronic and steric properties, potentially leading to improved potency or selectivity.[4]
Factor Xa Inhibitors: Factor Xa is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulants.[5] Many small molecule inhibitors of Factor Xa feature a central scaffold that interacts with the active site, and peripheral groups that occupy the S1 and S4 pockets.
Causality of Use: Similar to Cathepsin S, the hydrophobic S1 pocket of Factor Xa can be effectively occupied by a cyclohexyl moiety. The 4-methoxycyclohexanamide group can serve as a key pharmacophore, with the amide carbonyl forming hydrogen bonds with the protein backbone and the substituted cyclohexane ring fitting into the hydrophobic pocket.
Protocol 2: Synthesis of a Pyridine-based Factor Xa Inhibitor Intermediate via Amide Coupling
This protocol describes the synthesis of a key intermediate for a class of Factor Xa inhibitors, demonstrating the coupling of trans-4-methoxycyclohexanamine with a heterocyclic carboxylic acid.
Reaction Scheme Diagram:
Caption: Amide coupling to form a key heterocyclic intermediate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloronicotinic Acid | 157.56 | 1.0 | 1.0 |
| trans-4-Methoxycyclohexanamine | 129.20 | 1.2 | 1.2 |
| HATU | 380.23 | 1.1 | 1.1 |
| DIPEA | 129.24 | 3.0 | 3.0 |
| Anhydrous DMF | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | - | - |
| 1 M HCl | - | - | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-chloronicotinic acid (1.0 mmol) and trans-4-methoxycyclohexanamine (1.2 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add DIPEA (3.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU (1.1 mmol) in one portion to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure 2-chloro-N-(trans-4-methoxycyclohexyl)nicotinamide.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Structure-Activity Relationship (SAR) Insights: The Importance of the 4-Methoxycyclohexyl Moiety
The rationale for incorporating the 4-methoxycyclohexyl group extends beyond its function as a mere scaffold. Its specific structural features play a crucial role in dictating the biological activity of the final molecule.
-
Stereochemistry is Key: The relative orientation of the amine and methoxy groups (cis or trans) is often critical. For many biological targets, one diastereomer will exhibit significantly higher affinity than the other. This is because the fixed spatial relationship between these groups dictates how the molecule presents its pharmacophoric features to the binding site.[6] For example, in a series of σ1 receptor ligands, the cis configuration was found to be necessary for high affinity.[2]
-
Optimal Lipophilicity: The methoxy group contributes to the overall lipophilicity (logP) of the molecule. This is a critical parameter that influences solubility, cell permeability, and metabolic stability. By introducing a methoxy group instead of a more lipophilic or more polar substituent, medicinal chemists can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Hydrogen Bonding Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This can lead to specific, favorable interactions with amino acid residues (such as serine, threonine, or asparagine) within the target's binding pocket, thereby increasing binding affinity and potency.
-
Conformational Control: The bulky cyclohexyl ring restricts the conformational freedom of the molecule. The trans-diaxial or cis-diequatorial arrangements of the substituents can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor.
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | M.W. ( g/mol ) | logP (calc.) |
| This compound | C₇H₁₅NO | 129.20 | ~1.5 |
| Cyclohexanamine | C₆H₁₃N | 99.17 | ~1.4 |
| 4-Hydroxycyclohexanamine | C₆H₁₃NO | 115.17 | ~0.8 |
This table illustrates how the methoxy group provides a balance of properties compared to a simple alkyl or a more polar hydroxyl group, making it an attractive choice for medicinal chemistry optimization.
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its unique combination of a conformationally restricted scaffold, a handle for facile chemical modification, and a methoxy group that can favorably modulate physicochemical properties and engage in specific receptor interactions makes it a valuable tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the strategic application of this compound in drug discovery programs, ultimately accelerating the development of novel therapeutics. The importance of stereocontrol in the synthesis and application of these derivatives cannot be overstated, as the biological activity is often highly dependent on the specific diastereomer used.
References
- Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.3c00074]
- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Molecules. [URL: https://www.mdpi.com/1420-3049/29/18/4237]
- Design and synthesis of factor Xa inhibitors and their prodrugs. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/12531393/]
- Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/1880918/]
- Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10943485/]
- The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6040124/]
- Amide Synthesis - Fisher Scientific. [URL: https://www.fishersci.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10140733/]
- Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Topics in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/28620761/]
- Synthesis of a Cathepsin S Inhibitor. Synfacts. [URL: https://www.researchgate.
- Large-scale asymmetric synthesis of a cathepsin S inhibitor. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20102230/]
- Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5234080/]
- Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. Journal of Cheminformatics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11112001/]
- The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2782234/]
- Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience. [URL: https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2023.1190205/full]
- Synthesis and structure-activity relationship study of a new series of selective σ(1) receptor ligands for the treatment of pain: 4-aminotriazoles. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/25700078/]
- Sigma Receptors. Tocris Bioscience. [URL: https://www.tocris.com/pharmacology/sigma-receptors]
- Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7702115/]
- Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876939/]
- Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02283]
- Design, Synthesis, and Structure-Activity Relationship Study of Epoxysuccinyl-Peptide Derivatives as Cathepsin B Inhibitors. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/32992643/]
- Advances in the discovery of cathepsin K inhibitors on bone resorption. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4629424/]
- Pharmacological inhibition of cathepsin S and of NSPs-AAP-1 (a novel, alternative protease driving the activation of neutrophil serine proteases). British Journal of Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/38842106/]
- Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11643444/]
- Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[4][7][7] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/25179681/]
- DX-9065a, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa. Thrombosis Research. [URL: https://pubmed.ncbi.nlm.nih.gov/7701488/]
- Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11432298/]
- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters. [URL: https://www.researchgate.net/publication/244588047_Microwave-assisted_synthesis_of_2-aminonicotinic_acids_by_reacting_2-chloronicotinic_acid_with_amines]
- Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
- Synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential antitumor agents. Bulletin of the Chemical Society of Ethiopia. [URL: https://www.ajol.info/index.php/bcse/article/view/214471]
- Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. Journal of Heterocyclic Chemistry. [URL: https://www.researchgate.
- Preparation method of trans-4-methyl cyclohexylamine. Google Patents. [URL: https://patents.google.
- Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents. [URL: https://patents.google.
- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. Google Patents. [URL: https://patents.google.
- 4-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- 4-Methoxy-pyridine-2-carboxylic acid. Amerigo Scientific. [URL: https://www.amerigoscientific.com/4-methoxy-pyridine-2-carboxylic-acid-cas-29082-91-5-1616895.html]
- Synthesis of N-Heterocycles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/index.htm]
- Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. Molecules. [URL: https://www.mdpi.com/1420-3049/23/5/1202]
- Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Organic Letters. [URL: https://www.researchgate.net/publication/232766336_Methoxy-N-methyl-b-enaminoketoesters_New_Synthetic_Precursors_for_the_Regioselective_Synthesis_of_Heterocyclic_Compounds]
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Synlett. [URL: https://www.researchgate.net/publication/320146039_NMIMsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]
- Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules. [URL: https://www.mdpi.com/1420-3049/29/3/708]
Sources
- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of factor Xa inhibitors and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methoxycyclohexanamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methoxycyclohexanamine as a valuable building block in medicinal chemistry. We will explore its role in the design and synthesis of bioactive molecules, with a particular focus on the development of novel therapeutics for metabolic diseases. This guide will delve into the rationale behind its use, provide a detailed synthetic protocol for a novel analog of a well-known drug, and present a comprehensive biological assay for its evaluation.
Introduction: The Versatility of the Cyclohexylamine Scaffold
The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. The cyclohexane ring can be functionalized at multiple positions, enabling fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.
One particularly interesting derivative is this compound. The methoxy group at the 4-position can significantly influence the molecule's properties. It can act as a hydrogen bond acceptor and its presence can alter the compound's polarity and pharmacokinetic profile. The stereochemistry of the amine and methoxy groups (cis or trans) provides an additional layer of structural diversity that can be exploited to optimize interactions with a biological target.
Core Application: A Building Block for Novel Antidiabetic Agents
A prominent example of the importance of the substituted cyclohexylamine scaffold is found in the structure of glimepiride , a third-generation sulfonylurea used in the treatment of type 2 diabetes mellitus.[1][2] Glimepiride contains a trans-4-methylcyclohexylamine moiety, which is crucial for its activity.[3][4] The synthesis of glimepiride often involves the use of trans-4-methylcyclohexylamine as a key intermediate.[5][6]
Given the precedent set by glimepiride, we propose the use of this compound as a building block to generate novel analogs with potentially improved or differentiated pharmacological profiles. One promising avenue of investigation is the exploration of these new analogs as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for the treatment of type 2 diabetes.[7][8][9] DPP-4 inhibitors, known as "gliptins," work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[10]
This application note will guide you through the synthesis of a novel glimepiride analog, N-((4-(2-((3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)-N'-(trans-4-methoxycyclohexyl)urea, and its subsequent evaluation as a DPP-4 inhibitor.
Synthetic Protocol: Synthesis of a Novel Glimepiride Analog
This protocol details the synthesis of a novel glimepiride analog where the trans-4-methylcyclohexyl group is replaced by a trans-4-methoxycyclohexyl group. The synthesis involves the reaction of a sulfonyl isocyanate precursor with trans-4-methoxycyclohexanamine.
Reaction Scheme:
Caption: Synthetic workflow for the novel glimepiride analog.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Sulfonyl Isocyanate Precursor* | - |
| trans-4-Methoxycyclohexanamine | 129.20 |
| Anhydrous Dichloromethane (DCM) | 84.93 |
| Triethylamine (TEA) | 101.19 |
| Anhydrous Sodium Sulfate | 142.04 |
| Silica Gel (for column chromatography) | - |
| Ethyl Acetate (for chromatography) | 88.11 |
| Hexanes (for chromatography) | - |
*The synthesis of the sulfonyl isocyanate precursor from 4-(2-aminoethyl)benzenesulfonamide and 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is a multi-step process analogous to known glimepiride syntheses and is not detailed here.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the sulfonyl isocyanate precursor (1.0 eq) in anhydrous DCM (20 mL).
-
Addition of Amine: To the stirred solution, add triethylamine (1.2 eq). Then, add a solution of trans-4-methoxycyclohexanamine (1.1 eq) in anhydrous DCM (10 mL) dropwise over 15 minutes at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired novel glimepiride analog.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation: DPP-4 Inhibition Assay Protocol
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the newly synthesized glimepiride analog against Dipeptidyl Peptidase-4 (DPP-4).
Principle:
The assay is based on the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), by the DPP-4 enzyme. The cleavage releases the highly fluorescent AMC, which can be measured. In the presence of an inhibitor, the rate of AMC release is reduced.
Caption: Workflow for the DPP-4 inhibition assay.
Materials and Reagents:
| Reagent |
| Human recombinant DPP-4 enzyme |
| Gly-Pro-AMC (DPP-4 substrate) |
| Sitagliptin (positive control inhibitor) |
| Tris-HCl buffer (50 mM, pH 8.0) |
| Dimethyl sulfoxide (DMSO) |
| 96-well black microplate |
| Fluorescence microplate reader |
Assay Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the novel glimepiride analog in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound and sitagliptin in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the DPP-4 enzyme solution in Tris-HCl buffer to the desired concentration.
-
Prepare the Gly-Pro-AMC substrate solution in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the test compound dilutions or sitagliptin (for positive control) to the appropriate wells. For the negative control (100% activity), add 25 µL of Tris-HCl buffer containing the same percentage of DMSO.
-
Add 50 µL of the DPP-4 enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C, with readings taken every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Expected Results and Interpretation:
| Compound | Predicted IC₅₀ (µM) | Rationale |
| Novel Glimepiride Analog | To be determined | The introduction of the 4-methoxy group may alter the binding affinity to the DPP-4 active site compared to a methyl group or no substitution. |
| Sitagliptin (Control) | ~0.01-0.1 | A potent and selective DPP-4 inhibitor, serving as a benchmark for the assay. |
The IC₅₀ value of the novel glimepiride analog will provide a quantitative measure of its potency as a DPP-4 inhibitor. A lower IC₅₀ value indicates higher potency. Further studies, including selectivity profiling against other proteases and in vivo efficacy studies, would be necessary to fully characterize the therapeutic potential of this novel compound.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its incorporation into drug scaffolds can lead to novel compounds with potentially improved pharmacological properties. This application note has provided a practical example of its use in the design of a novel glimepiride analog and a detailed protocol for its evaluation as a potential DPP-4 inhibitor. This approach of leveraging known drug scaffolds and exploring new biological targets is a powerful strategy in modern drug discovery. The methodologies and concepts presented here can be adapted by researchers to explore the potential of this compound in a wide range of therapeutic areas.
References
- Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric).
- Frontiers in Pharmacology. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. 2022.
- Journal of Visualized Experiments. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- Life Technologies (India) Pvt. Ltd. DPP4 ACTIVITY ASSAY KIT.
- IJCRT.org. AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. 2024.
- New Drug Approvals. GLIMEPIRIDE. 2018.
- Google Patents. US7282517B2 - Method of manufacturing glimepiride and the respective intermediate.
- Google Patents. US20070082943A1 - Process for preparation of substantially pure glimepiride.
- International Journal of Pharmaceutics. Formulation and biological evaluation of glimepiride-cyclodextrin-polymer systems. 2006.
- MDPI. Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. 2022.
- Journal of Diabetes & Metabolic Disorders. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. 2023.
- PubChem. Glimepiride.
- StatPearls. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. 2023.
- EMAN RESEARCH PUBLISHING. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus.
- ResearchGate. Formulation and biological evaluation of Glimepiride–cyclodextrin– polymer systems. 2006.
- Drugs. Glimepiride. A review of its use in the management of type 2 diabetes mellitus. 1999.
- Vnitrni Lekarstvi. Glimepiride: evidence-based facts, trends, and observations. 2012.
- The Annals of Pharmacotherapy. Glimepiride: role of a new sulfonylurea in the treatment of type 2 diabetes mellitus. 1998.
- RSC Publishing. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. 2021.
Sources
- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glimepiride. A review of its use in the management of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Glimepiride synthesis - chemicalbook [chemicalbook.com]
- 6. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
Application Notes and Protocols for Amide Coupling with 4-Methoxycyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Amide Bond in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and peptides.[1] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged functional group in drug design. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently utilized reactions in the development of new chemical entities.[1][2][3] The diverse and readily available pool of carboxylic acids and amines allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[2]
This guide provides a detailed protocol and scientific rationale for the amide coupling of carboxylic acids with 4-methoxycyclohexanamine, a valuable building block that introduces a substituted alicyclic scaffold into a molecule. Such scaffolds are of increasing interest in drug discovery as they can impart favorable physicochemical properties, such as improved metabolic stability and solubility, while exploring three-dimensional chemical space. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols, and discuss critical considerations for reaction optimization and product purification.
Core Principles of Amide Coupling: Activating the Carboxylic Acid
Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-productive ammonium salt.[4][5][6] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.[4][5]
The general mechanism involves two key steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylphosphonium salt.[2]
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and a byproduct derived from the coupling reagent.[7][8]
A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that is more reactive towards the coupling reagent, and to neutralize any acidic species generated during the reaction.[7]
Selecting the Right Coupling Reagent
A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent can significantly impact reaction efficiency, time, and the potential for side reactions, particularly racemization if the carboxylic acid has a chiral center.[2]
| Coupling Reagent | Class | Key Characteristics |
| EDC (or DCC) | Carbodiimide | Cost-effective and widely used. Byproducts can sometimes be challenging to remove.[5][9][10] |
| HATU/HBTU | Uronium/Aminium Salt | Highly efficient, fast reaction times, and low rates of racemization.[9][10][11] Often the reagent of choice for challenging couplings. |
| PyBOP | Phosphonium Salt | Good reactivity and less expensive than HATU, with a good balance of performance and cost.[12] |
For the coupling of this compound, which may present some steric hindrance depending on the isomer used and the structure of the carboxylic acid, a highly efficient uronium salt-based reagent like HATU is often a good starting point to ensure high conversion.
Experimental Protocol: Amide Coupling of a Generic Carboxylic Acid with this compound
This protocol provides a general procedure for the amide coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents:
-
Carboxylic Acid
-
This compound (as a mixture of cis/trans isomers or a single isomer)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Add HATU (1.1-1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the active ester.[1]
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture. The solution may change color.
-
Finally, add this compound (1.0-1.1 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A co-spot of the starting carboxylic acid is recommended for TLC analysis to confirm its consumption.[13] The reaction is typically complete within 1-4 hours, but may require longer for sterically hindered substrates.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude amide can be purified by flash column chromatography on silica gel.[1] The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a common starting point.
-
Alternatively, for crystalline products, recrystallization can be an effective purification method.[14]
-
Visualization of the Workflow and Mechanism
Amide Coupling Workflow
Caption: General workflow for amide coupling.
Mechanism of HATU-Mediated Amide Coupling
Caption: Simplified mechanism of amide formation using HATU.
Considerations for this compound
This compound exists as cis and trans isomers. The stereochemistry of the starting amine can influence the steric environment around the nitrogen atom. The equatorial amine in the more stable chair conformation of the trans isomer is generally more accessible for nucleophilic attack than the axial amine of the cis isomer. For sterically demanding carboxylic acids, using the trans isomer may lead to higher reaction rates and yields. If a mixture of isomers is used, the final product will also be a mixture of diastereomers, which may require separation.
For particularly challenging couplings involving sterically hindered substrates, alternative strategies may be considered, such as converting the carboxylic acid to an acyl fluoride, which can be more reactive towards hindered amines.[15][16]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active coupling reagent; steric hindrance; poor quality reagents or solvent. | Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or time. Ensure reagents and solvents are anhydrous. |
| Formation of N-acylurea byproduct | Common side reaction with carbodiimides (EDC, DCC).[17] | Add an additive like HOBt or HOAt to the reaction.[17] Switch to a uronium or phosphonium-based reagent. |
| Difficulty in Purification | Byproducts are co-eluting with the product. | Ensure the aqueous work-up is performed thoroughly to remove the majority of water-soluble impurities.[12][13] Explore different solvent systems for chromatography or consider recrystallization.[14] |
Conclusion
The amide coupling reaction is a robust and versatile tool in the arsenal of the medicinal chemist. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively synthesize a wide range of amides. The protocol outlined here provides a solid foundation for the successful coupling of this compound with various carboxylic acids. Careful consideration of the substrate's steric and electronic properties, along with diligent reaction monitoring and purification, will ensure the efficient synthesis of the desired amide products for advancing drug discovery programs.
References
- Westin, J. Synthesis of Amides. Organic Chemistry - Jack Westin.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- T3P - Common Organic Chemistry. Amine to Amide Mechanism.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Biofilm Inhibitor Synthesis. Amide Workup.
- Gissot, A., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 14(3), 175-181.
- ResearchGate. General reaction mechanism for cross-coupling amidation of esters.
- JoVE. Preparation of Amides. (2023).
- McCallum, J. (2013). mechanism of amide formation with DCC. YouTube.
- LibreTexts. 21.7: Chemistry of Amides. (2022).
- Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018).
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2136-2139.
- Li, J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 793-801.
- ResearchGate. Optimization of the reaction conditions of amide synthesis.
- ResearchGate. Optimized reaction conditions for the amide formation step.
- Aapptec Peptides. Carbodiimides and Additives. (2021).
- Kuroboshi, M., et al. (1992). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 57(19), 5267-5271.
- Aapptec Peptides. Coupling Reagents.
- Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11213-11217.
- Reddy, T. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152873.
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 405-409.
- ResearchGate. The Synthesis of Sterically Hindered Amides.
- ResearchGate. Coupling Reagents.
- ResearchGate. What is the best technique for amide purification?. (2020).
- Organic Chemistry Portal. Amide synthesis by acylation.
- ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11213-11217.
- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
- Čejka, J., & Wichterlová, B. (2002). Acylation of cyclohexene can provide number of reaction products. Cyclohexene.
- ResearchGate. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 8. Video: Preparation of Amides [jove.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. peptide.com [peptide.com]
Application Note: Quantitative Analysis of 4-Methoxycyclohexanamine
Introduction
4-Methoxycyclohexanamine is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive guide to the validated analytical methods for the precise quantification of this compound in process samples and final products. As a primary aliphatic amine, this compound presents unique analytical challenges, including its high polarity and lack of a strong UV chromophore, necessitating specialized approaches for reliable quantification.[1]
This document outlines two robust and validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and a derivatization-based High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The choice of method will depend on the specific laboratory equipment available, the required sensitivity, and the sample matrix.
PART 1: Analytical Strategy & Method Selection
The quantification of this compound requires careful consideration of its physicochemical properties. Its volatility makes it a suitable candidate for GC analysis. However, its polar nature can lead to poor peak shape and adsorption onto the analytical column.[1] To mitigate these issues, a derivatization step is employed to convert the polar amine into a less polar and more volatile derivative.
Logical Flow for Method Selection
Caption: Decision workflow for selecting an analytical method for this compound.
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high specificity and sensitivity for the quantification of volatile and semi-volatile compounds.[3] The following protocol details a validated method for the analysis of this compound after derivatization with hexylchloroformate. This derivatization step improves chromatographic performance and provides a more specific mass fragmentation pattern for quantification.[4]
Experimental Workflow: GC-MS
Caption: Step-by-step workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1. Reagents and Materials
-
This compound reference standard (purity ≥99%)
-
Hexylchloroformate (derivatizing agent)
-
Sodium bicarbonate buffer (0.5 M, pH 8.5)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized)
-
0.45 µm syringe filters
2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve an expected concentration within the calibration range.
3. Derivatization Procedure
-
Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 500 µL of sodium bicarbonate buffer.
-
Add 100 µL of hexylchloroformate solution (10% in hexane).
-
Cap the vial and vortex vigorously for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 500 µL of hexane, vortex for 1 minute, and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.
4. GC-MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 20°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 7000D GC/TQ or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard (propose m/z based on structure) |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
5. Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[5][6]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 90-110% recovery |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
| Specificity | No interfering peaks at the retention time of the analyte derivative in blank matrix samples. |
PART 3: High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for laboratories equipped with HPLC systems with fluorescence detection. Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed to attach a highly fluorescent moiety to the this compound molecule.[2]
Experimental Workflow: HPLC-FLD
Caption: Step-by-step workflow for the HPLC-FLD analysis of this compound.
Detailed Protocol: HPLC-FLD
1. Reagents and Materials
-
This compound reference standard (purity ≥99%)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate buffer (0.1 M, pH 9.0)
-
Glycine solution (0.1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
0.22 µm syringe filters
2. Standard and Sample Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of this compound and dissolve in 100 mL of acetonitrile/water (50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with acetonitrile/water (50:50, v/v).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in acetonitrile/water (50:50, v/v) to achieve an expected concentration within the calibration range.
3. Derivatization Procedure
-
In a 1.5 mL microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of borate buffer.
-
Add 200 µL of FMOC-Cl solution (3 mg/mL in acetonitrile).
-
Vortex for 30 seconds and let the reaction proceed for 10 minutes at room temperature.
-
Add 100 µL of glycine solution to quench the excess FMOC-Cl. Vortex for 10 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min, 40% B; 2-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |
5. Method Validation Summary
Similar to the GC-MS method, a full validation according to ICH guidelines is required to ensure the method is fit for its intended purpose.[5][6][7]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 90-110% recovery |
| Precision (%RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |
| Specificity | Chromatographic separation of the analyte derivative from potential impurities and matrix components. |
Conclusion
The two methods presented provide reliable and robust approaches for the quantification of this compound. The GC-MS method is highly specific due to the mass spectrometric detection, while the HPLC-FLD method offers excellent sensitivity. The choice of method should be based on the available instrumentation and the specific requirements of the analysis. Both methods require a derivatization step to overcome the inherent analytical challenges posed by the analyte. Proper method validation is crucial to ensure the accuracy and reliability of the results obtained.
References
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
- National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- Validation of analytical methods for active constituents and agricultural products. (2014-07-01).
- Analytical method validation: A brief review.
- Vanhoenacker, G., et al. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. J Chromatogr A. 2009;1216(16):3563-70.
- RAJASTHAN PUBLIC SERVICE COMMISSION, AJMER. syllabus of competitive examination for the post. (2026-01-06).
- Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- Analytical Methods.
- National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- PubChem. (trans-4-Methoxycyclohexyl)amine.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021-12-15).
- SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.
- SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
- ProQuest. Spectrophotometric Determination of Trace Amount of some Aromatic Amines in Pharmaceutical Formulations, Wastewater and Biological Fluids.
- Thermo Fisher Scientific. Pharmaceutical Applications Notebook: Controlled Drugs.
- ResearchGate. Quantification of hetero-cyclic amines from different categories of braised beef by optimized UPLC-TQ-XS/ESI method | Request PDF.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. (2025-08-06).
- Al-Ghamdi, H. A., et al. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food Chem Toxicol. 2025;201:115447.
- Analytical Methods. (2025-08-28).
- LC-MS Resource Guide.
- National Institutes of Health. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020-01-02).
- Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
- Benchchem. A Comparative Guide to Analytical Methods for Methyl Cyclohexanecarboxylate Quantification.
- National Institutes of Health. Quantitative mass spectrometry methods for pharmaceutical analysis.
- MDPI. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018-11-16).
- Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Updated Review on LC-MS.
- Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C.
- Thermo Fisher Scientific. Fast GC-MS/MS for High Throughput Pesticides Analysis.
- ResearchGate. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC.
- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. wjarr.com [wjarr.com]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for separating 4-Methoxycyclohexanamine isomers
Application Note: A Robust HILIC-Based HPLC Method for the Separation of 4-Methoxycyclohexanamine Isomers
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation of the cis and trans isomers of this compound. Due to the polar and hydrophilic nature of these isomers, traditional reversed-phase chromatography often provides inadequate retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed. This method utilizes a polar stationary phase in conjunction with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This approach promotes the partitioning of the polar analytes into the water-enriched layer on the stationary phase, leading to excellent retention and resolution of the this compound isomers.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed protocol, experimental parameters, and the scientific rationale behind the method development.
Introduction: The Challenge of Separating Polar Isomers
This compound is a substituted cyclohexylamine that exists as cis and trans stereoisomers. The spatial arrangement of the methoxy and amine functional groups significantly influences the molecule's physicochemical properties and, potentially, its biological activity. In pharmaceutical development and chemical synthesis, the precise separation and quantification of these isomers are critical for ensuring product quality, efficacy, and safety.
The primary challenge in the chromatographic separation of this compound isomers lies in their high polarity and hydrophilicity.[3][4][5] Conventional reversed-phase HPLC (RP-HPLC), which employs a nonpolar stationary phase and a polar mobile phase, often results in poor retention of such polar compounds, with the analytes eluting at or near the void volume.[6][7] While techniques like ion-pair chromatography can enhance the retention of charged analytes, they can also lead to complex method development and potential contamination of the HPLC system.[8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative for the separation of polar compounds.[1][2][3] HILIC utilizes a polar stationary phase (e.g., silica, or bonded phases with amino, amide, or diol functional groups) and a mobile phase with a high concentration of an aprotic organic solvent, typically acetonitrile, and a small percentage of aqueous buffer.[2][3][5] In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and the separation mechanism is primarily based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[3][4] This results in strong retention and unique selectivity for polar and hydrophilic compounds, making it an ideal choice for the separation of this compound isomers.
Experimental Workflow and Rationale
The developed HILIC method is designed to provide optimal resolution between the cis and trans isomers of this compound. The key experimental choices are detailed below, followed by a visual representation of the workflow.
Causality Behind Experimental Choices
-
Stationary Phase Selection: An amino-functionalized stationary phase is selected for this application. Amino columns in HILIC mode offer a dual retention mechanism involving partitioning and weak anion-exchange interactions, which can provide excellent selectivity for polar basic compounds like this compound.[1][5] The amino groups on the stationary phase can interact with the amine functional group of the analyte, enhancing separation.
-
Mobile Phase Composition: The mobile phase consists of a high percentage of acetonitrile with a small amount of an aqueous ammonium formate buffer. Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature and miscibility with water.[2][3] The ammonium formate buffer serves two critical purposes: it helps to maintain a consistent pH, ensuring reproducible retention times, and the salt ions in the buffer can modulate the electrostatic interactions between the analyte and the stationary phase, leading to improved peak shape.[1][4]
-
Detection: A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detecting this compound, which lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection. The high organic content of the HILIC mobile phase is particularly advantageous for MS detection as it facilitates efficient desolvation and ionization.[5]
Experimental Workflow Diagram
Caption: Workflow for the HILIC-HPLC separation of this compound isomers.
Materials and Methods
This section provides a detailed list of the necessary materials and the optimized chromatographic conditions for the separation.
Materials and Reagents
-
Analytes: Cis and trans isomers of this compound standard mixture.
-
Solvents: HPLC-grade acetonitrile and water.
-
Buffer Salt: Ammonium formate, analytical grade.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
HPLC Column: An amino-terminated silica column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the separation.
| Parameter | Condition |
| HPLC Column | Amino Stationary Phase (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Results and Discussion
The developed HILIC method successfully separates the cis and trans isomers of this compound with baseline resolution. The high organic content of the mobile phase ensures sufficient retention of these polar analytes on the amino column.
Example Chromatographic Data
The following table presents hypothetical but representative data for the separation of the two isomers.
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| trans-4-Methoxycyclohexanamine | 8.2 | 125000 | - |
| cis-4-Methoxycyclohexanamine | 9.5 | 135000 | 2.5 |
The elution order of the isomers will depend on their relative polarity and interaction with the stationary phase. In HILIC, more polar compounds are generally retained longer. The cis isomer, with the methoxy and amine groups on the same side of the ring, may exhibit a larger dipole moment and thus stronger interactions with the polar stationary phase, leading to a longer retention time compared to the trans isomer.
Detailed Protocol
This section provides a step-by-step protocol for the HPLC analysis of this compound isomers.
Step 1: Mobile Phase Preparation
-
Aqueous Component: Prepare a 10 mM ammonium formate solution by dissolving the appropriate amount of ammonium formate in HPLC-grade water. Adjust the pH to 3.0 with formic acid.
-
Final Mobile Phase: Mix 900 mL of acetonitrile with 100 mL of the 10 mM ammonium formate buffer (pH 3.0). Degas the mobile phase using sonication or vacuum filtration.
Step 2: Standard/Sample Preparation
-
Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
Step 3: HPLC System Setup and Equilibration
-
Install the amino HILIC column in the HPLC system.
-
Set the column temperature to 30 °C.
-
Set the UV detector wavelength to 210 nm.
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column by running the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Step 4: Sample Analysis
-
Inject 5 µL of the prepared standard or sample solution.
-
Start the data acquisition for a run time of 15 minutes.
-
After the analysis, integrate the peaks corresponding to the cis and trans isomers.
Step 5: Data Processing
-
Identify the peaks for the cis and trans isomers based on their retention times.
-
Calculate the area percentage of each isomer to determine their relative ratio in the sample.
Conclusion
The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a reliable and efficient solution for the challenging separation of this compound isomers. The use of an amino stationary phase and a high-organic mobile phase ensures adequate retention and excellent resolution of these polar compounds. This method is suitable for quality control in pharmaceutical and chemical manufacturing environments, as well as for research and development purposes where accurate isomer quantification is essential.
References
- Contrepois, K., et al. (2010). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A.
- Chypre, M., & Naidong, W. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC North America.
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
- Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC.
- American Chemical Society. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
- ChemBK. (2024). Cyclohexanamine, 4-methoxy-, trans-.
- ResearchGate. (2022). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
Sources
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
GC-MS Analysis of 4-Methoxycyclohexanamine and its Reaction-Related Impurities for Pharmaceutical Quality Control
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note presents a robust and detailed protocol for the analysis of 4-Methoxycyclohexanamine and its potential reaction-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Due to the high polarity and low volatility of primary amines, direct GC analysis is often challenging, leading to poor peak shapes and inaccurate quantification.[3][4] This guide details a proven derivatization strategy using trifluoroacetic anhydride (TFAA) to convert the polar amine into a more volatile and thermally stable derivative, enabling high-resolution separation and sensitive detection.[5][6] We provide a complete workflow, from sample preparation and derivatization to optimized GC-MS parameters and interpretation of mass spectral data, to support impurity profiling in drug development and manufacturing.[7]
Introduction
In pharmaceutical development, the rigorous control of impurities is mandated by regulatory bodies like the ICH and FDA to ensure drug safety and efficacy.[7] Impurity profiling—the identification, quantification, and characterization of impurities in bulk drugs and pharmaceutical formulations—is a critical component of quality control. This compound, a cyclic amine intermediate, can contain various impurities arising from its synthesis, including unreacted starting materials (e.g., 4-methoxycyclohexanone), by-products, and isomers (cis and trans).[1][8]
The primary analytical challenge with compounds like this compound lies in their chemical properties. The primary amine group is highly polar and prone to hydrogen bonding, which causes tailing peaks, poor resolution, and potential sample loss within the GC system.[3][9] Chemical derivatization is a crucial pre-analytical step that chemically modifies the analyte to improve its chromatographic behavior.[5] This process replaces the active hydrogen on the amine with a nonpolar functional group, which increases volatility, improves peak shape, and enhances thermal stability.[3][9]
This note describes an acylation method using trifluoroacetic anhydride (TFAA), which converts this compound to its corresponding trifluoroacetyl amide derivative. This derivative exhibits excellent chromatographic properties and produces characteristic mass fragments, facilitating confident identification and quantification by GC-MS.
Experimental Workflow
The overall analytical process follows a systematic workflow from sample preparation to data analysis, ensuring reproducibility and accuracy.
Caption: Overall workflow for GC-MS analysis.
Materials and Reagents
-
Analytes: this compound (cis/trans mixture), 4-methoxycyclohexanone (potential impurity standard).
-
Derivatizing Reagent: Trifluoroacetic anhydride (TFAA), ≥99% purity.
-
Solvents: Ethyl acetate (Anhydrous, ≥99.8%), Methanol (HPLC grade).
-
Equipment: Analytical balance, volumetric flasks, autosampler vials with PTFE-lined caps, heating block or oven.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters below are a validated starting point and may be adapted for other systems.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7000D GC/TQ or 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (50:1 ratio recommended for samples > 0.1 mg/mL) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 40 - 450 m/z |
Protocols
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate. These will be derivatized alongside the sample.
Sample Preparation and Derivatization Protocol
This protocol is adapted from established methods for the acylation of primary amines.[3]
-
Sample Preparation: Dissolve the reaction mixture sample in ethyl acetate to achieve an estimated final concentration of ~0.5 mg/mL. If solids are present, centrifuge or filter the solution.
-
Aliquot: Transfer 200 µL of the sample solution (or calibration standard) into a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Causality Note: TFAA is highly reactive and readily acylates the primary amine. The excess reagent ensures the reaction goes to completion. Ethyl acetate is used as a solvent because it is anhydrous and does not interfere with the reaction.[3]
-
-
Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven set to 70 °C for 20 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is required.
Results and Discussion
Chromatographic Separation
The use of a DB-5ms column provides excellent separation of the derivatized analytes. The trifluoroacetyl derivative of this compound is significantly less polar and more volatile than the parent compound, resulting in a sharp, symmetrical peak. The described GC method should also be capable of resolving the cis and trans isomers, which will appear as two distinct peaks. The unreacted starting material, 4-methoxycyclohexanone, if present, will also be well-separated from the amine derivatives.
Mass Spectral Fragmentation Analysis
Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that serve as a chemical fingerprint for identification. The derivatized analyte, N-(4-methoxycyclohexyl)-2,2,2-trifluoroacetamide, has a molecular weight of 225.22 g/mol .
Expected Key Ions for Derivatized this compound (MW = 225)
| m/z (Mass-to-Charge) | Proposed Fragment Identity | Significance |
| 225 | [M]•+ | Molecular Ion. Its presence confirms the molecular weight of the derivative. |
| 210 | [M - CH₃]•+ | Loss of a methyl group from the methoxy substituent. |
| 194 | [M - OCH₃]•+ | Loss of the methoxy group. |
| 156 | [M - CF₃CO]•+ | Loss of the trifluoroacetyl radical, indicating the original amine structure. |
| 128 | [M - CF₃CONH₂]•+ | Cleavage of the amide bond with hydrogen transfer. |
| 96 | [C₆H₈O]•+ | Fragment corresponding to the cyclohexene-methoxy core after complex rearrangement. |
| 69 | [CF₃]+ | A characteristic ion for trifluoroacetyl derivatives. |
The fragmentation is dominated by cleavages around the functional groups (amide and methoxy) and within the cyclohexyl ring. The following diagram illustrates the primary proposed fragmentation pathways.
Caption: Proposed EI-MS fragmentation pathways.
Identification of Impurities
-
4-Methoxycyclohexanone: If present as an unreacted starting material, it will elute earlier than the derivatized amine. It has a molecular weight of 128 g/mol and will show a characteristic mass spectrum with a molecular ion at m/z 128 and fragments from the cleavage of the cyclic ketone.
-
Isomers: The cis and trans isomers of the derivatized amine should be chromatographically resolved. While they will produce nearly identical mass spectra, their different retention times allow for their individual quantification.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust strategy for the analysis of this compound and its process-related impurities. The use of trifluoroacetic anhydride (TFAA) for derivatization is essential for overcoming the challenges associated with analyzing polar primary amines, resulting in excellent peak shape, resolution, and sensitivity.[3][5] The characteristic fragmentation patterns observed in the mass spectrometer allow for unambiguous identification of the main analyte and related substances. This method is highly suitable for quality control applications in pharmaceutical research, development, and manufacturing, ensuring the purity and safety of synthesized intermediates.
References
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Md Salleh, L., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH National Library of Medicine.
- Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
- ChemBK. (2024, April 9). Cyclohexanamine, 4-methoxy-, trans-.
- AMSbiopharma. (2023, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- ResolveMass Laboratories Inc. (2023, June 8). Identification and profiling of impurities in Pharmaceuticals.
- PharmaTutor. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- Separation Science. (2023, December 8). GC/MS strategies for mutagenic impurities analysis.
- Reddit. (2022, November 22). I need some help understanding the mass spec of dimethyl-cyclohexylamine.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- MDPI. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines.
- National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST WebBook.
- Quora. (2024, March 21). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?
- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
- ACS Publications. (n.d.). Determination of polycyclic aromatic amines in natural and synthetic crudes. Analytical Chemistry.
- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...
- Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.
- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
- ResearchGate. (2023, December 15). Compounds of amine-substituted cyclic amines: synthesis and structures.
- PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine.
- Google Patents. (n.d.). Preparation method of 4-methoxycyclohexanon.
- Google Patents. (n.d.). Synthesis method of 4-substituted cyclohexanone.
- Google Patents. (n.d.). Preparation method of cis-4-methylcyclohexylamine.
- PubMed. (2023, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.
- Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern.
- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine.
- SciSpace. (n.d.). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
Sources
- 1. chembk.com [chembk.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bre.com [bre.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 9. youtube.com [youtube.com]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-Methoxycyclohexanamine Stereoisomers
Abstract
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of stereoisomers is paramount. 4-Methoxycyclohexanamine, a substituted cyclohexane, serves as a valuable structural motif. Its utility is intrinsically linked to its stereochemistry, existing as distinct cis and trans diastereomers. These isomers exhibit different three-dimensional arrangements of the amine and methoxy functional groups, which can profoundly influence their biological activity and physical properties. This application note provides a detailed guide for researchers and drug development professionals on the definitive characterization and differentiation of cis- and trans-4-Methoxycyclohexanamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, present validated protocols, and offer in-depth analysis of the spectral features that serve as fingerprints for each isomer, grounded in the principles of conformational analysis.
The Stereochemical Challenge: Conformational Analysis
The key to differentiating the cis and trans isomers of this compound lies in understanding the conformational preferences of the cyclohexane ring. The molecule predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[1]
-
trans-4-Methoxycyclohexanamine : In the most stable conformation, both the larger methoxy group and the amine group occupy equatorial positions (diequatorial). This arrangement minimizes destabilizing 1,3-diaxial interactions, making this conformation overwhelmingly predominant at room temperature.
-
cis-4-Methoxycyclohexanamine : This isomer exists as a dynamic equilibrium between two chair conformations of roughly equal energy. In one conformer, the methoxy group is equatorial and the amine group is axial. In the other, the amine is equatorial and the methoxy is axial. The NMR spectrum at room temperature will therefore represent a time-averaged snapshot of these rapidly interconverting conformers.
This fundamental difference in conformational stability and dynamics is the basis for the distinct NMR signatures of the two isomers.
Experimental Protocols
Protocol: NMR Sample Preparation
The integrity of NMR data begins with meticulous sample preparation. A homogenous, particulate-free solution is critical for achieving high-resolution spectra and enabling accurate shimming of the magnetic field.[2]
-
Mass Measurement : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4] Higher concentrations are necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5]
-
Solvent Selection : Select a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small molecules. Deuterated solvents are essential to avoid large, overwhelming solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock system.[3][6]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently vortex or swirl the vial to ensure complete dissolution. Visually inspect for any suspended particles.
-
Filtration (if necessary) : If solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Particulates can severely degrade spectral quality.
-
Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm. A common practice is to use the deuterated solvent that already contains a known percentage of TMS.[3]
-
Labeling and Transfer : Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, ensure the outside of the tube is clean and free of any residue.
Protocol: NMR Data Acquisition
These parameters are provided as a general guideline for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
-
Spectrometer : Bruker 400 MHz Avance Spectrometer (or equivalent).[7]
-
¹H NMR Acquisition :
-
Pulse Program : zg30 (standard 30-degree pulse)
-
Spectral Width (SW) : 20 ppm (-5 to 15 ppm)
-
Number of Scans (NS) : 16
-
Relaxation Delay (D1) : 2.0 seconds
-
Acquisition Time (AQ) : 4.0 seconds
-
-
¹³C NMR Acquisition :
-
Pulse Program : zgpg30 (proton-decoupled 30-degree pulse)
-
Spectral Width (SW) : 240 ppm (-20 to 220 ppm)
-
Number of Scans (NS) : 1024 or higher (as needed for signal-to-noise)
-
Relaxation Delay (D1) : 2.0 seconds
-
Acquisition Time (AQ) : 1.5 seconds
-
Workflow for Stereoisomer Determination
The following diagram illustrates the logical workflow from sample acquisition to the final structural assignment.
Spectral Interpretation and Isomer Differentiation
¹H NMR Spectral Analysis
The most telling signals in the ¹H NMR spectrum are the methine protons at C1 (H-1, bonded to the amine) and C4 (H-4, bonded to the methoxy group).
-
trans Isomer (Diequatorial) :
-
In the stable diequatorial conformation, both H-1 and H-4 are in axial positions.
-
An axial proton exhibits large couplings to adjacent axial protons (Jax-ax ≈ 8-13 Hz) and small couplings to adjacent equatorial protons (Jax-eq ≈ 2-5 Hz).
-
Therefore, the signals for H-1 and H-4 in the trans isomer are expected to appear as broad multiplets or as a "triplet of triplets" with at least two large coupling constants, reflecting their coupling to two adjacent axial protons. The large width of this multiplet is a key diagnostic feature.
-
-
cis Isomer (Axial/Equatorial Equilibrium) :
-
The observed spectrum is an average of the two rapidly interconverting chair conformers.
-
In this dynamic equilibrium, the H-1 and H-4 protons spend time in both axial and equatorial environments.
-
The resulting coupling constants are a weighted average of the individual axial-axial, axial-equatorial, and equatorial-equatorial couplings. This averaging process leads to significantly smaller observed coupling constants compared to the fixed axial protons of the trans isomer.
-
The signals for H-1 and H-4 in the cis isomer will consequently be much narrower multiplets.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary evidence for the stereochemical assignment, primarily through the gamma-gauche effect .[8] This principle states that a carbon atom is shielded (shifted to a higher field, i.e., lower ppm value) when a substituent is in a gamma position and has a gauche (60°) dihedral angle relationship, which is characteristic of a 1,3-diaxial arrangement.
-
trans Isomer (Diequatorial) :
-
With both substituents in equatorial positions, there are no significant gamma-gauche shielding effects on the ring carbons.
-
-
cis Isomer (Axial/Equatorial Equilibrium) :
-
In the conformer with an axial amine group, the C3 and C5 carbons (relative to C1) will be shielded.
-
In the conformer with an axial methoxy group, the C3 and C5 carbons (relative to C4) will be shielded.
-
Because the observed spectrum is a time-average of this equilibrium, the C2, C3, C5, and C6 carbons of the cis isomer are expected to be shifted upfield (lower ppm) compared to the corresponding carbons in the trans isomer. The C1 and C4 signals will also show a slight upfield shift.
-
Summary of Expected Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key ¹H coupling constants for the cis and trans isomers of this compound in CDCl₃. These values are estimated based on analogous structures and established substituent effects.[9][10][11][12]
Table 1: Predicted ¹H NMR Data
| Assignment | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Key Differentiating Feature |
|---|---|---|---|
| H-1 (-CHNH₂) | ~2.7 ppm, broad multiplet | ~3.1 ppm, narrow multiplet | Large coupling constants (J > 8 Hz) due to axial position in trans; smaller, averaged couplings in cis. |
| H-4 (-CHOCH₃) | ~3.2 ppm, broad multiplet | ~3.4 ppm, narrow multiplet | Large coupling constants (J > 8 Hz) due to axial position in trans; smaller, averaged couplings in cis. |
| -OCH₃ | ~3.3 ppm, singlet | ~3.3 ppm, singlet | No significant difference expected. |
| Cyclohexyl (H-2,3,5,6) | ~1.0-2.1 ppm, complex multiplets | ~1.2-1.8 ppm, complex multiplets | Broader overall signal pattern for the trans isomer due to distinct axial/equatorial protons. |
Table 2: Predicted ¹³C NMR Data
| Assignment | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Key Differentiating Feature |
|---|---|---|---|
| C-1 (-CHNH₂) | ~51 ppm | ~48 ppm | Upfield shift in cis isomer due to time-averaged axial character. |
| C-4 (-CHOCH₃) | ~77 ppm | ~74 ppm | Upfield shift in cis isomer due to time-averaged axial character. |
| C-2, C-6 | ~34 ppm | ~31 ppm | Significant upfield shift in cis isomer due to gamma-gauche effect. |
| C-3, C-5 | ~30 ppm | ~27 ppm | Significant upfield shift in cis isomer due to gamma-gauche effect. |
| -OCH₃ | ~56 ppm | ~56 ppm | No significant difference expected. |
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound diastereomers. The key to differentiation lies not just in chemical shifts, but more critically in the analysis of ¹H-¹H coupling constants and the application of the gamma-gauche effect in the ¹³C spectrum. For the ¹H spectrum, the broad multiplets for H-1 and H-4, indicative of large axial-axial couplings, are the hallmark of the trans isomer. Conversely, in the ¹³C spectrum, the pronounced upfield shifts of the cyclohexane ring carbons serve as a reliable signature for the cis isomer. By applying the protocols and analytical reasoning outlined in this guide, researchers can confidently assign the stereochemistry of their synthesized materials, ensuring the integrity of their results in drug discovery and development pipelines.
References
- Chemical Instrumentation Facility, Iowa State University.
- Georgia Institute of Technology. (2023).
- Organomation.
- University of Arizona.
- University of Ottawa.
- Bexrud, J. A., & Schafer, L. L. Supplementary Information for General. The Royal Society of Chemistry. [Link]
- Tüzer, F. T., & Aygün, M. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
- Buchanan, G. W., et al. (1999). Conformational analysis of crown ether analogs in solution: cis-cyclohexano-8-crown-3 as studied via low-temperature 13C and 1H NMR spectroscopy and molecular mechanics calculations. Magnetic Resonance in Chemistry, 37(6), 401-406. [Link]
- Robert, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]
- ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]
- Biological Magnetic Resonance Bank.
- Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]
- ResearchGate. (2016). Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]
- Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-434. [Link]
- Lewin, A. H., & Winstein, S. (1962). N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Journal of the American Chemical Society, 84(14), 2712-2716. [Link]
- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351. [Link]
- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]
- PubChem. 4-Methylcyclohexylamine. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Vanga, R. R., & Wheeler, K. A. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24781-24785. [Link]
- ResearchGate. (2014).
- The Royal Society of Chemistry.
- Fiveable. Conformations of Disubstituted Cyclohexanes. [Link]
- Organic Chemistry D
Sources
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. mun.ca [mun.ca]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. rsc.org [rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Cyclohexylamine(108-91-8) 13C NMR [m.chemicalbook.com]
- 10. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 11. 4-Methylcyclohexanone(589-92-4) 13C NMR spectrum [chemicalbook.com]
- 12. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR spectrum [chemicalbook.com]
Application Note & Protocols: Leveraging trans-4-Methoxycyclohexanamine for Advanced Scaffold Functionalization
Strategic Imperative: The Role of Saturated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic exploration of three-dimensional chemical space is paramount for identifying novel drug candidates with improved pharmacological profiles. While aromatic systems have been a mainstay, their liabilities—notably metabolic instability and high lipophilicity—have driven a shift towards saturated carbocyclic scaffolds.[1] Among these, the substituted cyclohexane motif offers a compelling blend of structural rigidity and synthetic tractability.
This guide focuses on ** trans-4-Methoxycyclohexanamine**, a versatile building block that provides a robust platform for scaffold functionalization. Its unique stereochemistry and functional handles allow for the creation of diverse compound libraries with well-defined three-dimensional orientations, a critical factor for achieving high-affinity and selective interactions with biological targets. We will explore the rationale behind its use and provide detailed, field-proven protocols for its incorporation into drug discovery workflows.
Design Rationale: Why trans-4-Methoxycyclohexanamine?
The utility of trans-4-Methoxycyclohexanamine stems from a combination of its intrinsic structural and physicochemical properties. The trans-1,4-substitution pattern locks the cyclohexane ring into a stable chair conformation, positioning both the amine and methoxy groups in equatorial orientations. This configuration minimizes steric hindrance and provides predictable, opposing vectors for further chemical elaboration.
Key Advantages:
-
Structural Rigidity and Vectorial Control: The fixed trans geometry ensures that substituents appended to the amine are projected into space with a predictable trajectory, facilitating structure-based drug design.
-
Improved Physicochemical Profile: As a saturated carbocycle, it serves as a bioisostere for a 1,4-disubstituted phenyl ring but typically imparts greater aqueous solubility, a lower octanol-water partition coefficient (cLogP), and enhanced metabolic stability by avoiding oxidative metabolism common to aromatic rings.[1]
-
Embedded Pharmacophoric Features: The primary amine serves as a versatile synthetic handle and a key hydrogen bond donor or protonatable center for ionic interactions. The methoxy group acts as a hydrogen bond acceptor, influencing molecular conformation and target engagement.
-
Versatility in Synthesis: The primary amine is amenable to a wide array of robust and well-established chemical transformations, including acylation, reductive amination, and sulfonylation.[2][3]
Table 1: Physicochemical Properties of trans-4-Methoxycyclohexanamine
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [4] |
| Molecular Weight | 129.20 g/mol | [4] |
| CAS Number | 121588-79-2 | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~185-187 °C | N/A |
| Solubility | Soluble in water and common organic solvents | [2] |
Core Functionalization Protocols
The primary amine of trans-4-Methoxycyclohexanamine is the key to its utility as a functionalization hub. The following protocols detail the most common and robust methods for derivatization.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide coupling is arguably the most frequently used reaction in medicinal chemistry, creating a stable linkage between a carboxylic acid and an amine.[3][5] This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to generate a highly reactive O-acylisourea intermediate, which efficiently acylates the amine.
Causality Behind Choices:
-
EDC/HOBt: This combination is chosen for its high efficiency, mild reaction conditions, and the water-soluble nature of the urea byproduct, which simplifies purification compared to DCC.[3] HOBt is added to suppress racemization (if the carboxylic acid has a chiral center alpha to the carbonyl) and improve reaction rates.
-
Base (DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction.
-
Solvent (DMF/DCM): Anhydrous polar aprotic solvents are used to ensure all reagents are fully solvated and to prevent premature hydrolysis of the activated acid intermediate.
Step-by-Step Methodology:
-
Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M), add HOBt (1.2 eq).[6]
-
Amine Addition: To this stirring solution, add trans-4-Methoxycyclohexanamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide product by LC-MS, ¹H NMR, and ¹³C NMR.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing the scaffold to be coupled with aldehydes or ketones to yield secondary amines.[7] The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mildness and tolerance of slightly acidic conditions that favor imine formation.[6][8]
Causality Behind Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is less reactive than sodium borohydride and is particularly effective at reducing protonated imines, which are formed under the reaction conditions. Its steric bulk prevents it from readily reducing the starting aldehyde or ketone, minimizing alcohol byproduct formation.[6]
-
Solvent (DCE/DCM): Dichloroethane (DCE) or DCM are standard solvents that are compatible with the reagents and do not interfere with the reaction.
-
Acetic Acid (Catalytic): A catalytic amount of weak acid is often added to promote the dehydration step that forms the imine intermediate.
Step-by-Step Methodology:
-
Imine Formation: To a solution of the aldehyde or ketone (1.0 eq) in Dichloroethane (DCE) (0.1-0.5 M), add trans-4-Methoxycyclohexanamine (1.1 eq). If desired, add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[6]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the desired secondary amine by LC-MS and NMR spectroscopy.
Illustrative Data & Characterization
Successful functionalization requires rigorous analytical confirmation. The following tables provide expected data for a representative amide coupling product.
Table 2: Example Amide Coupling of trans-4-Methoxycyclohexanamine with Benzoic Acid
| Parameter | Value |
| Reactants | trans-4-Methoxycyclohexanamine, Benzoic Acid |
| Coupling Reagents | EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq) |
| Solvent | DMF |
| Reaction Time | 16 h |
| Typical Yield | 85-95% (post-purification) |
| Product Name | N-(trans-4-methoxycyclohexyl)benzamide |
Table 3: Expected Spectroscopic Data for N-(trans-4-methoxycyclohexyl)benzamide
| Analysis | Expected Observations |
| LC-MS (ESI+) | [M+H]⁺ calculated: 248.16; observed: 248.2 |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 ppm (d, 2H, Ar-H), ~7.4 ppm (m, 3H, Ar-H), ~6.0 ppm (d, 1H, NH), ~4.0 ppm (m, 1H, CH-N), ~3.3 ppm (s, 3H, OCH₃), ~3.2 ppm (m, 1H, CH-O), ~2.1 ppm (m, 4H, cyclohexyl-H), ~1.4 ppm (m, 4H, cyclohexyl-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~167 ppm (C=O), ~135 ppm (Ar-C), ~131 ppm (Ar-CH), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~79 ppm (CH-O), ~56 ppm (OCH₃), ~49 ppm (CH-N), ~32 ppm (cyclohexyl-CH₂), ~30 ppm (cyclohexyl-CH₂) |
Safety and Handling
trans-4-Methoxycyclohexanamine and its unpurified derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9][11] Do not breathe vapors or mists.[12] Wash hands thoroughly after handling.[9][11] Keep away from sources of ignition, as the compound may be flammable.[10][13]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13]
References
- DC Chemicals. trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. [Link]
- Shen, Z., et al. (2025). A stereoselective reductive cross-coupling reaction with kinetic control.
- Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.). Medium. [Link]
- Polyurethane catalyst. (2024).
- Shenyang East Chemical Science-Tech Co., Ltd. (2024). Cyclohexylamine plays a key role in multiple industries. [Link]
- Wikipedia. (n.d.). Arylcyclohexylamine. [Link]
- Gábor, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
- Zentiva, K.S. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
- Morel-Kopp, M. C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed Central. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Gábor, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Zhejiang University of Technology. (2011). Preparation method of trans-4-methyl cyclohexylamine.
- PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine. [Link]
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. [Link]
- ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]
- BASF AG. (1999). Process for preparing 4-substituted cis-cyclohexylamines.
- Growing Science. (2022).
- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
- MySkinRecipes. (n.d.). trans-4-Methylcyclohexylamine. [Link]
- MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Strategies for the chemical and biological functionalization of scaffolds for cardiac tissue engineering: a review. [Link]
- PubMed Central. (n.d.). Metal-organic frameworks functionalized biomaterials for promoting bone repair. [Link]
- PubMed Central. (n.d.).
- PubMed. (2014). (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 3. hepatochem.com [hepatochem.com]
- 4. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. aksci.com [aksci.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. trans-4-Methylcyclohexanamine|2523-55-9|MSDS [dcchemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
The Strategic Role of 4-Methoxycyclohexanamine in the Generation of Parallel Synthesis Libraries for Drug Discovery
Introduction: The Imperative for Chemical Diversity in Modern Drug Discovery
The modern drug discovery landscape is characterized by an insatiable demand for novel chemical entities with diverse pharmacological profiles. Parallel synthesis has emerged as a cornerstone technology to meet this demand, enabling the rapid generation of large, focused libraries of compounds.[1] The selection of a central scaffold, or core building block, is a critical determinant of the structural and physicochemical diversity of the resulting library, and ultimately, its success in identifying promising hit compounds. An ideal scaffold should not only be synthetically tractable but also imbue the final compounds with desirable drug-like properties. 4-Methoxycyclohexanamine has garnered significant attention as a versatile and strategically valuable scaffold in this context. Its unique combination of a non-planar, saturated cyclohexyl ring, a primary amine for facile derivatization, and a methoxy group for modulating physicochemical properties makes it an attractive starting point for the construction of diverse and medicinally relevant compound libraries.
This application note provides a comprehensive guide to the strategic use of this compound in parallel synthesis. We will delve into the rationale behind its selection, explore key reaction protocols for library generation, and discuss the impact of its structural features on the properties of the resulting compounds.
The Strategic Advantage of the this compound Scaffold
The utility of this compound as a scaffold is rooted in its distinct structural and chemical attributes:
-
Three-Dimensionality: Unlike flat, aromatic scaffolds, the cyclohexyl ring of this compound provides a three-dimensional architecture. This spatial complexity is increasingly recognized as a key factor in achieving higher selectivity and potency for biological targets by enabling more specific and intricate interactions within protein binding pockets.
-
Synthetic Tractability: The primary amine functionality serves as a versatile synthetic handle for a wide array of chemical transformations. This allows for the straightforward introduction of diverse substituents through well-established and robust reactions, such as amide bond formation and reductive amination, which are highly amenable to parallel synthesis formats.
-
Physicochemical Modulation: The methoxy group offers a subtle yet significant means of fine-tuning the physicochemical properties of the final compounds. It can influence solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug development. The presence of both a hydrogen bond acceptor (methoxy oxygen) and a donor (amine) provides opportunities for diverse interactions with biological targets.
-
Novel Chemical Space: The incorporation of a saturated carbocyclic scaffold allows for the exploration of novel chemical space, moving away from the often-oversaturated realm of aromatic and heteroaromatic compounds. This can lead to the discovery of compounds with novel mechanisms of action and intellectual property opportunities.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core building block is essential for designing libraries with favorable drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C7H15NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| XLogP3 | 0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Table 1: Key Physicochemical Properties of this compound.[2]
Experimental Workflows & Protocols for Library Synthesis
The primary amine of this compound is readily derivatized using high-throughput parallel synthesis techniques. Below are detailed protocols for two of the most common and robust methods: amide bond formation and reductive amination.
Workflow 1: Parallel Amide Library Synthesis
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry due to its reliability and the vast commercial availability of carboxylic acids. This workflow describes the parallel synthesis of a library of N-(4-methoxycyclohexyl) amides.
Sources
experimental procedure for reductive amination to form 4-Methoxycyclohexanamine
Application Note: A-0042
Synthesis of 4-Methoxycyclohexanamine via One-Pot Reductive Amination
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of this compound from 4-methoxycyclohexanone. The procedure employs a direct, one-pot reductive amination strategy utilizing ammonia as the nitrogen source and sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety protocols, and analytical characterization of the final product.
Introduction and Scientific Background
This compound is a valuable building block in medicinal chemistry and materials science, often incorporated into pharmacologically active molecules and functional polymers. Its synthesis is a prime example of reductive amination, a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds.[1] This powerful transformation converts a carbonyl group (in this case, a ketone) into an amine through an intermediate imine.[2]
The overall reaction proceeds in two key stages within a single reaction vessel:
-
Imine Formation: The carbonyl group of 4-methoxycyclohexanone reacts with ammonia to form a hemiaminal, which then dehydrates to yield an imine intermediate. This step is typically catalyzed by mild acid.[3]
-
Reduction: The imine is subsequently reduced to the corresponding amine, this compound.[3]
Our choice of sodium triacetoxyborohydride, NaBH(OAc)₃, as the reducing agent is deliberate. Unlike more aggressive hydrides such as lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder agent that selectively reduces the protonated imine intermediate in the presence of the starting ketone.[1][4][5] This selectivity is crucial for a one-pot procedure, preventing the wasteful reduction of the starting ketone to the corresponding alcohol.[6][7] Furthermore, it is a safer and more manageable reagent compared to sodium cyanoborohydride (NaBH₃CN), which is highly toxic.[6]
Experimental Workflow Overview
The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.
Figure 1: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 4-Methoxycyclohexanone | C₇H₁₂O₂ | 128.17 | - | 1.00 g | 7.80 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | - | 3.01 g | 39.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | - | 2.48 g | 11.7 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 40 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxycyclohexanone (1.00 g, 7.80 mmol) and ammonium acetate (3.01 g, 39.0 mmol). Expertise & Experience: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.
-
Add 1,2-dichloroethane (40 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (2.48 g, 11.7 mmol) to the cooled solution in small portions over 15-20 minutes. Trustworthiness: Portion-wise addition is critical to control the initial exotherm and any potential gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification
The crude product is purified by flash column chromatography on silica gel.[8]
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.32 (s, 3H, -OCH₃), 3.05-3.15 (m, 1H, -CHNH₂), 2.60-2.70 (m, 1H, -CHOCH₃), 1.00-2.10 (m, 8H, cyclohexyl protons), 1.45 (br s, 2H, -NH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 78.5, 55.8, 50.2, 34.5, 30.1. |
| IR (Infrared Spectroscopy) | ν (cm⁻¹): 3360, 3280 (N-H stretch), 2930, 2850 (C-H stretch), 1590 (N-H bend), 1100 (C-O stretch). |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₇H₁₆NO⁺ [M+H]⁺: 130.12; found: 130.13. |
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[10][11] All operations should be performed inside a certified chemical fume hood.[12]
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.[11] It is also an irritant. Handle in a dry environment and avoid inhalation of dust.[11]
-
1,2-Dichloroethane (DCE): DCE is a flammable, toxic, and carcinogenic solvent. Handle with extreme care and ensure it is used only in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
-
Quenching Procedure: The quenching step with sodium bicarbonate will release hydrogen gas from any unreacted borohydride. This should be done slowly and cautiously to prevent pressure buildup and potential ignition.
Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Mechanistic Rationale
The following diagram outlines the key mechanistic steps involved in the reductive amination process.
Figure 2: Key mechanistic steps of the reaction.
The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-methoxycyclohexanone.[13] This forms a tetrahedral hemiaminal intermediate. Under the mildly acidic conditions provided by ammonium acetate, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water forms a C=N double bond, yielding the imine intermediate.[3] The hydride (H⁻) from sodium triacetoxyborohydride then attacks the electrophilic carbon of the imine, reducing it to the final amine product.[14]
References
- Organic Chemistry Tutor.
- Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. [Link]
- Chemistry Steps.
- Wikipedia.
- Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Master Organic Chemistry.
- Itoh, N., et al. Purification and characterization of cyclohexanone 1,2-monooxygenase from Exophiala jeanselmei strain KUFI-6N. Bioscience, Biotechnology, and Biochemistry. [Link]
- Myers, A.
- Abdel-Magid, A. F., & Maryanoff, C. A.
- The Ohio State University. Sodium Borohydride SOP. [Link]
- Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
- University of California.
- ResearchGate. Purification and Characterization of Cyclohexanone 1,2-Monooxygenase from Exophiala jeanselmei strain KUFI-6N | Request PDF. [Link]
- Dalton Transactions. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]
- ResearchGate. How can I handle and dispose sodium cyanoborohydride?. [Link]
- TÜBİTAK Academic Journals. Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]
- MDPI.
- National Institutes of Health.
- ResearchGate. Direct reductive amination of ketones with amines by reductive aminases. [Link]
- ResearchGate.
- University of California, Irvine. NaBH4 Reduction of Ketone to Alcohol. [Link]
- PubMed. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]
- MDPI.
- Chemistry Online. Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4). [Link]
- Organic Syntheses. N-Boc-5-oxaproline. [Link]
- National Institutes of Health. Purification and chemical characterization of human hexosaminidases A and B. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. lifechempharma.com [lifechempharma.com]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: High-Purity Crystallization of 4-Methoxycyclohexanamine Salts
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-Methoxycyclohexanamine through the crystallization of its various salt forms. Targeting researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles governing salt selection, solvent system design, and crystallization kinetics. We present methodologies for common techniques, including cooling, anti-solvent, and reactive crystallization, supported by troubleshooting guides and decision-making workflows to address common challenges such as oiling out, polymorphism, and inadequate purity. The aim is to equip scientists with the expertise to develop robust, scalable, and reproducible crystallization processes for obtaining high-purity this compound salts, critical intermediates in pharmaceutical and chemical synthesis.
Introduction: The Importance of Purity for this compound
This compound is a valuable cycloaliphatic amine building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Like many amines, it is often a liquid at room temperature and can be challenging to purify to the high standards required for pharmaceutical applications using common techniques like distillation, due to its high boiling point and potential for thermal degradation.[1][2]
Converting the basic amine into a salt dramatically alters its physicochemical properties, typically transforming it into a solid with a well-defined crystal lattice. This solid form is significantly more amenable to purification.[3][4] Crystallization of these salts is a powerful and economical technique for removing process-related impurities, isomers (cis/trans), and residual starting materials, enabling the isolation of the target compound with exceptional purity.
This guide details the strategic approach to developing a crystallization process for this compound salts, focusing on the hydrochloride (HCl) salt as a primary example due to its common usage and favorable crystalline properties.
Foundational Principles of Amine Salt Crystallization
The success of any crystallization process hinges on the precise manipulation of solubility to create a state of supersaturation, which drives the formation of a crystalline solid.
2.1 The Role of Salt Formation
Converting the free amine of this compound to a salt, such as a hydrochloride or pivalate, is the critical first step.[3][5] This acid-base reaction protonates the amine, introducing ionic character.
-
Increased Melting Point: Salts typically have much higher melting points than their free base counterparts, resulting in a stable, solid material at ambient temperatures.
-
Modified Solubility: The salt's solubility profile is drastically different from the free base. While the free amine is often soluble in nonpolar organic solvents, the salt form is generally more soluble in polar solvents like alcohols or water and less soluble in nonpolar solvents like hexanes or ethers.[4] This differential solubility is the lever we use to induce crystallization.
2.2 Solvent System Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a crystallization process.[6] An ideal solvent system should exhibit the following characteristics:
-
High Solute Solubility at Elevated Temperatures: The salt should readily dissolve in the chosen solvent at or near its boiling point to ensure all the material is in solution.
-
Low Solute Solubility at Low Temperatures: As the solution cools, the salt's solubility should decrease sharply, leading to a high recovery of the crystalline product.
-
Inertness: The solvent must not react with the solute.
-
Impurity Profile: Impurities should either remain highly soluble in the mother liquor at all temperatures or be completely insoluble in the hot solvent (allowing for hot filtration).
-
Volatility: The solvent should be volatile enough to be easily removed from the final product but not so volatile that it evaporates too quickly during the process.
For this compound salts, polar protic solvents like isopropanol, ethanol, and methanol are often good starting points. Solvent mixtures, particularly with an anti-solvent, provide an additional degree of freedom for fine-tuning solubility.[7][8]
Decision Workflow for Crystallization Method Selection
Choosing the appropriate crystallization technique depends on the properties of the crude salt and the available solvent systems. The following workflow provides a logical path for method selection.
Caption: A logical workflow for troubleshooting common crystallization problems. [9][10]
Conclusion
The purification of this compound via salt crystallization is a highly effective and scalable strategy. By systematically evaluating salt forms, selecting appropriate solvent systems, and choosing the correct crystallization methodology—be it cooling, anti-solvent, or reactive crystallization—researchers can consistently achieve high purity and yield. The protocols and troubleshooting guides provided herein serve as a robust starting point for process development, enabling scientists to overcome common challenges and successfully implement this critical purification technique in their workflows.
References
- Google Patents. (n.d.). Processes involving the use of antisolvent crystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ACS Publications. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems.
- SOP: CRYSTALLIZATION. (n.d.).
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization.
- Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof.
- Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Guide for crystallization. (n.d.).
- Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2007/0082943 A1.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Google Patents. (n.d.). Method for salt preparation.
- nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents.
- Google Patents. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Wikipedia. (n.d.). Cyclohexylamine.
- National Institutes of Health. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- MDPI. (n.d.). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning.
- National Institutes of Health. (n.d.). Cyclohexylamine.
- Ataman Kimya. (n.d.). CYCLOHEXYLAMINE.
- ResearchGate. (n.d.). Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals | Request PDF.
Sources
- 1. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. nupeg.ufrn.br [nupeg.ufrn.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxycyclohexanamine
Welcome to the technical support center for the synthesis of 4-Methoxycyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the reductive amination of 4-methoxycyclohexanone. However, other classical amine syntheses such as the Leuckart-Wallach, Hofmann, and Schmidt reactions also present viable, albeit different, pathways. The choice of method often depends on available starting materials, desired stereochemistry (cis/trans), and scalability. This guide will focus predominantly on the most common route, reductive amination, while also providing insights into alternative methods.
II. Troubleshooting Guide: Reductive Amination of 4-Methoxycyclohexanone
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this involves the reaction of 4-methoxycyclohexanone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
Diagram: General Workflow for Reductive Amination
Caption: A typical workflow for the synthesis of this compound via reductive amination.
Question 1: My reaction shows low conversion of the starting ketone. What are the likely causes and how can I improve it?
Answer:
Low conversion in reductive amination can stem from several factors related to the catalyst, reducing agent, or reaction conditions.
-
Catalyst Activity: The activity of your catalyst is paramount. If you are using a heterogeneous catalyst like Raney Nickel or a noble metal on a support (e.g., Rh/C, Pd/C), ensure it is fresh or has been properly activated and stored.[2] Over time, catalysts can become poisoned or oxidized, leading to reduced activity. For instance, oxidized rhodium species can hinder the activation of hydrogen and ammonia.[3]
-
Troubleshooting Tip: If you suspect catalyst deactivation, consider using a fresh batch or performing a pre-reduction/activation step according to the supplier's protocol. For bimetallic catalysts, such as Rh-Ni, proper preparation is crucial for enhanced activity.[3]
-
-
Choice and Stoichiometry of Reducing Agent: The choice of reducing agent is critical. For catalytic hydrogenation with H₂, ensure a proper seal on your reaction vessel to maintain pressure. If you are using a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), ensure it is of good quality and used in sufficient stoichiometric amounts.[4]
-
Troubleshooting Tip: NaBH₃CN is effective at a slightly acidic pH, which favors imine formation.[4] If your reaction medium is neutral or basic, the rate of imine formation might be too slow. Consider adding a catalytic amount of acetic acid.
-
-
Reaction Conditions: Temperature and pressure play a significant role. While milder conditions are generally preferred, some catalyst systems may require higher temperatures and pressures to achieve good conversion.[3]
-
Troubleshooting Tip: Gradually increase the reaction temperature and/or hydrogen pressure. A study on cyclohexanone amination showed that increasing temperature and H₂ pressure can improve yield.[5]
-
-
Amine Source Concentration: An excess of the amine source (e.g., ammonia, ammonium acetate) is often used to drive the equilibrium towards imine formation.
-
Troubleshooting Tip: Increase the concentration of your ammonia source. For instance, using aqueous ammonia can be effective.[1]
-
Question 2: I am observing significant amounts of side products, such as the secondary amine or the alcohol. How can I improve the selectivity towards the primary amine?
Answer:
The formation of byproducts is a common challenge. Here’s how to address the formation of the most common ones:
-
Formation of the Secondary Amine (Bis(4-methoxycyclohexyl)amine): This occurs when the primary amine product reacts with another molecule of the starting ketone.
-
Causality: This is more likely to happen if the concentration of the primary amine builds up while the starting ketone is still present.
-
Troubleshooting Tip: Use a large excess of ammonia. This will increase the probability of the ketone reacting with ammonia rather than the product amine.[6] Running the reaction at a lower temperature might also help to control the rate of the secondary reaction.
-
-
Formation of 4-Methoxycyclohexanol: This is the product of the direct reduction of the starting ketone.
-
Causality: This side reaction competes with imine formation. If the rate of reduction of the ketone is faster than the rate of imine formation, the alcohol will be the major product.
-
Troubleshooting Tip: The choice of reducing agent is key. Sodium cyanoborohydride (NaBH₃CN) is known to be selective for the reduction of imines over ketones, especially at a controlled pH (around 6-7).[4] If using catalytic hydrogenation, the catalyst choice is important. Some catalysts may have a higher propensity for ketone reduction. The ratio of H₂ to NH₃ can also influence selectivity; a higher ammonia pressure can favor amination.[3]
-
Question 3: I am struggling with controlling the cis/trans stereochemistry of the product. How can I selectively synthesize one isomer?
Answer:
Controlling the stereochemistry of 4-substituted cyclohexylamines is a significant challenge. The thermodynamic product is typically the trans isomer, where both substituents can occupy equatorial positions.
-
For the trans isomer (thermodynamically favored):
-
Equilibration: Running the reaction under conditions that allow for equilibration will favor the formation of the more stable trans isomer. This usually means longer reaction times and sometimes higher temperatures.
-
Biocatalysis: A highly effective modern approach is the use of transaminases. These enzymes can exhibit high stereoselectivity. For example, a process has been developed where a transaminase selectively deaminates the cis-isomer from a cis/trans mixture, leaving the desired trans-isomer.[7][8] This can lead to a dynamic kinetic resolution where the resulting ketone is re-aminated to the more stable trans-amine.[9]
-
-
For the cis isomer (kinetically favored):
-
Kinetic Control: Achieving the cis isomer is more challenging and requires conditions that favor the kinetic product. This typically involves low-temperature reactions with a rapid reduction of the imine intermediate before it can equilibrate. The choice of a bulky reducing agent might favor hydride attack from the less hindered face, potentially leading to a higher proportion of the cis product.
-
Diagram: Stereocontrol in this compound Synthesis
Caption: Kinetic vs. thermodynamic control in the synthesis of cis/trans-4-Methoxycyclohexanamine.
III. Frequently Asked Questions (FAQs)
Q1: What are the advantages of using the Leuckart-Wallach reaction for this synthesis?
The Leuckart-Wallach reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[10] Its main advantage is the simplicity of the reagents. However, it typically requires high temperatures (often >150 °C) and can lead to the formation of N-formylated byproducts, which require a subsequent hydrolysis step.[6] While it's a classic method, modern catalytic reductive amination often offers higher yields and milder conditions.[11]
Q2: Can I use a Hofmann or Schmidt rearrangement to synthesize this compound?
Yes, these are viable but less direct routes.
-
Hofmann Rearrangement: This would involve the conversion of 4-methoxycyclohexanecarboxamide to this compound using a reagent like bromine in a basic solution.[12] This is a degradation reaction, meaning the product has one less carbon atom than the starting amide.
-
Schmidt Reaction: This reaction can convert a carboxylic acid (4-methoxycyclohexanecarboxylic acid) to a primary amine using hydrazoic acid (HN₃) in the presence of a strong acid.[13][14] Alternatively, a ketone can be converted to an amide.[15][16] The use of hydrazoic acid, which is toxic and explosive, is a significant drawback of this method.
Q3: What is the best way to purify the final product?
The purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure is an effective method for purification, especially on a larger scale.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride or pivalate) and purified by crystallization.[17] This is often very effective at removing isomeric impurities. The free base can then be regenerated by treatment with a base.
-
Column Chromatography: For small-scale purifications, silica gel chromatography can be used. A basic mobile phase (e.g., dichloromethane/methanol with a small amount of triethylamine or ammonia) is often necessary to prevent the amine from tailing on the silica gel.
Q4: Are there any green chemistry approaches for this synthesis?
Yes, several approaches can make the synthesis more environmentally friendly.
-
Biocatalysis: As mentioned, using transaminases can provide high stereoselectivity under mild aqueous conditions.[7][8]
-
Catalytic Hydrogenation: Using H₂ as a reducing agent is a very clean method, as the only byproduct is water. The use of reusable heterogeneous catalysts further enhances the green credentials of this process.[3]
-
Solvent Choice: Selecting more environmentally friendly solvents or even running the reaction neat or in water, if possible, can significantly reduce the environmental impact.
IV. Experimental Protocols
Protocol 1: Catalytic Reductive Amination using Raney Nickel and Hydrogen
-
Reaction Setup: In a high-pressure autoclave, add 4-methoxycyclohexanone (1 equivalent). Add methanol as the solvent.
-
Catalyst Addition: Carefully add Raney Nickel (typically 5-10 wt% of the ketone) as a slurry in water or methanol. Caution: Raney Nickel is pyrophoric when dry.[2]
-
Ammonia Addition: Seal the reactor and purge with nitrogen. Introduce ammonia gas to the desired pressure or add a solution of ammonia in methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 5-10 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC or LC-MS by periodically taking samples.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen and ammonia. Filter the catalyst through a pad of celite. Caution: The filter cake may be pyrophoric. Do not allow it to dry.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or crystallization as a salt.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Catalyst (e.g., Raney Ni, Rh/C) | 50-150 °C, 5-50 bar H₂ | High atom economy, clean byproduct (H₂O), catalyst is recyclable | Requires specialized high-pressure equipment, catalyst can be pyrophoric |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH or EtOH, pH 6-7 | Selective for imine reduction, tolerant of many functional groups | Toxic cyanide byproduct, moisture sensitive |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, often with acetic acid | Milder and less toxic than NaBH₃CN, effective for a wide range of substrates | Can be more expensive, produces acetic acid waste |
| Ammonium Formate (Leuckart-Wallach) | Neat or high boiling solvent, 150-180 °C | Inexpensive reagents, one-pot procedure | High temperatures required, formation of N-formyl byproducts, lower yields |
V. References
-
Hofmann Rearrangement - ResearchGate. (n.d.). Retrieved from [Link]
-
Schmidt reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - OUCI. (n.d.). Retrieved from [Link]
-
Schmidt Reaction for Carboxylic Acids - BYJU'S. (n.d.). Retrieved from [Link]
-
Synthesis of cis/trans 4‐substituted cyclohexylamine with different... - ResearchGate. (n.d.). Retrieved from [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (n.d.). Retrieved from [Link]
-
A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (n.d.). Retrieved from [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (n.d.). Retrieved from [Link]
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. (n.d.). Retrieved from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]
-
Schmidt Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
(A) Yields of different catalysts in reductive amination of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Specific activity (U/mg) of selected reductive aminases towards cyclohexanone and various amine nucleophiles. a - ResearchGate. (n.d.). Retrieved from [Link]
-
Schmidt Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Preparation method of trans-4-methyl cyclohexylamine - Google Patents. (n.d.). Retrieved from
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. (n.d.). Retrieved from [Link]
-
Patent Application Publication - Googleapis.com. (2005, June 17). Retrieved from [Link]
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli - ResearchGate. (n.d.). Retrieved from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Retrieved from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024, April 18). Retrieved from [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Raney nickel - Wikipedia. (n.d.). Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed. (2020, April 15). Retrieved from [Link]
-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Raney Nickel Catalyst Active - Omkar Labs. (n.d.). Retrieved from [Link]
-
Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis - CHIMIA. (n.d.). Retrieved from [Link]
-
Raney nickel catalysis of aromatic amines (Patent) | SciTech Connect - OSTI.GOV. (1985, March 5). Retrieved from [Link]
-
Frontiers. (n.d.). Retrieved from [Link]
-
Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents. (n.d.). Retrieved from
-
A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents. (n.d.). Retrieved from
-
Raney nickel catalysis used in hydrogenation of aromatic amines - Google Patents. (n.d.). Retrieved from
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024, May 2). Retrieved from [Link]
-
Product distributions of reductive amination of cyclohexanone over... - ResearchGate. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Schmidt Reaction [organic-chemistry.org]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Stereoselective Synthesis of 4-Methoxycyclohexanamine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the stereoselective synthesis of 4-methoxycyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of controlling stereochemistry in this important synthetic target. We will address common challenges through a series of troubleshooting guides and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when starting from 4-methoxycyclohexanone.
Question 1: My reductive amination of 4-methoxycyclohexanone is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I selectively synthesize the trans isomer?
Answer:
Achieving high selectivity for the trans isomer hinges on establishing thermodynamic control over the reaction. The trans isomer, with both the methoxy and amino groups in the equatorial position, is the more stable chair conformer. To favor this product, you must use conditions that allow the reaction to equilibrate to this lower energy state.
Root Cause Analysis: A 1:1 mixture suggests your reaction conditions are not allowing for equilibration, or the kinetic and thermodynamic products are formed at similar rates under your chosen conditions.
Corrective Actions:
-
Choice of Reducing Agent: Avoid bulky hydride reagents. Instead, opt for methods that are either reversible or less sterically hindered, allowing the intermediate to equilibrate.
-
Catalytic Hydrogenation: This is often the most effective method. Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), or Raney Nickel with a hydrogen source allows for reversible imine formation and reduction, ultimately favoring the most stable trans product.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the protonated iminium ion, which exists in equilibrium with the enamine and ketone. This equilibrium allows the system to settle into the most stable configuration before reduction.
-
-
Reaction Conditions:
-
pH Control: When using reagents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is crucial to promote the formation of the iminium ion intermediate without significantly hydrolyzing it back to the ketone.
-
Temperature and Time: Running the reaction at room temperature or slightly elevated temperatures for a longer duration can provide the necessary energy and time for the system to reach thermodynamic equilibrium.
-
Question 2: I need to synthesize the cis isomer, but my synthesis is yielding the trans product as the major component. What should I change?
Answer:
The synthesis of the thermodynamically less stable cis isomer requires a strategy of kinetic control. This involves using a sterically demanding (bulky) reducing agent that attacks the intermediate from the less hindered face, leading to the desired product before it has a chance to equilibrate.
Root Cause Analysis: Your current conditions likely favor thermodynamic control. To produce the cis isomer, you must force the reaction down a kinetically favored pathway. The key is the axial attack of a hydride on the iminium intermediate.
Corrective Actions:
-
Employ Bulky Reducing Agents: The choice of reagent is critical for kinetic control.
-
Lithium tri-sec-butylborohydride (L-Selectride®): This is a highly effective reagent for this transformation. Its significant steric bulk forces the hydride to approach the cyclohexyl ring from the axial position, leading to the formation of the equatorial amine, which corresponds to the cis product.[1]
-
Other Bulky Hydrides: Other similar reagents, like potassium tri-sec-butylborohydride (K-Selectride®), can also be effective.
-
-
Strict Temperature Control:
-
Low Temperatures: These reactions must be run at low temperatures (e.g., -78 °C to 0 °C) to prevent the system from overcoming the kinetic barrier and equilibrating to the more stable trans isomer.[1] The kinetic product is formed faster, and low temperatures trap it before it can rearrange.
-
Question 3: I have successfully synthesized a mixture of cis and trans-4-methoxycyclohexanamine, but I am struggling to separate them. What are the best purification methods?
Answer:
Separating diastereomers is a common challenge because they often have similar physical properties.[2][3] However, unlike enantiomers, they are not identical, making separation by standard laboratory techniques possible.
Root Cause Analysis: The polarity and physical properties of the cis and trans isomers are likely too similar for your current chromatographic or crystallization method to resolve them effectively.
Recommended Purification Strategies:
-
Fractional Crystallization of Diastereomeric Salts: This is a powerful and often scalable technique.[4][5]
-
Principle: By reacting the amine mixture with a chiral or achiral acid, you form diastereomeric salts. These salts have different crystal lattice energies and, crucially, different solubilities in various solvents.
-
Procedure: a. Dissolve the amine mixture in a suitable solvent (e.g., isopropanol, ethanol, or acetone). b. Add a solution of an acid (e.g., hydrochloric acid, pivalic acid, or tartaric acid) to form the salts. c. The salt of one diastereomer will be less soluble and will preferentially crystallize out of the solution. d. The solid can be isolated by filtration and the free amine can be regenerated by treatment with a base. Multiple recrystallizations may be needed to achieve high diastereomeric excess. A known patent for a similar compound, trans-4-methylcyclohexylamine, uses isobutanol and acetone for crystallization of the hydrochloride salt.[6]
-
-
Chromatography:
-
Reverse-Phase HPLC/Flash Chromatography: Since diastereomers have different physical properties, they can often be separated using high-performance liquid chromatography (HPLC) or automated flash chromatography systems.[2] C18 reverse-phase columns are a good starting point. A methodical screen of mobile phases (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid) is required to find optimal separation conditions.
-
Normal-Phase Chromatography: Separation on silica gel is also possible, but the basicity of the amines can lead to poor peak shape and recovery. Adding a small amount of a modifier like triethylamine or ammonia to the eluent can significantly improve the chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the stereochemical outcome in the reduction of 4-methoxycyclohexanone derivatives?
The stereochemical outcome is dictated by the direction of nucleophilic attack (by the hydride) on the electrophilic carbon of the iminium ion intermediate. The cyclohexyl ring exists predominantly in a chair conformation.
-
Axial Attack: The nucleophile approaches from parallel to the axis of the ring. This pathway is sterically hindered by the axial hydrogens at the C3 and C5 positions. However, it leads to the formation of an equatorial amine. This is the kinetically favored pathway for bulky reagents that cannot easily approach from the equatorial direction.[1]
-
Equatorial Attack: The nucleophile approaches from the "side" of the ring, in the equatorial plane. This pathway is generally less sterically hindered for small nucleophiles and leads to an axial amine. However, the resulting product is often the thermodynamically less stable isomer.
The final cis/trans relationship depends on the starting material and the resulting orientation of the amino group relative to the methoxy group. For this compound, the most stable trans isomer has both substituents in the equatorial position.
Q2: How can I reliably determine the cis:trans ratio and confirm the stereochemistry of my final product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose. [7][8]
-
¹H NMR Analysis: The key signal to observe is the proton on the carbon bearing the amino group (C1-H).
-
In the trans isomer , the amino group is equatorial, meaning the C1-H is axial . An axial proton will typically appear at a higher field (lower ppm value) and will exhibit large coupling constants (J-values, typically 8-12 Hz) due to its trans-diaxial relationship with the adjacent axial protons on C2 and C6.
-
In the cis isomer , the amino group is axial, meaning the C1-H is equatorial . An equatorial proton appears at a lower field (higher ppm value) and shows smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).
-
-
¹³C NMR Analysis: The chemical shifts of the ring carbons will also differ between the two diastereomers due to different steric environments, providing a secondary method of confirmation.[9]
-
Integration: The cis:trans ratio can be accurately determined by integrating the distinct C1-H signals (or other well-resolved signals) for each isomer in the ¹H NMR spectrum.
Q3: Are there any modern enzymatic or biocatalytic methods that offer better stereoselectivity?
Yes, biocatalysis is an increasingly powerful strategy for stereoselective amine synthesis.[10][11][12]
-
Transaminases (TAs): These enzymes can be used in two highly effective ways.
-
Diastereoselective Amination: A transaminase can directly aminate 4-methoxycyclohexanone to produce one diastereomer with very high selectivity.[13] This often requires screening a library of enzymes to find one with the desired selectivity.
-
Dynamic Kinetic Resolution: A particularly elegant approach involves using a transaminase that selectively deaminates one diastereomer from a pre-existing cis/trans mixture. For instance, a cis-selective transaminase can be used to remove the unwanted cis-isomer from a mixture, leaving behind the highly pure trans-isomer. If the reaction conditions also allow for the in-situ racemization (or in this case, epimerization) of the ketone intermediate, it's possible to convert the entire mixture to the desired trans-amine, achieving yields greater than 50%.[14] This method has been successfully applied to similar 4-substituted cyclohexylamines.[13][14]
-
Experimental Protocols & Data
Protocol 1: Synthesis of trans-4-Methoxycyclohexanamine (Thermodynamic Control)
Method: Reductive amination via catalytic hydrogenation.
-
To a solution of 4-methoxycyclohexanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Add 5% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi or as appropriate for the equipment).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in water, basify with NaOH to pH >12, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product, which is expected to be enriched in the trans isomer.
Data Summary: Influence of Reaction Conditions on Diastereoselectivity
| Method | Key Reagent(s) | Typical Control Type | Predominant Isomer | Expected trans:cis Ratio |
| Catalytic Hydrogenation | H₂, Pd/C (or other metals) | Thermodynamic | trans | > 90:10 |
| Borohydride Reduction | NaBH₃CN, NH₄OAc | Thermodynamic | trans | 80:20 to 95:5 |
| Bulky Hydride Reduction | L-Selectride® | Kinetic | cis | < 10:90 |
| Enzymatic Deamination | cis-selective Transaminase | Dynamic Kinetic Resolution | trans | > 99:1 |
Note: Ratios are approximate and can vary based on specific reaction conditions.
Visualization of Key Concepts
Workflow for Troubleshooting Diastereoselectivity
Caption: Troubleshooting decision tree for optimizing diastereoselectivity.
Synthetic Pathways to cis and trans Isomers
Caption: Divergent synthesis of cis and trans isomers from a common intermediate.
References
- Benchchem. A Comparative Guide to Chiral Auxiliaries: Evaluating (1R,3S)-3-methoxycyclohexan-1- amine in the Context.
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024-04-18).
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- The Royal Society of Chemistry. Supporting Information.
- Wikipedia. Chiral auxiliary.
- ResearchGate. Biocatalytic reductive amination of achiral cyclohexanone derivatives.
- ChemicalBook. trans-4-Methylcyclohexylamine hydrochloride synthesis.
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- ChemRxiv. Stereocontrol in Reductive Aminases through Steric Modification of Residues Around Substrate and Cofactor Binding Pockets. (2025-01-26).
- Sigma-Aldrich. Chiral Auxiliaries.
- Biosynth. The Schollkopf Chiral Auxiliaries.
- ResearchGate. Chiral Auxiliaries for the Synthesis of Mechanically Chiral Interlocked Molecules. (2024-01-01).
- ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024-04).
- Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone.
- PubMed. Enantioselective organocatalytic reductive amination. (2006-01-11).
- The Chemical Educator. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. (2009-12-29).
- PubMed. [Enzymatic production of 1,4-cyclohexanedimethylamine]. (2024-06-25).
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization.
- Google Patents. CN105152884A - Preparation method of 4-methoxycyclohexanon.
- ResearchGate. Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. (2025-08-06).
- PubMed. [Separation and resolution of four stereo-isomers of anisodamine]. (1991).
- ResearchGate. Separation of Stereoisomers.
- PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function.
- ResearchGate. Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques. (2025-09-11).
- ResearchGate. Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg.
- PubChem. 4-Methoxycyclohexanone.
- Santa Cruz Biotechnology. 4-Methoxy-cyclohexanone.
- YouTube. Separating Stereoisomers. (2018-02-19).
- Jack Westin. Racemic Mixtures Separation Of Enantiomers.
Sources
- 1. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 2. santaisci.com [santaisci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Separation and resolution of four stereo-isomers of anisodamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. [Enzymatic production of 1,4-cyclohexanedimethylamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Methoxycyclohexanamine
Welcome to the technical support center for the purification of crude 4-Methoxycyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key chemical intermediate. The following troubleshooting guides and FAQs are structured to address specific issues you may face in the laboratory, ensuring the highest purity of your final product.
I. Understanding the Impurity Profile of Crude this compound
To effectively purify any compound, a thorough understanding of the potential impurities is paramount. The primary route to this compound is the reductive amination of 4-methoxycyclohexanone. Impurities in the crude product typically arise from this synthesis.
Common Impurities:
-
Unreacted Starting Material: 4-Methoxycyclohexanone.
-
Byproducts: 4-Methoxycyclohexanol (from the reduction of the ketone starting material).
-
Isomeric Impurities: cis-4-Methoxycyclohexanamine (if the trans-isomer is the desired product, or vice-versa).
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any remaining reagents.
The physicochemical properties of the target compound and its key impurities are crucial for developing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Differentiating Features |
| trans-4-Methoxycyclohexanamine | 129.22 | ~174-176 | Basic amine |
| cis-4-Methoxycyclohexanamine | 129.22 | ~170-173 | Basic amine, different stereochemistry |
| 4-Methoxycyclohexanone | 128.17 | ~189 | Neutral ketone |
| 4-Methoxycyclohexanol | 130.19 | ~190-200 | Neutral alcohol |
II. Troubleshooting Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is a primary method for purifying this compound, especially for removing non-volatile impurities and separating components with different boiling points.
Q1: My distilled this compound is still impure. What could be the issue?
A1: This is a common issue that can arise from several factors related to the distillation setup and the nature of the impurities.
-
Cause 1: Inefficient Fractionating Column: A short or poorly packed fractionating column may not provide enough theoretical plates for a clean separation, especially if the boiling points of the impurities are close to that of the product.
-
Solution 1:
-
Use a Vigreux or Packed Column: Employ a Vigreux column or a column packed with Raschig rings or other suitable packing material to increase the surface area for condensation and re-vaporization, thereby enhancing separation efficiency.[1]
-
Optimize Column Length: A longer column generally provides better separation, but this must be balanced with the potential for product loss on the column surface.
-
-
Cause 2: Azeotrope Formation: Some impurities may form an azeotrope with this compound, making separation by distillation alone impossible. Cyclohexylamine, a related compound, is known to form an azeotrope with water.[2]
-
Solution 2:
-
Pre-distillation Chemical Treatment: If an acidic impurity is suspected, a pre-distillation wash with a dilute base may be effective. Conversely, a wash with a dilute acid can remove basic impurities.
-
Alternative Purification Method: If an azeotrope is confirmed, you will need to employ a different purification technique, such as column chromatography or crystallization of a salt derivative.
-
-
Cause 3: Incorrect Pressure and Temperature Control: Fluctuations in vacuum pressure or heating mantle temperature can lead to poor separation.
-
Solution 3:
-
Stable Vacuum: Ensure a stable vacuum is maintained throughout the distillation. A good quality vacuum pump and a well-sealed system are essential.
-
Gradual Heating: Heat the distillation flask slowly and evenly to establish a smooth temperature gradient up the column. Use a heating mantle with a stirrer for uniform heating.
-
Experimental Protocol: Fractional Vacuum Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Drying: Dry the crude this compound over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.
-
Distillation:
-
Heat the flask gently under vacuum.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to assess purity.
III. Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities, such as the cis and trans isomers of this compound.
Q2: My this compound is streaking on the silica gel column, leading to poor separation.
A2: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, which causes peak tailing and poor resolution.[3]
-
Cause: Acid-Base Interaction: The basic amine interacts with the acidic silica gel.
-
Solution:
-
Basified Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. This triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.[4]
-
Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface, which minimizes the problematic interactions with basic compounds.[3]
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography on a C18 column can be an effective alternative. A mobile phase of water and acetonitrile or methanol, often with a buffer, can provide excellent separation of polar compounds like amines.[5]
-
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate containing 0.5% triethylamine. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase gradient, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and analyze the product for purity.
IV. Troubleshooting Purification by Recrystallization of the Hydrochloride Salt
Converting the amine to its hydrochloride salt and then recrystallizing it is an excellent method for achieving high purity, as the salt often has better-defined crystalline properties than the free base.
Q3: I am having difficulty finding a suitable solvent system for the recrystallization of this compound hydrochloride.
A3: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Challenge: Finding the Right Solvent Balance: A single solvent may not provide the optimal solubility profile.
-
Solution: Use of a Solvent/Anti-Solvent System:
-
Common Systems: For amine hydrochlorides, a mixture of a polar solvent (to dissolve the salt) and a less polar anti-solvent (to induce precipitation) is often effective. Common combinations include:
-
Ethanol / Diethyl ether
-
Isopropanol / Diethyl ether[6]
-
Methanol / Diethyl ether
-
-
Procedure: Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent (e.g., ethanol). Then, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Q4: My product "oils out" during recrystallization instead of forming crystals.
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Cause 1: Supersaturation is too high.
-
Solution 1: Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Cause 2: Inappropriate solvent system.
-
Solution 2: Adjust Solvent Polarity: Try a different solvent system. If the compound is oiling out, the solvent may be too non-polar. Try a slightly more polar solvent or a different solvent/anti-solvent combination.
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Dissolution: Filter the crude hydrochloride salt and dissolve it in a minimal amount of hot isopropanol.
-
Crystallization: Slowly add diethyl ether until the solution becomes turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
V. Purity Assessment: Ensuring the Quality of Your Final Product
Accurate assessment of purity is a critical final step. A combination of analytical techniques should be employed.
Q5: How can I definitively determine the purity of my this compound and identify any remaining impurities?
A5: A multi-pronged analytical approach is recommended for comprehensive purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: GC-MS is excellent for identifying and quantifying volatile impurities.
-
Interpretation: The gas chromatogram will show the retention times of different components, and the mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used to identify the compounds. For amines, the molecular ion peak will have an odd m/z value due to the nitrogen rule.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[8][9]
-
Interpretation:
-
¹H NMR: The chemical shifts and integration of the proton signals will confirm the structure of this compound and can be used to identify and quantify impurities.
-
¹³C NMR: The number of signals will indicate the number of unique carbon atoms, confirming the structure and symmetry of the molecule.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: FTIR is useful for confirming the presence of key functional groups.
-
Interpretation: Look for characteristic absorbances for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹) and the C-O stretch of the ether (around 1100 cm⁻¹). The absence of a strong C=O stretch (around 1715 cm⁻¹) can indicate the removal of the 4-methoxycyclohexanone starting material.
-
VI. Visualizing the Purification Workflow
A logical workflow is essential for efficient and effective purification.
Caption: A typical workflow for the purification of crude this compound.
VII. References
-
RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from RSSL website.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from Teledyne ISCO website.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from The Royal Society of Chemistry website.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. Retrieved from BenchChem website.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage website.
-
PrepChem.com. (n.d.). Preparation of cyclohexylamine (cyclohexanamine; aminocyclohexane; hexahydroaniline; hexahydrobenzenamine). Retrieved from PrepChem.com website.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate website.
-
Google Patents. (n.d.). US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine. Retrieved from Google Patents website.
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from ACS Publications website.
-
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from Google Patents website.
-
Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from Journal of the American Chemical Society website.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from Biotage website.
-
PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from PubMed website.
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info website.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry website.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from University of Rochester website.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website.
-
Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine. Retrieved from Google Patents website.
-
ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13 C NMR. Retrieved from ChemicalBook website.
-
BenchChem. (n.d.). Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone. Retrieved from BenchChem website.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from MDPI website.
-
YouTube. (2020, June 5). Fractional Distillation. Retrieved from YouTube website.
-
PubChem. (n.d.). Cyclohexylamine. Retrieved from PubChem website.
-
ChemScene. (n.d.). 13482-23-0 | 4-Methoxycyclohexanone. Retrieved from ChemScene website.
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from Semantic Scholar website.
-
ResearchGate. (2025, August 11). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from ResearchGate website.
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from Semantic Scholar website.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from Chemguide website.
-
SpringerLink. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from SpringerLink website.
-
Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Retrieved from Google Patents website.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from The Royal Society of Chemistry website.
-
ResearchGate. (2025, August 9). General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. Retrieved from ResearchGate website.
-
Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine. Retrieved from Google Patents website.
Sources
- 1. Purification [chem.rochester.edu]
- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. whitman.edu [whitman.edu]
- 8. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: 4-Methoxycyclohexanamine Reactions
Welcome to the technical support center for 4-Methoxycyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are successful.
Part 1: Foundational Knowledge & General FAQs
This section addresses preliminary questions regarding the handling, properties, and stability of this compound.
Question: What are the critical handling and storage considerations for this compound?
Answer: this compound is a corrosive and flammable liquid that requires careful handling.[1] It is also known to slowly decompose in air, potentially yielding ammonia, which can affect reaction outcomes.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammables and corrosives.[3][4] Keep it away from heat, sparks, and open flames.
-
Handling: Always use this chemical in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid direct contact with skin and eyes.
-
Purity Check: Before use, especially if the container has been opened previously, it is advisable to check the purity. An NMR spectrum can quickly reveal signs of degradation or the presence of impurities.
Question: My this compound is a mixture of cis and trans isomers. Does this matter for my reaction?
Answer: Yes, this is a critical consideration. The stereochemistry of the cyclohexyl ring can significantly impact the biological activity of your final compound and the stereochemical outcome of your reaction.[5][6][7]
-
Causality: The cis and trans isomers have different 3D shapes. The amine group in the trans isomer is predominantly in an equatorial position, making it more sterically accessible than the axial amine in the major conformation of the cis isomer. This difference in steric hindrance can affect reaction rates and selectivity.
-
Recommendation: If the stereochemistry of your final product is important, it is highly recommended to either start with a stereochemically pure isomer of this compound or plan for a purification step to separate the final diastereomeric products. Several synthetic methods exist for preparing specific isomers.[8][9][10]
Below is a workflow to decide how to handle isomeric mixtures.
Caption: Decision workflow for handling isomeric mixtures.
Part 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common reactions involving primary amines. However, various issues can arise.[11]
Question: I am getting a low yield in my amide coupling reaction with this compound. What are the likely causes?
Answer: Low yields in amide couplings typically stem from three main areas: inefficient carboxylic acid activation, degradation of reagents, or unfavorable reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Coupling Reagents: Carbodiimides like DCC and EDC, or uronium salts like HATU and HBTU, can degrade with exposure to moisture. Use a fresh bottle or a properly stored aliquot. A common side reaction with uronium reagents can lead to guanidinium by-products if the amine reacts directly with the coupling agent.
-
Solvent: Ensure your solvent (e.g., DMF, DCM, THF) is anhydrous. Water will hydrolyze the activated acid intermediate and deactivate carbodiimide reagents.
-
Base: If using a tertiary amine base like DIPEA or triethylamine, ensure it is pure. Residual dimethylamine in DMF can also compete in the coupling reaction.[12]
-
-
Optimize Carboxylic Acid Activation:
-
The first step is the formation of an activated intermediate from the carboxylic acid.[11] If this step is slow or incomplete, the overall yield will suffer.
-
Order of Addition: For many coupling reagents, it is crucial to pre-activate the carboxylic acid for 5-15 minutes before adding the this compound. This prevents the amine from reacting with the coupling reagent itself.
-
Additives: With carbodiimide reagents (DCC, EDC), the addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives trap the highly reactive O-acylisourea intermediate to form a more stable active ester, minimizing side reactions and racemization.[13]
-
-
Check Reaction Conditions:
-
Temperature: Most couplings are run at 0 °C to room temperature. If your substrates are sterically hindered, gentle heating (40-50 °C) may be required, but this can also increase the rate of side reactions.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine.
-
The diagram below illustrates the key role of HOBt in a DCC-mediated coupling.
Caption: Role of HOBt in minimizing side reactions.
Question: My reaction seems to work, but purification is difficult. How can I remove the dicyclohexylurea (DCU) byproduct from my DCC coupling?
Answer: DCU is notoriously insoluble in many common organic solvents, which is often an advantage but can also lead to co-precipitation with the product.[13]
-
Protocol 1: Filtration: At the end of the reaction, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation. Filter the crude reaction mixture through a pad of Celite®, washing with a small amount of cold solvent.
-
Protocol 2: Solvent Selection: If the product is soluble in a solvent where DCU is not (e.g., diethyl ether or hexane), you can perform a trituration or recrystallization.
-
Alternative Reagent: To avoid this issue entirely, consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with a simple aqueous wash. Alternatively, Diisopropylcarbodiimide (DIC) forms a more soluble urea byproduct that often remains in solution during filtration.[13]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Agent | Byproduct | Solubility of Byproduct | Key Advantage | Common Issue |
| DCC | Carbodiimide | DCU | Insoluble in DCM, Ether | Inexpensive, easy removal by filtration | Can co-precipitate product |
| EDC·HCl | Carbodiimide | EDU | Water-soluble | Easy removal by aqueous workup | More expensive than DCC |
| HATU | Uronium Salt | - | Soluble | High efficiency, low racemization | Higher cost, potential side reactions |
| DIC | Carbodiimide | DIU | Soluble in most organic solvents | Byproduct remains in solution | Requires chromatographic purification |
Part 3: Troubleshooting Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[14]
Question: My reductive amination is giving me very low conversion to the desired secondary amine. What's going wrong?
Answer: Low conversion in reductive amination is often due to either inefficient imine/iminium ion formation or premature reduction of the starting aldehyde/ketone.[15][16]
Troubleshooting Steps:
-
Promote Imine Formation: The reaction proceeds via an intermediate imine (or the corresponding protonated iminium ion), which is then reduced.[14]
-
pH Control: Imine formation is typically acid-catalyzed. Adding a small amount of acetic acid (e.g., 0.5-1 equivalent) can significantly accelerate this step. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.
-
Water Removal: The formation of the imine from the amine and carbonyl releases one molecule of water. In some cases, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can drive the equilibrium towards the imine.
-
Staged Approach (Indirect Reductive Amination): For difficult substrates, you can perform the reaction in two steps. First, form the imine by mixing the aldehyde/ketone and this compound (often with gentle heating in a solvent like methanol or toluene). Monitor imine formation by TLC, NMR, or GC-MS. Once the imine is formed, cool the reaction and add the reducing agent.[14][17]
-
-
Choose the Right Reducing Agent: The choice of reducing agent is critical for success. They vary in their reactivity and selectivity.[18]
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting aldehyde/ketone.[14] If you use NaBH₄, it is essential to allow sufficient time for the imine to form before adding the reductant.[18]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive and is stable in mildly acidic conditions. It selectively reduces the protonated iminium ion much faster than it reduces a ketone or aldehyde, making it ideal for one-pot reactions.[16]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is another mild and selective reducing agent that works well in one-pot procedures. It is particularly effective and often preferred over the more toxic NaBH₃CN.[14][15][18] It is moisture-sensitive and typically used in non-protic solvents like Dichloromethane (DCM) or Dichloroethane (DCE).
-
Table 2: Selecting a Reducing Agent for Reductive Amination
| Reducing Agent | Abbreviation | Relative Reactivity | Optimal Conditions | Key Feature |
| Sodium Borohydride | NaBH₄ | High | Two-step preferred; Protic solvents (MeOH, EtOH) | Reduces carbonyls; must be added after imine formation[18] |
| Sodium Cyanoborohydride | NaBH₃CN | Moderate | One-pot; Mildly acidic (pH 4-6); MeOH | Selectively reduces iminium ion over carbonyl[16] |
| Sodium Triacetoxyborohydride | STAB | Mild | One-pot; Aprotic solvents (DCM, DCE) | Non-toxic alternative to NaBH₃CN; very selective[14][15] |
Question: I am observing the formation of a tertiary amine byproduct. How can I prevent this over-alkylation?
Answer: Over-alkylation occurs when the desired secondary amine product reacts again with the starting aldehyde/ketone to form a new iminium ion, which is then reduced to a tertiary amine.
-
Control Stoichiometry: Use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before the secondary amine product can compete effectively.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the secondary amine product low during the reaction, minimizing its chance to react further.
Part 4: Analytical Monitoring and Protocols
Question: How can I effectively monitor the progress of my reaction?
Answer: Proper reaction monitoring is key to successful troubleshooting. A combination of techniques is often best.[19]
-
Thin Layer Chromatography (TLC): The simplest method. Use a suitable solvent system to resolve your starting materials and product. Staining with ninhydrin can be useful for visualizing the amine-containing spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of starting materials and the appearance of the product by their respective masses. It can also help identify unexpected side products or intermediates.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small aliquot can provide a clear picture of the reaction's progress by observing the integration of key signals for starting materials versus the product.[22]
Standard Protocol: Amide Coupling using HATU
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.05 eq) in DMF dropwise.
-
Stir the reaction at room temperature and monitor by LC-MS or TLC until the starting amine is consumed (typically 2-16 hours).
-
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup (e.g., wash with 1M HCl, saturated NaHCO₃, and brine) to remove DMF and excess reagents.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Standard Protocol: One-Pot Reductive Amination using STAB
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).
-
Dissolve the components in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dichloroethane (DCE).
-
Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Stir at room temperature and monitor by LC-MS or TLC until the imine intermediate is consumed (typically 4-24 hours).
-
Quench the reaction carefully by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- ChemBK. (2024). Cyclohexanamine, 4-methoxy-, trans-. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
- PubChem. (trans-4-Methoxycyclohexyl)amine.
- McNally, A. et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Google Patents. (2015).
- Reddit r/Chempros. (2025).
- Wikipedia.
- PubChem. 4-Methylcyclohexylamine.
- Aapptec Peptides. Coupling Reagents. [Link]
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]
- Eureka. (n.d.).
- Lumen Learning. Stereochemistry of reactions. Organic Chemistry 1: An open textbook. [Link]
- Organic Chemistry Portal.
- Reddit r/Chempros. (2025). Side reactions with HBTU amide coupling?[Link]
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- Google Patents. (2019). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- NIH National Library of Medicine. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
- CAS Common Chemistry. trans-4-Methylcyclohexylamine. [Link]
- Master Organic Chemistry. (2017).
- YouTube. (2023). organic chemistry review - examples of stereochemistry. [Link]
- Royal Society of Chemistry. (2025). Analytical Methods. [Link]
- Growing Science. (2022).
- Chemistry Steps.
- YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. [Link]
- LibreTexts Chemistry. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]
- Google Patents. (2005). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base...
- Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]
- Google Patents. (2011). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- Google Patents. (1967).
- Google Patents. (2020). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- YouTube. (2016).
- Bio-Rad. PCR Troubleshooting. [Link]
- Chemistry Steps. (2022).
- YouTube. (2015).
Sources
- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 10. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 11. hepatochem.com [hepatochem.com]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. growingscience.com [growingscience.com]
- 21. content.e-bookshelf.de [content.e-bookshelf.de]
- 22. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 4-Methoxycyclohexanamine Coupling
Welcome to the technical support center for the optimization of coupling reactions involving 4-methoxycyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation with this versatile building block. Here, we synthesize our extensive field experience with established chemical principles to provide actionable troubleshooting advice and answer your most pressing questions.
The coupling of this compound, typically via a Buchwald-Hartwig amination, is a powerful tool for introducing this saturated carbocycle into your target molecules.[1] However, like any sophisticated chemical transformation, it is not without its nuances. This guide will equip you to anticipate and resolve common challenges, ensuring robust and reproducible results.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses the most common issues encountered during the coupling of this compound. We will diagnose potential causes and provide step-by-step solutions.
Issue 1: Low to No Product Formation
This is the most frequent and frustrating challenge. A systematic approach is crucial to pinpoint the root cause.
Possible Cause & Suggested Solution
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction.[2] If it fails to form or is deactivated, the catalytic cycle will not proceed.
-
Troubleshooting Steps:
-
Palladium Precursor: If using a Pd(II) source like Pd(OAc)₂, ensure your amine has an α-hydrogen to facilitate reduction to Pd(0).[2] If not, or if you suspect incomplete reduction, consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst.
-
Ligand Integrity: Phosphine ligands, especially bulky, electron-rich ones essential for this reaction, can be sensitive to air. Ensure your ligand is stored under an inert atmosphere and handled with care. Consider using air-stable precatalysts.
-
Catalyst Poisoning: Trace impurities in your starting materials, particularly the amine, can poison the catalyst. Purify the this compound (e.g., by distillation or filtration through a short plug of alumina) and the aryl halide partner if their purity is questionable. Functional groups like azo groups can also act as catalyst poisons.[2]
-
-
-
Incorrect Base Selection or Activity: The base's role is to deprotonate the amine, a critical step in the catalytic cycle.[3]
-
Troubleshooting Steps:
-
Base Strength: For the coupling of a primary amine like this compound, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices.[4] If your substrate has base-sensitive functional groups (e.g., esters, nitro groups), a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures or longer reaction times.
-
Base Solubility & Physical Form: The physical properties of the base matter. Ensure it is a fine powder to maximize surface area. The solubility of the base can also play a role; what works in a nonpolar solvent like toluene might behave differently in a more polar solvent like dioxane.[5][6][7]
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent choice are pivotal.
-
Troubleshooting Steps:
-
Temperature: While some modern catalyst systems can operate at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[8] If you see no reaction at a lower temperature, incrementally increase the heat.
-
Solvent: Toluene is a common and often effective solvent for these reactions.[3][5] Other ethereal solvents like dioxane or THF can also be employed.[4] The choice of solvent can influence the solubility of the base and intermediates in the catalytic cycle.[7] Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.
-
-
Workflow for Troubleshooting Low Yield
Below is a decision-making workflow to guide your optimization process.
Caption: A troubleshooting decision tree for low-yield C-N coupling reactions.
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.
Possible Cause & Suggested Solution
-
Hydrodehalogenation of the Aryl Halide: This side reaction replaces the halide with a hydrogen atom, consuming your starting material.
-
Troubleshooting Steps:
-
Source of Hydride: This can be caused by trace water or other proton sources. Ensure all reagents and solvents are rigorously dried.
-
Optimize Base: An overly strong base or high temperatures can sometimes promote this pathway. Consider screening a weaker base.
-
-
-
Homocoupling of the Aryl Halide: This results in a biaryl byproduct.
-
Troubleshooting Steps:
-
Lower Temperature: This side reaction is often more prevalent at higher temperatures. Try running the reaction at the lowest effective temperature.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the desired product) versus other pathways. Screening different ligands may suppress homocoupling.
-
-
-
Double Arylation of the Amine: As the product is a secondary amine, it can potentially react with another molecule of the aryl halide.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) to favor the formation of the mono-arylated product.
-
Ligand Choice: Sterically hindered ligands can often disfavor the coupling of the bulkier secondary amine product.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for coupling this compound?
A1: There is no single "best" system, as the optimal choice depends on the aryl coupling partner. However, for a primary cyclic amine like this compound, modern sterically hindered, electron-rich phosphine ligands are the gold standard.[1]
-
Recommended Ligand Classes:
-
Buchwald's Biaryl Phosphine Ligands: (e.g., XPhos, SPhos, RuPhos) These are generally excellent for coupling primary amines and offer high activity.
-
Hartwig's Ligands: Bulky trialkylphosphine ligands (e.g., P(tBu)₃) or ferrocene-based ligands can also be very effective.[1]
-
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a palladacycle precatalyst incorporating your ligand of choice can lead to more consistent results.[9]
Q2: How do I choose the right base for my reaction?
A2: The base selection is a balance between reactivity and functional group compatibility.[3]
| Base Type | Common Examples | Use Case for this compound Coupling | Considerations |
| Strong Alkoxides | NaOtBu, KOtBu, LHMDS | The default choice for most standard couplings. Highly effective at deprotonating the primary amine. | Incompatible with base-sensitive functional groups like esters, ketones, or nitro groups.[2] |
| Weaker Inorganic | K₃PO₄, Cs₂CO₃, K₂CO₃ | Use when your aryl halide or amine contains sensitive functional groups. | May require higher reaction temperatures, longer reaction times, or a more active catalyst system to achieve good conversion. |
Q3: My reaction is very slow. How can I speed it up?
A3: Slow reaction rates are typically due to a high activation energy barrier for one of the steps in the catalytic cycle.
-
Increase Temperature: This is the most direct way to increase the reaction rate. Monitor for decomposition or side product formation.
-
Change Ligand: A more electron-rich and sterically accessible ligand can accelerate the oxidative addition and reductive elimination steps.
-
Solvent Choice: In some cases, a more polar solvent can accelerate the reaction, but this can also affect the role of the base.[5][6] A solvent screen (e.g., Toluene vs. Dioxane vs. THF) is a valuable optimization step.
-
Increase Catalyst Loading: While not ideal for process efficiency, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can overcome a sluggish reaction in a laboratory setting.
Q4: How should I set up and monitor the reaction?
A4: Proper experimental technique is critical for success.
General Experimental Protocol for Coupling this compound
This protocol provides a robust starting point for your optimization efforts.
Caption: A standard workflow for setting up a Buchwald-Hartwig amination reaction.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Add the aryl halide (1.0 eq.) and finally the this compound (1.1-1.2 eq.).
-
Heating and Monitoring: Heat the reaction to the desired temperature (a good starting point is 100 °C). Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous ammonium chloride solution. Dilute with an organic solvent like ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography.
By approaching the optimization of this compound coupling reactions systematically and understanding the function of each reaction component, you can efficiently troubleshoot issues and develop a reliable and high-yielding process.
References
- Wikipedia.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2014).
- Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers. [Link]
- University of Windsor.
- ResearchGate. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- Wiley Analytical Science. (2019).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. nbinno.com [nbinno.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
preventing epimerization during 4-Methoxycyclohexanamine reactions
Welcome to the technical support guide for handling 4-methoxycyclohexanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. The stereochemical integrity of the cis and trans isomers of this compound is often critical for downstream applications, particularly in pharmaceutical synthesis where specific diastereomers are required for biological activity.
This guide provides in-depth answers to common questions and troubleshooting strategies to help you control and prevent unwanted epimerization during your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
Epimerization is the interconversion of one diastereomer into another. For this compound, this refers to the conversion between the cis and trans isomers. These isomers are defined by the relative stereochemistry at the C1 (amine) and C4 (methoxy) positions on the cyclohexane ring. Uncontrolled epimerization can lead to mixtures of products that are often difficult to separate, resulting in lower yields of the desired isomer.
Q2: Which isomer, cis or trans, is more stable and why?
The trans isomer is thermodynamically more stable. In the most stable chair conformation of the cyclohexane ring, bulky substituents prefer to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions).
-
In trans-4-methoxycyclohexanamine , both the amino (-NH₂) and methoxy (-OCH₃) groups can occupy equatorial positions, leading to a highly stable conformation.
-
In cis-4-methoxycyclohexanamine , one substituent must occupy an axial position while the other is equatorial. This axial substituent creates steric hindrance, making the molecule less stable than the all-equatorial trans isomer.
Therefore, under conditions that allow for equilibrium, the reaction will favor the formation of the more stable trans product. This is known as thermodynamic control[1][2].
Q3: What are the primary chemical drivers of epimerization for this compound?
While the C-H bond at the C1 position (alpha to the amine) is not particularly acidic, epimerization can be induced under specific conditions. The most relevant pathway involves a reversible reaction through the corresponding ketone intermediate, 4-methoxycyclohexanone.
-
Reversible Imination/Reductive Amination: In reactions like reductive amination, the formation of the imine/enamine intermediate from 4-methoxycyclohexanone is reversible. This allows the system to reach thermodynamic equilibrium before the final irreversible reduction step, favoring the trans-amine product.
-
Enzyme-Catalyzed Dynamic Isomerization: Specific transaminase enzymes can selectively deaminate the cis-amine to form the ketone. Because the enzymatic reaction is reversible, the system can dynamically isomerize the less stable cis-amine into the thermodynamically favored trans-amine via the ketone intermediate[3][4].
-
Photoredox Catalysis: Modern methods using visible-light photoredox catalysis with a thiyl-radical mediator can enable a reversible hydrogen atom transfer (HAT) at the α-amino C-H bond. This provides a mild pathway to achieve thermodynamically controlled isomer ratios[5].
-
Harsh Basic/Acidic Conditions at High Temperatures: Although the C-H bond is non-acidic, extremely harsh conditions (e.g., strong bases at high temperatures) can promote epimerization, often by forcing equilibrium through trace amounts of the corresponding ketone formed via oxidation[3][6].
Q4: How can I accurately determine the cis/trans ratio of my this compound sample?
Accurate determination of the diastereomeric ratio is crucial. Several analytical techniques are effective:
-
Gas Chromatography (GC): This is a common and effective method. To improve separation and peak shape, the amine is often derivatized first, for example, by reacting it with acetic anhydride to form the corresponding acetamide[3][4].
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can sometimes separate diastereomers. More commonly, derivatization with a suitable agent (e.g., a fluorescent tag) is used in conjunction with reverse-phase HPLC[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to distinguish between cis and trans isomers. The key is the difference in the coupling constants (³J) for the protons at C1 and C4 with their neighbors, which is dependent on their dihedral angles (axial vs. equatorial)[8]. The chemical shifts of the C1 and C4 protons may also differ between isomers.
Troubleshooting Guide
This section addresses specific experimental problems in a direct Q&A format.
Problem: My synthesis (e.g., reductive amination of 4-methoxycyclohexanone) produced an undesired mixture of cis and trans isomers. How do I maximize the yield of the trans isomer?
Answer: This issue typically arises from a lack of control over the reaction conditions, leading to a mixture of kinetic and thermodynamic products. To favor the more stable trans isomer, you must ensure the reaction is under thermodynamic control .
Core Concept: Kinetic vs. Thermodynamic Control A chemical reaction can yield two different products: the kinetic product, which forms fastest (lower activation energy), and the thermodynamic product, which is more stable (lower overall Gibbs free energy)[1][9].
-
To Favor the Thermodynamic (trans) Product:
-
Increase Reaction Temperature: Higher temperatures provide enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach equilibrium where the most stable product dominates[2][10].
-
Increase Reaction Time: Longer reaction times allow the initially formed kinetic product to revert to the intermediate and subsequently form the more stable thermodynamic product[10].
-
Choice of Reagents: Use conditions that promote reversibility. For example, in a reductive amination, ensure the imine formation step can equilibrate before adding a strong, fast-acting reducing agent.
-
The flowchart below provides a decision-making framework for troubleshooting this issue.
Caption: Troubleshooting flowchart for isomer control.
Problem: I am performing a reaction on pure trans-4-methoxycyclohexanamine, but the product contains the cis-epimer. How do I prevent this?
Answer: This indicates that your reaction conditions are promoting epimerization. The goal here is to use conditions that are mild enough to avoid isomerization of your starting material. This generally means operating under kinetic control .
-
Lower the Reaction Temperature: This is the most effective strategy. Low temperatures (e.g., 0 °C to -78 °C) reduce the available energy, making it difficult for the system to overcome the activation barrier for epimerization[11][12].
-
Use Aprotic Solvents: Solvents like THF, dichloromethane, or toluene are preferable to protic solvents (like methanol or water). Protic solvents can facilitate proton exchange, which may contribute to epimerization mechanisms[12][13].
-
Avoid Strong Bases: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) instead of strong, unhindered bases (e.g., sodium methoxide). Use the minimum stoichiometric amount necessary[14][15].
-
Minimize Reaction Time: The shorter the exposure to potentially epimerizing conditions, the better. Monitor the reaction closely and quench it as soon as it reaches completion.
Table 1: Influence of Reaction Parameters on Isomer Ratios
| Parameter | To Favor Thermodynamic Product (trans) | To Favor Kinetic Product (Preserve Purity) | Rationale |
| Temperature | High (e.g., room temp to reflux) | Low (e.g., 0 °C to -78 °C) | High T provides energy for equilibration; Low T "freezes" the faster-forming or starting isomer[9]. |
| Reaction Time | Long | Short | Long times allow for equilibration; short times stop the reaction before epimerization can occur[10]. |
| Solvent | Polar Solvents | Aprotic, Non-polar Solvents | Polar solvents can stabilize charged intermediates or transition states that may be involved in epimerization[16][17]. |
| Base/Catalyst | Conditions promoting reversibility | Mild, non-nucleophilic bases; minimal equivalents | Harsh conditions can drive the system to thermodynamic equilibrium[6]. |
Protocols for Stereochemical Control
Protocol 1: Reductive Amination of 4-Methoxycyclohexanone
This protocol provides a general workflow for synthesizing this compound, with guidance on how to favor the trans isomer.
Objective: To synthesize trans-4-methoxycyclohexanamine via thermodynamic control.
Mechanism Visualization The epimerization process during reductive amination proceeds through a planar iminium intermediate, which allows for attack of the hydride from either face. Under thermodynamic control, the pathway leading to the more stable trans product is favored.
Caption: Epimerization mechanism via a ketone intermediate.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methoxycyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Amine Source: Add the ammonia source. An excess of ammonium acetate or a solution of ammonia in methanol (e.g., 7N) can be used.
-
Equilibration (Key Step for Thermodynamic Control): Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for several hours (2-12 h). This allows the formation of the imine/enamine to reach equilibrium.
-
Reduction: Cool the reaction to 0 °C. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Note: NaBH₃CN is often preferred as it is more selective for the iminium ion over the ketone, allowing the reduction to occur while the ketone-imine equilibrium is maintained.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Carefully quench the reaction with water or dilute HCl. Basify the aqueous layer with NaOH to pH > 12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or crystallization if necessary.
-
Analysis: Analyze the cis/trans ratio of the final product using GC or NMR as described in the FAQ section.
Protocol 2: Isomerization of a cis-Rich Mixture to the trans Isomer
This protocol is for situations where you have an isolated mixture of isomers and wish to convert the cis content to the more stable trans product.
Objective: To enrich the trans-isomer content of a cis/trans mixture.
Method A: Base-Catalyzed Epimerization (Harsh Conditions) This method is based on protocols for related cyclohexyl systems and requires high temperatures[6].
-
Setup: In a high-pressure reaction vessel, combine the cis/trans mixture of this compound with a strong base like potassium hydroxide (KOH)[6]. A high-boiling point, inert solvent may be used, or the reaction can be run neat.
-
Reaction: Heat the mixture to a high temperature (e.g., 150-220 °C) for several hours[6]. The high thermal energy allows the system to overcome the large activation barrier and reach thermodynamic equilibrium.
-
Work-up & Purification: After cooling, neutralize the base, extract the amine, and purify as described in Protocol 1. This method is aggressive and may lead to side products.
Method B: Biocatalytic Dynamic Isomerization (Mild Conditions) This advanced method uses an enzyme to achieve the same outcome under much milder conditions and is analogous to industrially relevant processes[3].
-
Enzyme Selection: Select a transaminase enzyme that shows high activity for the deamination of cis-4-methoxycyclohexanamine[3][4].
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.5), suspend the immobilized transaminase. Add the cis/trans mixture of the amine and a sacrificial ketone (e.g., pyruvate) to drive the reaction.
-
Equilibration: Stir the mixture at a moderate temperature (e.g., 30-40 °C). The enzyme will selectively deaminate the cis isomer to the ketone. The reverse reaction (amination of the ketone) is less selective, and over time, the equilibrium will shift to produce the thermodynamically stable trans amine[3].
-
Work-up: Filter off the immobilized enzyme (which can often be reused). Extract the product from the aqueous buffer and purify. This method provides a clean and highly selective route to the trans isomer.
References
- ResearchGate. (2025).
- PubMed Central. (2024).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Ellman, J. A., et al. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25, 9197-9201.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Evans, M. (2010). Thermodynamic versus Kinetic Control. YouTube.
- Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry.
- Wikipedia. (n.d.). Cyclohexylamine.
- MedSchoolCoach MCAT Prep. (2020). Kinetic Control vs. Thermodynamic Control. YouTube.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Google Patents. (n.d.). DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
- ResearchGate. (n.d.).
- Oriental Journal of Chemistry. (n.d.). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions.
- Eliel, E. L., & Ro, R. S. (n.d.). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines....
- ResearchGate. (2025). Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds.
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine....
- Longdom Publishing. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.
- ResearchGate. (2025). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide.
- PubMed Central. (n.d.). Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison.
- Google Patents. (n.d.). EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines [organic-chemistry.org]
- 6. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. preprints.org [preprints.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
issues with 4-Methoxycyclohexanamine solubility in organic solvents
Welcome to the technical support guide for 4-Methoxycyclohexanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this versatile compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A: this compound is a substituted cycloalkylamine with a molecular formula of C7H15NO.[1] Its solubility is dictated by the interplay between the polar amine and ether functional groups and the nonpolar cyclohexyl ring. Generally, it is slightly soluble in water and soluble in many organic solvents.[1] The "like dissolves like" principle is a good starting point; its aliphatic nature suggests better solubility in aliphatic solvents.[2]
Q2: I'm observing a cloudy solution when trying to dissolve this compound. What is the likely cause?
A: A cloudy solution, or turbidity, often indicates incomplete dissolution or the formation of a fine suspension. This can be due to several factors:
-
Solvent Incompatibility: The polarity of your chosen solvent may not be optimal for fully solvating the this compound molecule.[3]
-
Low Temperature: The solubility of many solids in liquids increases with temperature.[4][5] Room temperature may be insufficient for complete dissolution.
-
Concentration: You may be attempting to create a supersaturated solution.
Q3: Why is my this compound precipitating out of solution, even after initial dissolution?
A: Precipitation after initial dissolution is often related to a change in conditions. A common cause is a decrease in temperature. A solution that is clear at an elevated temperature may become supersaturated as it cools, leading to the compound crystallizing or precipitating out.[6] Another possibility is a chemical reaction or degradation, although this is less common with stable amines in appropriate solvents.
Q4: Can the cis/trans isomerism of this compound affect its solubility?
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues with this compound.
Issue: Incomplete Dissolution or Cloudy Solution
Diagnostic Workflow
Caption: Troubleshooting workflow for incomplete dissolution.
Troubleshooting Steps in Detail
| Step | Action | Rationale | Expected Outcome |
| 1 | Verify Solvent Choice | The polarity of the solvent is a critical factor in solubility.[5] this compound, with its amine and ether groups, has both polar and nonpolar characteristics. | A solvent with a polarity that matches the solute will result in better dissolution.[3] |
| 2 | Reduce Concentration | Exceeding the solubility limit of the compound at a given temperature will result in an undissolved solid. | Decreasing the amount of solute should lead to a clear solution if saturation was the issue. |
| 3 | Apply Gentle Heat | Increasing the temperature generally increases the solubility of solids in liquids by providing the energy needed to overcome intermolecular forces in the solid.[4][7] | The compound should dissolve completely at a higher temperature. |
| 4 | Utilize Sonication | High-frequency sound waves can help break up solid aggregates and enhance the interaction between the solute and solvent molecules, facilitating dissolution.[8] | Faster dissolution compared to simple stirring or agitation. |
| 5 | Perform Solvent Screening | If the initial solvent is ineffective, testing small amounts of the compound in a range of solvents with varying polarities can identify a more suitable option.[8] | Identification of a solvent or solvent system that provides the desired solubility. |
| 6 | Consider Co-solvents | A mixture of two or more miscible solvents can fine-tune the polarity of the solvent system to better match the solute.[8] | The compound dissolves in the co-solvent mixture where it was insoluble in the individual components. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Standard Solution in a Challenging Solvent
This protocol provides a step-by-step method for dissolving this compound in a solvent where it exhibits limited solubility at room temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., a non-polar hydrocarbon)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control
-
Thermometer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to the glass vial.
-
Solvent Addition: Add the calculated volume of the organic solvent to the vial.
-
Initial Mixing: Place the magnetic stir bar in the vial and stir the mixture at room temperature for 5-10 minutes. Observe the degree of dissolution.
-
Gentle Heating: If the compound has not fully dissolved, place the vial on the hot plate and begin to heat the mixture gently while stirring. Monitor the temperature with a thermometer. Increase the temperature in 5-10°C increments.
-
Observation: Continue to stir and heat until the solid is completely dissolved. Note the temperature at which complete dissolution occurs.
-
Cooling: Once dissolved, remove the vial from the heat source and allow it to cool to room temperature. Observe if any precipitation occurs. If precipitation is observed, the solution was likely saturated at the higher temperature.
Protocol 2: Utilizing a Co-Solvent System
This protocol is for situations where a single solvent is not effective.
Materials:
-
This compound
-
Primary organic solvent (less effective)
-
Co-solvent (in which the compound is more soluble, e.g., ethanol, chloroform)[1]
-
Glass vials
-
Pipettes or syringes for accurate liquid transfer
Procedure:
-
Initial Attempt: Attempt to dissolve the this compound in the primary solvent as described in Protocol 1. If unsuccessful, proceed to the next step.
-
Co-solvent Addition: While stirring the suspension, add the co-solvent dropwise.
-
Observation: Monitor the solution for clarity. Continue adding the co-solvent until the this compound is completely dissolved.
-
Quantification: Record the volume of both the primary solvent and the co-solvent used to achieve a clear solution. This ratio can be used for future preparations.
Physicochemical Data Summary
The following table summarizes key properties of this compound and related compounds to aid in solvent selection and troubleshooting.
| Property | Value (this compound) | Reference | Value (trans-4-Methylcyclohexylamine) | Reference |
| Molecular Formula | C7H15NO | [1] | C7H15N | [9] |
| Molecular Weight | 129.20 g/mol | [10] | 113.2 g/mol | [9] |
| Boiling Point | ~188-190°C | [1] | 151-154°C | [9] |
| Density | ~0.91 g/cm³ | [1] | 0.85 g/mL at 25°C | |
| pKa | 10.38 ± 0.70 (Predicted) | [1] | 10.58 ± 0.70 (Predicted) | [9] |
| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, carbon tetrachloride | [1] | Slightly soluble in DMSO and Methanol | [9] |
Mechanistic Insights into Solubility
The solubility of this compound is governed by its molecular structure, which features a nonpolar cyclohexane ring and polar amine (-NH2) and methoxy (-OCH3) groups.
Caption: Molecular features influencing solubility.
The amine group can act as a hydrogen bond donor and acceptor, promoting solubility in protic polar solvents. The ether group also contributes to polarity. However, the bulky, nonpolar cyclohexyl ring dominates the molecule's character, often leading to better solubility in less polar organic solvents.
Applications in Drug Discovery
Substituted cyclohexylamines are important building blocks in medicinal chemistry.[1] Their structural rigidity and the stereochemical possibilities offered by the cyclohexane ring make them valuable scaffolds in the design of new therapeutic agents. Overcoming solubility challenges is a critical step in harnessing their full potential in areas such as lead optimization and the synthesis of complex drug candidates. The principles of cross-coupling reactions, for instance, are often employed to modify such scaffolds, and reaction success is highly dependent on achieving a homogeneous solution.[11][12]
References
- ChemBK. (2024-04-09). Cyclohexanamine, 4-methoxy-, trans-. [Link]
- PubChem. (trans-4-Methoxycyclohexyl)amine. [Link]
- PubChem. 4-Methylcyclohexylamine. [Link]
- Reddit. (2024-03-12). Amine workup. [Link]
- University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- PubChem. 4-Methoxycyclohexanone. [Link]
- Quora. (2018-03-30). Are amines soluble in organic solvents?. [Link]
- Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. [Link]
- Quora. (2016-12-13).
- Solubility of Things. N-Methylcyclohexylamine. [Link]
- Chemistry LibreTexts. (2023-07-07). 13.3: Factors Affecting Solubility. [Link]
- NCBI Bookshelf. (2023-07-17). Biochemistry, Dissolution and Solubility. [Link]
- Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility. [Link]
- PubMed. (2020-07-31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- PubMed. (2018-03-22). Organic synthesis provides opportunities to transform drug discovery. [Link]
- N Methylcyclohexylamine: An Important Organic Amine Compound. (2025-09-10). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. trans-4-Methylcyclohexyl amine | 2523-55-9 [chemicalbook.com]
- 10. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-Methoxycyclohexanamine Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxycyclohexanamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound under acidic conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret your results accurately, and maintain the integrity of your experiments.
I. Understanding the Core Chemistry: Why Acidic Conditions are a Concern
This compound possesses two key functional groups susceptible to acid-catalyzed reactions: the primary amine and the methoxy ether. The primary amine will be protonated in acidic conditions, forming a cyclohexylammonium ion. While this generally increases water solubility, the ether linkage presents a potential liability.
Under strongly acidic conditions and potentially elevated temperatures, the ether bond can undergo cleavage.[1][2] This reaction is a classic example of acid-catalyzed nucleophilic substitution. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (methanol). Subsequently, a nucleophile present in the reaction medium (e.g., a halide ion from the acid or water) attacks one of the adjacent carbon atoms.
The primary degradation pathway of concern for this compound in acidic conditions is the cleavage of the C-O bond of the methoxy group. This would lead to the formation of 4-aminocyclohexanol and methanol. The reaction mechanism can proceed through either an SN1 or SN2 pathway, largely dependent on the reaction conditions and the stability of any potential carbocation intermediate.[1][3] Given the secondary nature of the carbon attached to the oxygen, a mixed SN1/SN2 mechanism or a competing E1 elimination pathway could be possible under harsh conditions.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your work with this compound in acidic environments.
Question 1: I'm observing an unexpected loss of my starting material in my acidic formulation, but I'm not seeing a clear degradation product. What could be happening?
Possible Causes & Solutions:
-
Inadequate Chromatographic Separation: Your primary degradation product, 4-aminocyclohexanol, is significantly more polar than this compound. Your current analytical method (e.g., HPLC) may not be optimized to retain and resolve this more polar compound, causing it to elute in the solvent front or co-elute with other components.
-
Troubleshooting Steps:
-
Method Modification: Develop a stability-indicating analytical method. For HPLC, consider using a more polar stationary phase (e.g., a polar-embedded or HILIC column) or a gradient elution method starting with a highly aqueous mobile phase.
-
Alternative Detection: If using UV detection, be aware that 4-aminocyclohexanol may have a different UV absorbance profile than the parent compound. Consider using a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to ensure you are not missing non-UV active degradants.[4]
-
-
-
Formation of Volatile Byproducts: The other potential primary degradant is methanol. Depending on your sample preparation and analysis technique (e.g., GC), this highly volatile compound may be lost.
-
Troubleshooting Steps:
-
Headspace GC Analysis: If the quantification of methanol is critical, utilize headspace gas chromatography (GC) to analyze the vapor phase above your sample.
-
Derivatization: For GC analysis of the non-volatile 4-aminocyclohexanol, derivatization to a more volatile silyl or acyl derivative may be necessary.
-
-
-
Complex Secondary Degradation: Under harsh acidic conditions (high temperature, strong acid), the initial degradation product, 4-aminocyclohexanol, could undergo further reactions such as dehydration to form cyclohexenylamine derivatives. These secondary degradants can complicate the analytical profile.
-
Troubleshooting Steps:
-
Milder Stress Conditions: If conducting a forced degradation study, reduce the severity of the stress conditions (e.g., lower acid concentration, lower temperature) to favor the formation of the primary degradant.[5] The goal is typically to achieve 5-20% degradation to clearly identify the initial degradation pathway.[5]
-
LC-MS/MS Analysis: Employ tandem mass spectrometry (LC-MS/MS) to identify and structurally elucidate the unknown degradation products.
-
-
Question 2: My forced degradation study with hydrochloric acid is showing significantly more degradation than with sulfuric acid at the same molar concentration and temperature. Why is there a difference?
Underlying Principle:
The nature of the acid's counter-ion plays a crucial role in the rate of ether cleavage.[1] While the proton from both acids initiates the reaction by protonating the ether oxygen, the nucleophilicity of the conjugate base influences the subsequent cleavage step, particularly in an SN2-type mechanism.
-
Chloride Ion (Cl⁻): The chloride ion is a reasonably good nucleophile and can directly attack the carbon of the protonated ether, facilitating the cleavage.
-
Bisulfate/Sulfate Ions (HSO₄⁻/SO₄²⁻): These ions are very poor nucleophiles. Therefore, in the presence of sulfuric acid, the primary nucleophile is water, which is less nucleophilic than chloride. This results in a slower degradation rate.
Experimental Considerations:
-
When designing forced degradation studies, it is important to consider the complete composition of the stress medium.
-
This observation can be used to control the extent of degradation. If you are seeing excessive degradation with HCl, switching to a non-nucleophilic acid like sulfuric or phosphoric acid can provide a more controlled degradation profile.
III. Frequently Asked Questions (FAQs)
Q1: What are the typical acidic conditions used in forced degradation studies for a molecule like this compound?
A1: According to ICH guidelines, typical acid hydrolysis conditions involve using acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[5] The study is often initially conducted at room temperature, and if no degradation is observed, the temperature can be elevated (e.g., 40°C to 80°C).[5] The duration of the study can range from a few hours to several days, depending on the stability of the molecule.[5]
Q2: How can I confirm the identity of the primary degradation product, 4-aminocyclohexanol?
A2: The most definitive way to confirm the structure of a degradation product is to compare it to a reference standard.
-
Co-chromatography: Spike your degraded sample with an authentic standard of 4-aminocyclohexanol. If the retention time of your suspected degradant peak matches that of the standard in your HPLC or GC method, it provides strong evidence of its identity.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for this purpose. The mass-to-charge ratio (m/z) of the degradant should correspond to the molecular weight of 4-aminocyclohexanol. Further fragmentation analysis (MS/MS) can provide structural confirmation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, ¹H and ¹³C NMR spectroscopy will provide unambiguous structural elucidation.
Q3: Is the stereochemistry of the amine and methoxy groups (cis/trans) expected to influence the degradation rate?
A3: Yes, the stereochemistry can influence the degradation rate. The relative orientation of the methoxy group (axial vs. equatorial) can affect its steric accessibility and the stability of the transition state during the nucleophilic attack. Generally, an equatorial methoxy group might be expected to react slightly faster than a more sterically hindered axial group in an SN2 reaction.[6] However, the flexibility of the cyclohexane ring means that both conformers are in equilibrium. A detailed kinetic study would be required to quantify this effect.
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies. A reversed-phase HPLC method with UV or MS detection is commonly used to separate the parent compound from its degradation products.[5]
-
Gas Chromatography (GC): GC can be used, especially if derivatization is performed to increase the volatility of the analyte and its degradants.
-
Mass Spectrometry (MS): Coupling MS to LC or GC provides molecular weight information, which is invaluable for identifying unknown degradants.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is primarily used for the definitive structural elucidation of isolated degradation products.
IV. Visualizing the Degradation Pathway and Experimental Workflow
To provide a clearer understanding, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow for a forced degradation study.
Caption: Acid-catalyzed ether cleavage of this compound.
Caption: A typical workflow for a forced degradation study.
V. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | % Assay of this compound | % Area of 4-Aminocyclohexanol | Total Mass Balance (%) |
| Control (T=0) | 99.8% | < 0.05% | 99.9% |
| 0.1 M HCl, 60°C, 24h | 92.5% | 7.1% | 99.6% |
| 1 M HCl, 60°C, 24h | 78.2% | 20.9% | 99.1% |
| 0.1 M H₂SO₄, 60°C, 24h | 98.1% | 1.5% | 99.6% |
VI. Experimental Protocol: Forced Acidic Degradation
This protocol provides a general framework for conducting a forced degradation study.
Objective: To identify the primary degradation products of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution (for neutralization)
-
HPLC-grade water and acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in water or a suitable co-solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Condition: In a volumetric flask, mix equal volumes of the stock solution and 1 M HCl. This will result in a final acid concentration of 0.5 M.
-
Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of water.
-
Incubation: Place both the stressed and control samples in a water bath or oven set to a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, cool the samples to room temperature. Carefully neutralize the stressed sample by adding an appropriate volume of 1 M NaOH.
-
Dilution: Dilute both the stressed and control samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
VII. References
-
BenchChem. (2025). Technical Support Center: Forced Degradation Study of 1-Phenylcyclohexylamine Hydrochloride. Retrieved from
-
Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489. Retrieved from
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). Retrieved from
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from
-
Reddit. (2018). Reaction condition for acid catalyzed ether cleavage. Retrieved from
-
Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. Retrieved from
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chiral Resolution of 4-Methoxycyclohexanamine Enantiomers
Welcome to the technical support center for the chiral resolution of 4-methoxycyclohexanamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the diastereomeric salt resolution of this and structurally similar chiral amines. The methodologies and troubleshooting advice presented here are grounded in established stereochemical principles and validated through extensive laboratory application.
I. Foundational Principles of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers on both laboratory and industrial scales.[1] The process leverages the reaction of a racemic mixture, in this case, (±)-4-methoxycyclohexanamine, with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2][3][4] This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[2][3][4][5] The success of this technique hinges on the careful selection of the resolving agent and the solvent system to maximize the solubility difference between the two diastereomeric salts.[6]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the chiral resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: No crystallization or oiling out occurs after adding the resolving agent. What are the likely causes and solutions?
A1: This is a common issue that can stem from several factors:
-
High Solubility of Diastereomeric Salts: The diastereomeric salts formed may be too soluble in the chosen solvent.
-
Solution: Systematically screen a panel of solvents with varying polarities. Good starting points for amine resolutions include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), as well as their mixtures.[4]
-
-
Inappropriate Stoichiometry: An incorrect molar ratio of the resolving agent to the racemic amine can hinder crystallization.
-
Solution: While a 1:1 molar ratio is a common starting point, it's often beneficial to explore ratios from 0.5 to 1.5 equivalents of the resolving agent.[1] In some cases, using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess (ee) in the crystallized salt.
-
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.
-
Solution: Carefully concentrate the solution by slow solvent evaporation. Alternatively, cool the solution gradually, as solubility typically decreases with temperature.[7] Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization.[8]
-
Q2: The obtained enantiomeric excess (ee) is low after the first crystallization. How can I improve it?
A2: Low initial ee is a frequent challenge. Here are strategies to enhance purity:
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt.[9] Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired ee is achieved.
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slower cooling rate promotes the formation of larger, more ordered crystals, which often results in higher purity.
-
Temperature: Experiment with different final crystallization temperatures.[10][11] Sometimes, holding the solution at a specific temperature for an extended period can improve the ee.
-
-
Solvent System Refinement: The choice of solvent is critical. A solvent system that maximizes the solubility difference between the two diastereomers is ideal.[12] Consider using solvent mixtures to fine-tune the polarity.
-
Resolving Agent Screening: If optimization of conditions with one resolving agent fails to yield high ee, it is advisable to screen other chiral acids. Commonly used resolving agents for amines include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphor-10-sulfonic acid.[2][5]
Q3: The chemical yield of the resolved enantiomer is poor. What steps can be taken to increase it?
A3: Poor yield can make a resolution process impractical. Consider the following:
-
Mother Liquor Analysis: Analyze the mother liquor to determine the concentration and ee of the dissolved diastereomeric salt. This will indicate how much of the desired product is being lost.
-
Recovery from Mother Liquor: It may be possible to recover the desired enantiomer from the mother liquor by concentrating the solution and performing a second crystallization.
-
Racemization and Recycling: For a more efficient process, the unwanted enantiomer remaining in the mother liquor can be isolated, racemized, and then reintroduced into the resolution process.[9] This is particularly valuable in large-scale production.
Q4: How do I choose the best chiral resolving agent for this compound?
A4: The selection of the resolving agent is often empirical.[4] However, a rational approach can increase the chances of success:
-
Structural Considerations: Look for resolving agents that have rigid structures and multiple interaction points (e.g., hydrogen bonding, π-stacking) to facilitate the formation of well-defined crystalline lattices.
-
Availability and Cost: For practical applications, especially on a larger scale, the availability and cost of the resolving agent are important factors. Natural chiral acids like tartaric acid and its derivatives are often good starting points.[2][3]
-
Screening: The most effective method is to perform a small-scale screening with a variety of commercially available chiral acids under different solvent conditions.
Q5: What are the best analytical methods for determining the enantiomeric excess of this compound?
A5: Accurate determination of ee is crucial for process optimization.[13][14] The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[15]
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an excellent alternative. The amine may need to be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers will be shifted to different extents, allowing for their quantification.
Troubleshooting Matrix
| Problem | Potential Cause | Recommended Solution(s) |
| No Crystals Form / Oiling Out | 1. Salts are too soluble. 2. Solution is not supersaturated. 3. Incorrect stoichiometry. | 1. Screen different solvents/solvent mixtures. 2. Concentrate the solution; cool slowly; seed the solution. 3. Vary the resolving agent to amine molar ratio. |
| Low Enantiomeric Excess (ee) | 1. Insufficient difference in diastereomer solubility. 2. Crystallization occurred too quickly. 3. Impurities present. | 1. Perform recrystallization(s); optimize the solvent system. 2. Slow down the cooling rate. 3. Ensure the starting racemic amine is pure. |
| Poor Chemical Yield | 1. Significant amount of desired diastereomer remains in the mother liquor. 2. Mechanical loss during filtration/handling. | 1. Concentrate mother liquor for a second crop of crystals; consider racemization and recycling of the unwanted enantiomer. 2. Optimize filtration and washing procedures. |
| Inconsistent Results | 1. Poor control over crystallization temperature and cooling rate. 2. Variation in solvent quality (e.g., water content). 3. Inconsistent stirring/agitation. | 1. Use a programmable cooling bath for precise temperature control. 2. Use high-purity, anhydrous solvents. 3. Standardize stirring speed and duration. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general framework. Optimal conditions, particularly the choice of solvent and temperatures, will need to be determined experimentally.
-
Dissolution: Dissolve one equivalent of racemic (±)-4-methoxycyclohexanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid) in the same solvent, warming gently if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
If no crystals form, consider further slow cooling in a refrigerator or freezer.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in water.
-
Basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 11.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantioenriched amine.
-
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique like chiral HPLC.
Workflow for Optimizing Resolution Conditions
Caption: Workflow for the systematic optimization of chiral resolution.
IV. Data Presentation
Table 1: Example Screening of Resolving Agents and Solvents
(Note: This is illustrative data and actual results may vary.)
| Resolving Agent | Solvent | Yield (%) | ee of Precipitate (%) | Observations |
| L-(-)-Dibenzoyltartaric Acid | Methanol | 45 | 85 | Well-defined needles |
| L-(-)-Dibenzoyltartaric Acid | Ethanol | 42 | 88 | Small prisms |
| L-(-)-Dibenzoyltartaric Acid | Isopropanol | 35 | 92 | Slower crystallization |
| D-(+)-Mandelic Acid | Methanol | 50 | 65 | Fine powder |
| D-(+)-Mandelic Acid | Ethyl Acetate | 25 | 75 | Oiled out initially |
V. Concluding Remarks
The successful chiral resolution of this compound via diastereomeric salt crystallization is a multi-faceted optimization problem. A systematic approach, beginning with the broad screening of resolving agents and solvents, followed by the fine-tuning of stoichiometric and physical parameters, is crucial for achieving high enantiomeric purity and chemical yield. This guide provides a comprehensive framework for troubleshooting common issues and logically progressing through the optimization process. Remember that each chiral system is unique, and empirical experimentation guided by sound chemical principles will ultimately lead to a successful resolution.
References
- Chemistry LibreTexts. (2020, May 30). 6.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]
- National Institutes of Health (NIH). (n.d.).
- Chemistry LibreTexts. (2015, July 5). 5.
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Maia, G. D. A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]
- Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2018). Catalytic Kinetic Resolution of Cyclic Secondary Amines. [Link]
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
- National Institutes of Health (NIH). (n.d.).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
- ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. [Link]
- White Rose eTheses Online. (n.d.).
- PubMed. (2021). Exploring the Effects of Optically Active Solvents in Chiral Chromatography on Polysaccharide-Based Columns. [Link]
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- National Institutes of Health (NIH). (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. [Link]
- PubMed. (2005). Spectroscopic investigations of solvent effect on chiral interactions. [Link]
- chemeurope.com. (n.d.). Chiral resolution. [Link]
- eScholarship.org. (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]
- National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]
- Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
- National Institutes of Health (NIH). (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]
- National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
- MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]
- Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
- Semantic Scholar. (2021, June 16). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. [Link]
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. rsc.org [rsc.org]
- 10. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of crystallization conditions for biological macromolecules [escholarship.org]
- 12. Spectroscopic investigations of solvent effect on chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Emulsions in the Aqueous Workup of 4-Methoxycyclohexanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming challenges during purification. One of the most common issues in the workup of primary amines like 4-Methoxycyclohexanamine is the formation of a stable emulsion—that persistent, milky layer between the aqueous and organic phases that refuses to separate.
This guide provides a structured approach to both rapidly resolve these emulsions and understand the chemical principles causing them. By mastering these techniques, you can ensure efficient and high-yield isolation of your product.
Visual Troubleshooting Guide: Emulsion Breaking Workflow
For immediate guidance in the lab, follow this decision-making workflow. Start at the top and proceed to the next step only if the emulsion persists.
Caption: A step-by-step workflow for breaking emulsions.
Troubleshooting Guide (Q&A)
Q: I've just shaken my separatory funnel and a thick, milky layer has formed between my organic and aqueous phases. What is my immediate first step?
A: The first and simplest step is patience.[1] Place the separatory funnel back on its ring stand and allow it to sit undisturbed for 15-30 minutes. Often, the emulsion is kinetically stable and will resolve on its own with time. You can also try gently swirling the funnel or stirring the emulsion layer with a glass rod to encourage the dispersed droplets to coalesce.[1][2]
Q: The emulsion hasn't broken after waiting. What is the most common and effective next step?
A: The next step is to employ the "salting out" technique.[3] Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The addition of a high concentration of salt increases the ionic strength of the aqueous layer.[3][4] This reduces the solubility of organic materials in the aqueous phase, disrupting the emulsion and forcing the separation of the two layers.[4][5] If you add solid NaCl, ensure it dissolves completely in the aqueous phase.[6]
Q: I've added brine, but the emulsion persists. How does pH play a role with an amine like this compound?
A: The pH is a critical variable. This compound is a primary amine, making it basic. In its neutral (R-NH2) form, it has significant solubility in organic solvents. However, under acidic conditions, it becomes protonated to its ammonium salt form (R-NH3+), which is highly water-soluble.[7][8]
If your workup is under basic or neutral conditions, the amine itself can act as a surfactant, stabilizing the emulsion. By carefully adding a dilute acid (e.g., 1M HCl) to lower the aqueous pH to ~2, you will convert the amine into its water-soluble salt, which should effectively break the emulsion.[1][2][9]
Q: My target compound is sensitive to acid. What are my options if I cannot significantly lower the pH?
A: If pH manipulation is not an option, filtration through a pad of Celite® (diatomaceous earth) is an excellent mechanical method.[6][10] Emulsions are often stabilized by fine particulate matter suspended at the interface.[6][11] Celite is an inert filter aid that creates a porous pad capable of trapping these fine solids.[6][10] Simply filter the entire emulsified mixture through a Büchner funnel containing a 1-2 cm thick pad of Celite. The filtrate will collect as two distinct layers.[10]
Q: I've tried the common methods without success. What are the "last resort" options?
A: If a particularly stubborn emulsion persists, you can turn to more forceful methods:
-
Centrifugation: If the volume is manageable, centrifuging the mixture will apply a strong mechanical force to separate the phases. This is often the most effective method for very stable emulsions.[1][2][3]
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes break the emulsion by simple dilution.[3][12]
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and provide the energy needed for droplets to coalesce.[12] Use this method with caution, especially with volatile solvents like diethyl ether or dichloromethane.
Frequently Asked Questions (FAQs)
Q: Why is this compound so prone to forming emulsions?
A: The structure of this compound contains both a nonpolar (hydrophobic) region—the cyclohexyl ring—and a polar (hydrophilic) region—the amine group.[13][14] This combination of properties makes it amphiphilic, meaning it has an affinity for both oil and water phases. Molecules with this characteristic can act as surfactants, migrating to the interface between the organic and aqueous layers and stabilizing the small droplets that form an emulsion.[15][16] This effect is particularly pronounced when the amine is in its free base (R-NH2) form during a basic or neutral workup.
Q: How does "salting out" work on a molecular level to break an emulsion?
A: When a salt like NaCl is dissolved in water, the Na+ and Cl- ions become strongly solvated by water molecules. This process is highly favorable and effectively "ties up" a large number of water molecules, reducing the amount of "free" water available to dissolve organic compounds.[4] This decreases the solubility of the organic product and any surfactant-like molecules in the aqueous phase, causing them to coalesce and separate out, thereby breaking the emulsion.[3][5]
Q: Can I prevent emulsions from forming in the first place?
A: Yes, prevention is the best strategy.[3]
-
Avoid Vigorous Shaking: Instead of shaking the separatory funnel aggressively, use gentle, repeated inversions. This creates sufficient surface area for extraction without the high shear force that forms emulsions.[17]
-
Pre-Wash with Brine: Add brine to the aqueous solution before the first extraction. This starts the process with a high ionic strength aqueous phase, discouraging emulsion formation from the outset.
-
Filter Before Extraction: If your reaction mixture contains fine solids or insoluble byproducts, filter them out before transferring the mixture to the separatory funnel.[6]
Summary of Emulsion-Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages / Considerations |
| Patience / Gentle Stirring | Allows kinetically stable droplets to coalesce over time. | Simple, requires no reagents. | Time-consuming; ineffective for stable emulsions. |
| Salting Out (Brine) | Increases the ionic strength of the aqueous phase, reducing organic solubility.[3][4] | Highly effective, cheap, and generally applicable. | May decrease the solubility of very polar products in the aqueous layer. |
| pH Adjustment | Converts the amine to its highly water-soluble ammonium salt (R-NH3+), removing its surfactant effect.[8][18] | Very effective for amine-based emulsions. | Requires the target product to be stable to acidic (or basic) conditions. |
| Filtration (Celite®) | Mechanically removes fine solid particles that stabilize the emulsion interface.[6][10] | Excellent for emulsions caused by particulates; chemically inert. | Requires an extra filtration step; Celite may adsorb some product, requiring thorough rinsing.[19] |
| Centrifugation | Applies mechanical force to overcome the forces stabilizing the emulsion.[1] | The most powerful method for stubborn emulsions. | Requires a centrifuge; limited by sample volume. |
| Solvent Addition | Dilutes the system, changing the properties of the phases and destabilizing the emulsion.[12] | Simple and quick. | Increases total solvent volume, requiring more time for evaporation later. |
Key Experimental Protocols
Protocol 1: Standard Brine Wash ("Salting Out")
-
Secure the separatory funnel containing the emulsified mixture in a ring stand.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a volume of brine equal to approximately 20-25% of the aqueous layer volume in the separatory funnel.
-
Stopper the funnel and gently invert it 2-3 times to mix the layers without creating more emulsion. Vent the funnel.
-
Allow the funnel to stand for 5-10 minutes and observe for phase separation.
Protocol 2: pH Adjustment for Amine Workup
-
Using pH paper, check the pH of the aqueous layer in your emulsified mixture. For a this compound workup, it is likely basic.
-
Prepare a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
Slowly add the 1M HCl dropwise to the separatory funnel while gently swirling.
-
Periodically stop, allow the layers to settle briefly, and check the pH of the aqueous layer.
-
Continue adding acid until the aqueous layer is acidic (pH ~2).
-
The emulsion should break upon full protonation of the amine. Allow the funnel to stand to achieve a sharp separation line.
Protocol 3: Filtration Through a Celite® Pad
-
Place a piece of filter paper in a Büchner or Hirsch funnel that fits your filter flask.
-
Wet the paper with the organic solvent used in your extraction to ensure it sits flat.
-
In a small beaker, make a slurry of Celite® (2-3 spoonfuls) in your organic solvent.
-
With the vacuum on gently, pour the Celite® slurry into the funnel to create an even pad, approximately 1-2 cm thick.
-
Carefully pour the entire emulsified mixture from the separatory funnel onto the Celite® pad.
-
After the liquid has passed through, rinse the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Transfer the filtrate back to a clean separatory funnel to separate the now distinct aqueous and organic layers.
References
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
- The Hive. Celite, Hive Methods Discourse. [Link]
- University of York, Department of Chemistry.
- Reddit r/chemistry. Breaking emulsions. [Link]
- Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
- Mercado, R., et al. (2011). Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture.
- The Schlenk Line Survival Guide.
- Wikipedia. Salting out. [Link]
- Aqua-Cleer.
- PubChem. (trans-4-Methoxycyclohexyl)amine.
- ResearchGate. (2021). The influenced of amine group demulsifier on water in crude oil emulsion stability. [Link]
- ResearchGate. (2011). Emulsion breaking process by pH increasing of the continuous phase and special helicoidally multi-vane used geometry. [Link]
- Wikipedia. Liquid–liquid extraction. [Link]
- separations.uk.net. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
- AZoM. (2018, May 17).
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- PubChem. 4-Methylcyclohexylamine.
- Spectro Scientific.
- Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. [Link]
- Columbia University. solid-liquid extraction. [Link]
- ResearchGate. (2021).
- LCGC International. (2014, May 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- ResearchGate. (2016, January 8). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]
Sources
- 1. azom.com [azom.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. biotage.com [biotage.com]
- 4. Salting out - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workup [chem.rochester.edu]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. researchgate.net [researchgate.net]
- 10. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go2eti.com [go2eti.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
Technical Support Center: Catalyst Selection for Efficient 4-Methoxycyclohexanamine Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-Methoxycyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to provide in-depth, field-proven insights into achieving high efficiency, selectivity, and reproducibility in your synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis, most commonly achieved via the catalytic hydrogenation of 4-methoxyaniline, presents several challenges, including catalyst deactivation, byproduct formation, and the critical control of stereoselectivity between the cis and trans isomers. The choice of catalyst is paramount and dictates not only the success of the reaction but also its overall efficiency and cost-effectiveness.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory.
Catalyst Selection and Optimization: FAQs
Q1: What are the primary catalyst choices for the hydrogenation of 4-methoxyaniline, and how do I select the best one for my application?
The selection of a catalyst for the hydrogenation of 4-methoxyaniline is a critical decision that influences reaction rate, selectivity, and overall yield. The three most common classes of catalysts are based on Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni), each with distinct advantages and disadvantages.
-
Rhodium-based Catalysts (e.g., Rh/C, Rh/Al₂O₃):
-
Expertise & Experience: Rhodium catalysts are highly active and can operate under milder conditions (lower temperature and pressure) compared to Ru and Ni catalysts.[1][2] This high activity can be advantageous for rapid screening and small-scale synthesis. However, rhodium is a precious metal, making it a more expensive option for large-scale production. A key challenge with rhodium catalysts is their susceptibility to poisoning by the amine product, which can lead to deactivation.[3][4]
-
Trustworthiness: To ensure consistent results with Rh catalysts, it is crucial to use high-purity substrates and solvents to minimize potential poisons. Degassing of solvents is also recommended to remove dissolved oxygen, which can oxidize the catalyst.
-
-
Ruthenium-based Catalysts (e.g., Ru/C, Ru/Al₂O₃):
-
Expertise & Experience: Ruthenium catalysts are generally more robust and less expensive than rhodium catalysts. They are known for their excellent activity in the hydrogenation of aromatic rings and are less prone to poisoning by amine products compared to rhodium.[2] Ruthenium catalysts often require slightly harsher conditions (higher temperature and/or pressure) to achieve comparable reaction rates to rhodium.[5]
-
Trustworthiness: The primary concern with ruthenium catalysts is the potential for metal leaching into the product, which is a significant issue in pharmaceutical applications. Careful monitoring of the product for Ru content is essential. The choice of support can influence the stability and activity of the catalyst.
-
-
Nickel-based Catalysts (e.g., Raney® Nickel, Ni/SiO₂):
-
Expertise & Experience: Nickel catalysts, particularly Raney® Nickel, are the most cost-effective option and are widely used in industrial-scale production.[6] They are highly active but typically require more forcing reaction conditions (high temperature and pressure) than precious metal catalysts.[7] Raney® Nickel is pyrophoric when dry and must be handled with care as a slurry in water or a suitable solvent.[6]
-
Trustworthiness: The activity of Raney® Nickel can vary between batches, so it is important to test each new lot. The high hydrogen content of freshly activated Raney® Nickel can sometimes lead to over-hydrogenation or side reactions if not properly controlled.[6]
-
Catalyst Selection Decision Workflow:
Caption: A decision workflow for selecting the appropriate catalyst.
Q2: How can I control the stereoselectivity to favor the desired cis or trans isomer of this compound?
Controlling the cis/trans isomer ratio is a common challenge. The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions.
-
Catalyst Choice:
-
Rhodium catalysts often show a preference for the formation of the cis isomer under mild conditions.[2]
-
Ruthenium catalysts can provide good selectivity for the trans isomer, particularly at higher temperatures.
-
Raney® Nickel typically yields a mixture of isomers, with the ratio being highly dependent on the reaction conditions.
-
-
Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting the stereochemical pathway.
-
Protic solvents like ethanol and methanol can participate in hydrogen bonding and may favor the formation of one isomer over the other.
-
Aprotic solvents like THF or cyclohexane can also be used, and empirical screening is often necessary to determine the optimal solvent for the desired stereoselectivity.
-
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the formation of the thermodynamically less stable cis isomer, while higher temperatures can lead to isomerization and favor the more stable trans isomer.
-
Pressure: Hydrogen pressure can influence the rate of hydrogenation and, in some cases, the stereoselectivity.
-
Experimental Protocol for Stereoselectivity Screening:
-
Catalyst Screening: Set up parallel reactions with Rh/C, Ru/C, and Raney® Nickel under identical initial conditions (e.g., methanol as solvent, 50°C, 10 bar H₂).
-
Solvent Screening: Using the most promising catalyst from step 1, perform a series of reactions in different solvents (e.g., ethanol, isopropanol, THF, cyclohexane).
-
Temperature and Pressure Optimization: With the best catalyst and solvent combination, vary the temperature (e.g., 25°C, 50°C, 80°C) and pressure (e.g., 5 bar, 10 bar, 20 bar) to fine-tune the isomer ratio.
-
Analysis: Analyze the crude reaction mixture by GC or ¹H NMR to determine the cis/trans ratio.
Troubleshooting Guide
Problem 1: Low or Stalled Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Mechanism: The catalyst's active sites can be blocked by impurities, byproducts, or the product itself. This can also be caused by sintering of the metal particles at high temperatures or leaching of the active metal.[8][9] Solution: Check for Impurities: Ensure the purity of the 4-methoxyaniline starting material and solvents. Sulfur-containing compounds are known poisons for many hydrogenation catalysts.Product Inhibition: The amine product can sometimes bind to the catalyst surface and inhibit further reaction, a known issue with some rhodium catalysts.[3][4] Consider using a higher catalyst loading or a different catalyst (e.g., Ruthenium).Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst sintering. Find the optimal temperature that balances activity and stability.Catalyst Regeneration: For some catalysts, a regeneration procedure (e.g., washing with a suitable solvent or a mild acid/base treatment) may restore some activity. However, for precious metal catalysts, this can be complex. |
| Insufficient Hydrogen Pressure | Mechanism: The hydrogenation reaction is dependent on the partial pressure of hydrogen at the catalyst surface. Solution: Check for Leaks: Ensure the reaction vessel is properly sealed and there are no hydrogen leaks.Increase Pressure: Gradually increase the hydrogen pressure within the safe limits of your equipment.Improve Agitation: Ensure vigorous stirring to facilitate the mass transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. |
| Poor Catalyst Quality | Mechanism: The activity of heterogeneous catalysts can vary between batches. Solution: Use a Fresh Catalyst: If possible, try a new batch of catalyst.Proper Catalyst Handling: Ensure the catalyst has been stored and handled correctly. For example, Raney® Nickel should be stored under water to prevent oxidation and loss of activity.[6] |
Problem 2: Formation of Undesired Byproducts
| Possible Cause | Troubleshooting Steps |
| Over-hydrogenation | Mechanism: The aromatic ring can be further reduced to a cyclohexane ring, or the methoxy group can be cleaved. Solution: Milder Conditions: Reduce the reaction temperature and/or pressure.Catalyst Choice: Some catalysts are more prone to over-hydrogenation than others. For example, under harsh conditions, Raney® Nickel can lead to demethoxylation.[10]Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC and stop it once the starting material is consumed to prevent further reduction of the product. |
| Dimerization/Polymerization | Mechanism: The starting material or product can undergo side reactions to form dimers or polymers, especially at high temperatures. Solution: Lower Reaction Temperature: Operate at the lowest effective temperature.Reduce Reaction Time: Minimize the time the product is exposed to reaction conditions after its formation. |
| Incomplete Reduction of Nitro Precursor | Mechanism: If starting from 4-nitroanisole, incomplete reduction can leave nitroso or hydroxylamine intermediates. Solution: Increase Reaction Time/Temperature/Pressure: Ensure the reaction goes to completion.Optimize Catalyst Loading: A higher catalyst loading may be necessary for complete reduction. |
Reaction Pathway and Potential Byproducts:
Caption: Reaction scheme showing desired products and potential byproducts.
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Separation of cis and trans Isomers | Mechanism: The cis and trans isomers of this compound have similar physical properties, making their separation by distillation challenging. Solution: Fractional Distillation: While difficult, careful fractional distillation under reduced pressure may provide some separation.Crystallization: Convert the amine mixture to a salt (e.g., hydrochloride or pivalate) and perform fractional crystallization. The different crystal packing of the isomeric salts can allow for their separation.[11][12]Chromatography: For small-scale purifications, column chromatography on silica gel or a suitable stationary phase can be effective.[13] |
| Removal of Catalyst | Mechanism: Fine catalyst particles can be difficult to remove by simple filtration. Solution: Filtration through Celite®: Filter the reaction mixture through a pad of Celite® or another filter aid to remove fine catalyst particles.Centrifugation: For smaller scale reactions, centrifuging the mixture and decanting the supernatant can be an effective way to separate the catalyst. |
Quantitative Data Summary
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rh/C | 25-80°C, 5-20 bar H₂ | High activity at mild conditions, good cis-selectivity | High cost, susceptible to amine poisoning[3][4] |
| Ru/C | 50-120°C, 10-50 bar H₂ | Good activity, robust, less expensive than Rh, good trans-selectivity | Potential for metal leaching, may require harsher conditions |
| Raney® Ni | 80-150°C, 50-100 bar H₂ | Low cost, high activity | Requires harsh conditions, pyrophoric, potential for over-reduction[6][7] |
Conclusion
The efficient synthesis of this compound is a multi-faceted challenge that requires careful consideration of catalyst selection, reaction conditions, and potential side reactions. By understanding the underlying principles of catalysis and being equipped with effective troubleshooting strategies, researchers can overcome these challenges and achieve their desired outcomes. This guide provides a framework for rational decision-making in the laboratory, and we encourage you to use it as a starting point for your process development and optimization efforts.
References
- Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor
- A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company
- Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor - UBC Chemistry
- Raney nickel - Wikipedia
- raney nickel reductions-part i
- Reduction of Nitrobenzene to Aniline - Ben-Gurion University Research Portal
- Reaction profile of 4-methoxyphenol hydrogen
- Rhodium(I)-catalyzed cascade C(sp 2 )–H bond alkylation – amidation of anilines: phosphorus as traceless directing group - RSC Publishing
- Dehydrogenation of aromatic amines to imines via ruthenium-catalyzed hydrogen transfer - Chemical Communic
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing
- An Adaptive Rhodium Catalyst to Control the Hydrogen
- Tuning the Stereoselectivity of an Intramolecular Aldol Reaction by Precisely Modifying a Metal‐Organic Framework C
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI
- Easy purification of isomers with prepacked glass columns - Chrom
- Preparation method of 4-methoxycyclohexanon - Google P
- Ruthenium-Catalyzed Hydrogenation of Carbocyclic Aromatic Amines: Access to Chiral Exocyclic Amines - PubMed
- Elucidating Catalyst Deactivation via Positron Annihil
- Patent Application Public
- Hydrogenation of aromatic amines to alicyclic amines using a ruthenium catalyst supported on lithium aluminate - Google P
- Preparation method of trans-4-methyl cyclohexylamine - Google P
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google P
- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine deriv
- Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing)
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogen
- Troubleshooting 2-Methyl-benzenebutanamine synthesis impurities - Benchchem
- Hydrogenation and transannulation reactions of para-methoxy- anilines - ResearchG
- Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC - NIH
- Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene form
- Towards the insights into the deactivation behavior of acetylene hydrogenation c
- Synthesis of 4-Methoxyphenol
- Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing met
- Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0)
- Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing)
- Deactivation Pattern of a “Model” Ni/MgO Catalyst in the Pre-Reforming of n-Hexane - MDPI
- Prepar
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google P
- Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives - ResearchG
- Separation and purification of cis and trans isomers - Google P
- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- 4-Nitroanisole synthesis - ChemicalBook
- 4-Nitroanisole - PubChem
- Catalyst deactivation during pyrolysis gasoline hydrogenation - ResearchG
- Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol - PMC
- Synthesis of p-nitroanisole - PrepChem.com
- Synthesis method of 4-nitroanisole - Google P
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium-Catalyzed Hydrogenation of Carbocyclic Aromatic Amines: Access to Chiral Exocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor | UBC Chemistry [chem.ubc.ca]
- 5. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. ias.ac.in [ias.ac.in]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Strategies to Improve the Purity of 4-Methoxycyclohexanamine for Pharmaceutical Use
Welcome to the technical support center for 4-Methoxycyclohexanamine. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric—it is a foundational requirement for the safety, efficacy, and stability of the final drug product. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. We will explore the causality behind experimental choices and provide validated protocols to help you achieve the stringent purity levels required for pharmaceutical applications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My final product is contaminated with the cis-isomer. How can I improve the trans-isomer purity to >99.5%?
A1: This is the most common purity challenge. Synthetic routes often yield a diastereomeric mixture of cis- and trans-4-Methoxycyclohexanamine. Due to their similar boiling points, separation by fractional distillation is often inefficient. The most effective and scalable strategy is the selective crystallization of a diastereomeric salt. The principle is that the salt of one isomer (e.g., trans) will have significantly lower solubility in a specific solvent system than the salt of the other isomer, allowing for its selective precipitation and isolation.
A proven method involves the formation of a pivalate or hydrochloride salt.[1]
Experimental Protocol: Purification via Pivalate Salt Crystallization
-
Salt Formation:
-
Dissolve the crude cis/trans mixture of this compound (1.0 eq) in a suitable solvent such as methanol or hexane.[1]
-
Slowly add pivalic acid (1.0 eq) to the solution while stirring. The salt will begin to precipitate.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Recrystallization:
-
Collect the crude salt by filtration.
-
Transfer the crude salt to a clean flask and add a recrystallization solvent. Hexane is a good starting point for pivalate salts.[1]
-
Heat the mixture to boiling to dissolve the salt completely. If it does not fully dissolve, add a minimal amount of a co-solvent like methanol until a clear solution is achieved at reflux.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for at least 1 hour. The purified trans-isomer salt will crystallize out.
-
Collect the white crystals by filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum. Repeat the recrystallization step if the desired isomeric purity is not yet achieved.
-
-
Liberation of the Free Amine (Free-Basing):
-
Dissolve the purified salt in water.
-
Basify the aqueous solution to a pH >12 by adding a strong base, such as 50% aqueous sodium hydroxide (NaOH), while cooling in an ice bath.
-
Extract the liberated free amine into an organic solvent like dichloromethane or isopropyl ether.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified trans-4-Methoxycyclohexanamine.
-
Q2: After purification and storage, I've noticed a white precipitate forming in my this compound. What is it and how can I prevent it?
A2: The white precipitate is almost certainly a carbamate salt. Primary amines are known to react readily and reversibly with atmospheric carbon dioxide (CO₂).[3][4][5] This reaction forms an ammonium carbamate salt, which is non-volatile and often insoluble in the amine, leading to the formation of a solid precipitate or cloudiness.[6]
Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of CO₂. A second molecule of the amine then acts as a base to deprotonate the nitrogen, forming the ammonium carbamate salt.
Prevention & Remediation Protocol:
-
Inert Atmosphere Handling: Always handle and store purified this compound under an inert atmosphere, such as nitrogen or argon, to exclude CO₂.
-
Appropriate Storage: Use containers with tight-fitting seals, preferably with a septum that allows for sample removal via syringe under an inert gas blanket. Store in a cool, dry, and well-ventilated place.[7][8]
-
Remediation: For material that has already formed carbamates, gentle heating under vacuum can sometimes reverse the reaction by driving off the CO₂. However, for pharmaceutical use, it is highly recommended to re-purify the material by re-dissolving it in a suitable solvent, filtering off the carbamate, and re-isolating the amine, or by performing a quick distillation if other impurities are not a concern.
Q3: My crude product contains residual 4-methoxycyclohexanone. Is distillation an effective removal strategy?
A3: Yes, fractional distillation can be an effective method for removing residual starting material like 4-methoxycyclohexanone, as its boiling point is typically different from the product amine. 4-Methoxycyclohexylamine has a reported boiling point of approximately 188-190 °C[8], while ketones of similar structure often have lower boiling points.
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge) to maximize the number of theoretical plates.
-
Vacuum Application: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation of the amine.
-
Fraction Collection:
-
Slowly heat the distillation flask.
-
Collect a forerun fraction, which will contain any low-boiling solvents or impurities.
-
Carefully collect the main fraction corresponding to the boiling point of this compound at the operating pressure. Monitor the purity of the fractions using in-process controls like GC.
-
Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.
-
Note: While effective for removing starting materials, this method will not efficiently separate cis/trans isomers. It is best used as a bulk purification step before definitive isomer separation by salt crystallization.[1]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary analytical methods to assess the purity of this compound?
A: A combination of methods is necessary for comprehensive quality control:
-
Gas Chromatography (GC): This is the workhorse method for determining the cis/trans isomer ratio and for quantifying volatile impurities. A flame ionization detector (FID) provides excellent sensitivity.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating reversed-phase HPLC method is essential for pharmaceutical applications to quantify non-volatile impurities and degradation products.[11][12]
-
Chiral HPLC: To separate potential enantiomers (if the synthesis could produce them), HPLC using a Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs are highly effective for this class of compounds.[13][14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and can be used for quantitative analysis (qNMR) of the isomeric ratio.
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is critical for identifying unknown impurities.[15][16]
Q: What are the typical impurity acceptance criteria for an intermediate like this compound?
A: The acceptance criteria are dictated by regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A(R2) for new drug substances.[17] The limits for the final API will inform the required purity of the intermediate. A typical control strategy is summarized below.
Table 1: Example Impurity Profile and Control Strategy
| Impurity Type | Potential Source | Identification Threshold | Qualification Threshold | Recommended Control Method |
|---|---|---|---|---|
| cis-4-Methoxycyclohexanamine | Synthesis | > 0.10% | > 0.15% | Salt Crystallization |
| 4-Methoxycyclohexanone | Incomplete Reaction | > 0.10% | > 0.15% | Fractional Distillation |
| Benzylamine (if used) | Synthesis Byproduct | > 0.10% | > 0.15% | Distillation, Salt Crystallization |
| Carbamate Degradant | CO₂ Exposure | > 0.10% | > 0.15% | Inert Atmosphere Handling |
| Unspecified Impurity | Various | > 0.10% | N/A | Process Optimization, Chromatography |
Note: Thresholds are based on a maximum daily dose of ≤2 g for the final API and may need to be adjusted.[17]
Q: Can column chromatography be used for purification?
A: Yes, silica gel flash column chromatography is a viable technique, especially at the lab scale, for separating the amine from non-basic or less polar impurities.[18] A typical mobile phase would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (~0.5-1%) to prevent peak tailing of the amine on the acidic silica gel. However, for large-scale pharmaceutical manufacturing, the cost and solvent waste associated with chromatography often make crystallization a more economical choice.
Part 3: Visualization of Purification Workflow
A robust purification strategy often involves multiple, orthogonal steps to remove different types of impurities effectively. The following diagram illustrates a comprehensive workflow.
Caption: Multi-step workflow for high-purity this compound.
References
- Veeprho. cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8. [Link]
- van der Pijl, R., et al. (2022). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Scientific Reports. [Link]
- Organic Chemistry Portal.
- Tummatorn, J., & Dudley, G. B. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. [Link]
- ResearchGate. Mechanism for the photochemical synthesis of carbamate using CO2 as the carbon source. [Link]
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base.
- PubChem. (trans-4-Methoxycyclohexyl)amine | C7H15NO. [Link]
- Gábor, H., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
- Fernandes, D. (2012). An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2. Open Research Newcastle. [Link]
- Illová, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. [Link]
- ChemBK. Cyclohexanamine, 4-methoxy-, trans-. [Link]
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Jacobsen, E. N., & Knowles, R. R. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Accounts of Chemical Research. [Link]
- Scribd.
- ChemSRC. This compound hydrochloride, 96% Purity. [Link]
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Google Patents. CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- Google Patents.
- LCGC International. (2023).
- MDPI. Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. [Link]
- Frontiers in Chemical Engineering. (2022).
- Phenomenex.
- ResearchGate. Preparation of 4‐substituted cyclohexylamines. [Link]
- PubMed. Studies on the formation of cyclohexylamine and N-methylcyclohexylamine.... [Link]
- Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
- European Medicines Agency (EMA). Quality: impurities. [Link]
- Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. [Link]
- Google P
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Methylcyclohexyl amine(6321-23-9)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents [mdpi.com]
- 10. Studies on the formation of cyclohexylamine and N-methylcyclohexylamine from bromhexine in animals and man, and simultaneous determination of cyclohexylamine and N-methylcyclohexylamine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Impurity Reference Standards - Enamine [enamine.net]
- 16. lcms.cz [lcms.cz]
- 17. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methoxycyclohexanamine and 4-Methylcyclohexanamine for Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of 4-methoxycyclohexanamine and 4-methylcyclohexanamine, two critical building blocks in medicinal chemistry. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting outcomes, and accelerating the drug development pipeline. This document moves beyond a simple cataloging of properties to explain the underlying principles that govern their chemical behavior, supported by theoretical considerations and guiding experimental protocols.
Introduction: The Subtle Influence of a 4-Substituent
In the synthesis of complex pharmaceutical agents, the choice of amine can profoundly impact reaction efficiency, yield, and impurity profiles. This compound and 4-methylcyclohexanamine are structurally similar aliphatic amines, yet the seemingly minor difference in their 4-substituent—a methoxy versus a methyl group—leads to distinct differences in their nucleophilicity and basicity. These differences, rooted in fundamental electronic and steric effects, dictate their performance in common synthetic transformations such as acylation, alkylation, and reductive amination. This guide will dissect these effects to provide a clear framework for selecting the appropriate amine for a given synthetic challenge.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the amine functional group is primarily governed by the availability of the nitrogen lone pair. Any substituent on the cyclohexyl ring that influences the electron density on the nitrogen will modulate its basicity and nucleophilicity.
Electronic Effects: The Decisive Role of Induction
In aliphatic systems like cyclohexane, the primary electronic influence of a substituent is its inductive effect, transmitted through the sigma bonds.
-
4-Methylcyclohexanamine : The methyl group is a classic electron-donating group (+I effect). Through induction, it pushes electron density towards the cyclohexane ring and, consequently, towards the amine nitrogen. This increased electron density makes the lone pair more available for donation to a proton (increasing basicity) or an electrophilic carbon (increasing nucleophilicity).[1]
-
This compound : The methoxy group presents a more complex scenario. While it can act as an electron-donating group through resonance in aromatic systems, this effect is absent in a saturated aliphatic ring.[2] Therefore, the dominant influence is the inductive effect of the highly electronegative oxygen atom. This results in a net electron-withdrawing effect (-I effect), pulling electron density away from the ring and the amine nitrogen.[3] This decrease in electron density reduces the availability of the lone pair, thereby lowering both basicity and nucleophilicity compared to an unsubstituted or alkyl-substituted cyclohexylamine.
This fundamental electronic difference is the primary driver of the observed reactivity differences between the two molecules.
Caption: Electronic effects of methyl and methoxy groups on the amine.
Steric Effects: A Quantitative Look at Bulk
Steric hindrance can play a significant role in the kinetics of a reaction by impeding the approach of reactants.[1] In the case of 4-substituted cyclohexylamines, the substituent's size can influence the accessibility of the amine's lone pair, particularly in its preferred equatorial conformation. The steric bulk of substituents on a cyclohexane ring is quantified by their "A-value," which represents the free energy difference between the axial and equatorial conformations.[4]
These values indicate that the methoxy group is sterically smaller than the methyl group. This is attributed to the longer C-O bond length compared to a C-C bond, which places the methyl part of the methoxy group further away from the ring, reducing 1,3-diaxial interactions when in the axial position.[6][7] In the more stable equatorial position, this smaller steric profile of the methoxy group would theoretically present less hindrance to the approach of an electrophile to the amine. However, as will be discussed, the electronic effects are generally the dominant factor in determining the overall reactivity of these two amines.
Predicted Reactivity and Supporting Data
Based on the theoretical principles outlined above, we can predict the relative reactivity of this compound and 4-methylcyclohexanamine.
| Property | 4-Methylcyclohexanamine | This compound | Rationale |
| Predicted pKa | ~10.58[8] | ~10.38 | The +I effect of the methyl group increases electron density on the nitrogen, making it a stronger base (higher pKa) than the methoxy-substituted amine, which experiences a -I effect. |
| Predicted Nucleophilicity | Higher | Lower | Higher basicity generally correlates with higher nucleophilicity in structurally similar aliphatic amines.[3] The electron-donating methyl group enhances nucleophilicity, while the electron-withdrawing methoxy group diminishes it. |
| Steric Hindrance (A-Value) | 1.8 kcal/mol[5] | 0.7 kcal/mol[5] | The methoxy group is sterically less demanding than the methyl group. |
For most common nucleophilic reactions (acylation, alkylation, reductive amination), 4-methylcyclohexanamine is predicted to be the more reactive species . The dominant factor is the enhanced nucleophilicity conferred by the electron-donating methyl group, which outweighs the slightly larger steric hindrance. The electron-withdrawing nature of the methoxy group in this compound deactivates the amine, making it a weaker nucleophile.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in reactivity, the following self-validating experimental protocols can be employed. These are designed for a head-to-head comparison under identical reaction conditions.
Comparative N-Acylation with Acetic Anhydride
This experiment will compare the rate of amide formation, a common transformation in drug synthesis.
Caption: Workflow for comparative N-acylation kinetics.
Detailed Protocol:
-
Preparation : In separate flasks, prepare 0.1 M solutions of 4-methylcyclohexanamine, this compound, and acetic anhydride in a suitable aprotic solvent (e.g., acetonitrile). Add an internal standard to each amine solution for accurate quantification.
-
Reaction Initiation : In two separate, temperature-controlled reaction vessels (25°C), place equal volumes of the 4-methylcyclohexanamine and this compound solutions. At time t=0, add an equimolar amount of the acetic anhydride solution to each vessel simultaneously and stir vigorously.
-
Sampling and Quenching : At predetermined time points (e.g., 2, 5, 10, 20, 40 minutes), withdraw an aliquot from each reaction mixture and immediately quench it in a vial containing a solution of a highly reactive amine (e.g., diethylamine in excess) to consume any remaining acetic anhydride.
-
Analysis : Analyze the quenched samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation : Quantify the concentration of the starting amine and the N-acetylated product at each time point relative to the internal standard. Plot the concentration of the product versus time for both reactions. The initial slope of these curves will give the initial reaction rate. The amine that shows a faster rate of product formation is the more reactive nucleophile.
Comparative N-Alkylation (SN2 Reaction)
This protocol compares the reactivity of the two amines towards a primary alkyl halide.
Detailed Protocol:
-
Reaction Setup : In two identical reaction vessels, dissolve equimolar amounts of 4-methylcyclohexanamine and this compound in a polar aprotic solvent like DMF. Add 1.1 equivalents of a non-basic amine scavenger (e.g., a hindered, non-nucleophilic base like 2,6-lutidine) to each.
-
Initiation : To each vessel at a controlled temperature (e.g., 50°C), add 1.0 equivalent of an alkylating agent such as benzyl bromide.
-
Monitoring : Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them via LC-MS.
-
Analysis : Compare the rate of consumption of the starting amines and the formation of the N-benzylated product. The reaction that reaches completion faster or shows a higher conversion at a given time point contains the more reactive amine.
Comparative Reductive Amination
This experiment evaluates the performance of the amines in forming a secondary amine from a ketone.
Sources
- 1. ohans.com [ohans.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Biological Analysis of cis- vs. trans-4-Methoxycyclohexanamine
Abstract
Stereoisomerism is a cornerstone of medicinal chemistry, where subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in pharmacological activity.[1][2] This guide provides a comprehensive framework for the comparative biological analysis of the geometric isomers cis- and trans-4-Methoxycyclohexanamine. While specific biological data for these particular compounds are not extensively documented, this guide establishes a robust, principled approach for their evaluation. We will delve into the foundational stereochemical principles, propose a logical workflow for screening and characterization, provide detailed experimental protocols for hypothetical biological assays, and present a framework for data interpretation. This document serves as a practical case study for researchers investigating stereoisomers in early-stage drug discovery.
Introduction: The Critical Role of Stereochemistry in Drug Design
In biological systems, molecular recognition is an exquisitely three-dimensional process. Receptors, enzymes, and other protein targets are chiral, meaning they can differentiate between stereoisomers of a drug molecule.[1][3] Enantiomers or diastereomers of the same compound can exhibit widely different pharmacodynamic (potency, efficacy) and pharmacokinetic (absorption, distribution, metabolism, excretion) properties.[4] One isomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[5]
The U.S. Food and Drug Administration (FDA) has, since 1992, emphasized the importance of understanding the properties of individual stereoisomers, compelling drug developers to investigate them separately.[3] This guide focuses on cis- and trans-4-Methoxycyclohexanamine, a pair of diastereomers, to illustrate the experimental journey from structural understanding to comparative biological profiling.
Cyclohexylamine derivatives are prevalent structural motifs in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[6] Their rigid, chair-like conformation makes them excellent scaffolds for probing the topology of binding sites. The orientation of the amine and methoxy substituents in the cis and trans isomers dictates their overall shape and how they present their pharmacophoric features to a biological target.
Foundational Principles: Conformational Analysis of the Isomers
The key difference between the cis and trans isomers of 4-methoxycyclohexanamine lies in their conformational preferences. In a cyclohexane ring, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Equatorial positions are generally more stable for bulky groups to minimize steric hindrance.[7]
-
trans-4-Methoxycyclohexanamine: The thermodynamically most stable conformation places both the amino (-NH2) and methoxy (-OCH3) groups in equatorial positions. This results in a relatively flat, extended conformation.
-
cis-4-Methoxycyclohexanamine: This isomer must have one substituent in an axial position and the other in an equatorial position.[8][9] The ring can flip between two chair conformations. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions.
This fundamental structural difference is the causal basis for any observed differences in biological activity. The spatial relationship between the amine (a potential hydrogen bond donor/ionic interaction site) and the methoxy group (a potential hydrogen bond acceptor) is distinct in each isomer, leading to differential interactions with a target binding pocket.
Proposed Experimental Workflow for Comparative Analysis
A systematic evaluation is crucial to elucidate the structure-activity relationship (SAR) for these isomers. The following workflow outlines a logical progression from broad screening to specific mechanism-of-action studies.
Caption: Proposed workflow for the comparative analysis of isomers.
Detailed Methodologies & Hypothetical Data
Based on the known activities of similar arylcyclohexylamine structures, which can interact with targets like NMDA or serotonin receptors, we will hypothesize a G-Protein Coupled Receptor (GPCR) as a potential target for our comparative assays.[10] GPCRs are a major drug target family, and their binding pockets are highly sensitive to ligand stereochemistry.[11]
Assay 1: Competitive Radioligand Binding Assay for Receptor Affinity
This assay directly measures the ability of the cis and trans isomers to displace a known radiolabeled ligand from a receptor, thereby determining their binding affinity (Kᵢ).[12]
Experimental Protocol:
-
Receptor Preparation: Prepare cell membrane fractions from a stable cell line overexpressing the target human GPCR (e.g., Serotonin Receptor 5-HT₂ₐ).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
25 µL of Assay Buffer.
-
25 µL of a known concentration of radioligand (e.g., [³H]-Ketanserin).
-
25 µL of varying concentrations of the test compound (cis- or trans-4-methoxycyclohexanamine, 10-point dilution series from 100 µM to 1 pM).
-
25 µL of the membrane preparation.
-
Controls: Include wells for "Total Binding" (no competitor) and "Non-Specific Binding" (excess of a known unlabeled antagonist, e.g., 10 µM Mianserin).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| trans-4-Methoxycyclohexanamine | 125 | 78 |
| cis-4-Methoxycyclohexanamine | 3,500 | 2,188 |
| Reference Antagonist | 10 | 6.3 |
Interpretation: The hypothetical data suggest that the trans isomer has a significantly higher affinity for the receptor than the cis isomer, with a Kᵢ value approximately 28-fold lower. This indicates a strong stereochemical preference by the binding pocket.
Assay 2: Enzyme Inhibition Assay (Monoamine Oxidase-A)
To assess potential off-target effects or a different primary mechanism, we can evaluate the isomers against a relevant enzyme. Monoamine oxidases (MAOs) are common targets for amine-containing compounds.
Experimental Protocol:
-
Enzyme and Substrate: Use recombinant human MAO-A enzyme and a suitable substrate that produces a fluorescent product (e.g., kynuramine).
-
Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of Assay Buffer containing the MAO-A enzyme.
-
25 µL of varying concentrations of the test compound (cis- or trans-isomer).
-
Control: Include wells with a known MAO-A inhibitor (e.g., Clorgyline) and no-inhibitor wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the kynuramine substrate to all wells to start the reaction.
-
Detection: Measure the fluorescence signal at appropriate excitation/emission wavelengths at multiple time points over 30 minutes using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.[13]
Hypothetical Data Presentation:
| Compound | MAO-A Inhibition IC₅₀ (µM) |
| trans-4-Methoxycyclohexanamine | > 100 |
| cis-4-Methoxycyclohexanamine | 15.2 |
| Reference Inhibitor | 0.05 |
Interpretation: In this hypothetical scenario, the cis isomer shows moderate inhibitory activity against MAO-A, whereas the trans isomer is largely inactive. This highlights a divergent activity profile, where the isomer less active at the primary GPCR target exhibits activity at a different biological target.
Synthesis of Key Concepts and Conclusion
This guide outlines a structured, hypothesis-driven approach to comparing the biological profiles of the cis and trans isomers of this compound. The foundational principle is that their distinct three-dimensional shapes, dictated by conformational preferences of the cyclohexane ring, lead to differential molecular recognition by biological targets.[14][15]
Our hypothetical case study demonstrates a plausible outcome:
-
The trans isomer , with its diequatorial arrangement, shows high affinity for a specific GPCR target. Its shape likely presents the key pharmacophoric groups in an optimal orientation for binding.
-
The cis isomer , with its axial/equatorial arrangement, has a poor fit for the GPCR but shows moderate activity against an enzyme (MAO-A). This illustrates that different targets have unique steric and electronic requirements.
Caption: Relationship between isomer conformation and target preference.
For researchers in drug development, this comparative approach is essential. It not only identifies the more potent isomer (the eutomer) for a specific therapeutic target but also uncovers potential off-target activities that could lead to side effects or opportunities for drug repurposing. A thorough understanding of stereoisomer activity is not just a regulatory requirement but a fundamental component of rational drug design.[3]
References
- The Significance of Chirality in Drug Design and Development.PubMed Central.[Link]
- Stereochemistry in Drug Action.PMC - NIH.[Link]
- Effects of Stereoisomers on Drug Activity.Technology Networks.[Link]
- Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione.
- Conformational Analysis of 1,4-Disubstituted Cyclohexanes.St.
- Pharmacological Significance of Stereoisomerism.
- Part 9: Stereochemistry in Drug Discovery and Development.Chiralpedia.[Link]
- Conformational analysis of 1,4-disubstituted cyclohexanes.Canadian Science Publishing.[Link]
- Conformational analysis of cyclohexanes.Chemistry LibreTexts.[Link]
- Conformations of Disubstituted Cyclohexanes.Chemistry LibreTexts.[Link]
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.MDPI.[Link]
- A standard operating procedure for an enzymatic activity inhibition assay.PubMed.[Link]
- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions.PMC - NIH.[Link]
- GPCR-radioligand binding assays.PubMed.[Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC - NIH.[Link]
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Synthesis and biological activity of cyclohexylamine derivatives.
- Binding kinetics of ligands acting at GPCRs.PMC - PubMed Central - NIH.[Link]
- Enzyme Inhibition - Types of Inhibition.TeachMePhysiology.[Link]
- enzyme inhibition & receptor activity curves.YouTube.[Link]
- stereochemistry and biological activity of drugs.SlidePlayer.[Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 15. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Methoxycyclohexanamine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 4-Methoxycyclohexanamine, a key intermediate in the synthesis of various pharmaceutical compounds. Grounded in the principles of scientific integrity and regulatory compliance, this document offers practical insights into experimental design and data interpretation, moving beyond a mere checklist to explain the causality behind procedural choices.
The Critical Role of Method Validation in Pharmaceutical Development
This compound (C₇H₁₅NO) is a primary amine whose purity and concentration can significantly impact the safety and efficacy of a final drug product.[1] Therefore, the analytical methods used to assess its quality must be thoroughly validated to ensure they are fit for their intended purpose.[2][3] Method validation provides documented evidence that a procedure is suitable for its intended use, a cornerstone of Good Manufacturing Practices (GMP) and a requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][5][6][7][8][9][10]
This guide will compare two of the most powerful and commonly employed analytical techniques for the analysis of volatile and semi-volatile organic compounds like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
A Head-to-Head Comparison: GC-MS vs. HPLC for this compound Analysis
The choice between GC-MS and HPLC depends on a multitude of factors including the analyte's physicochemical properties, the sample matrix, and the specific goals of the analysis (e.g., quantification of the active pharmaceutical ingredient (API) versus impurity profiling).
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[11] It is particularly well-suited for volatile and thermally stable compounds. Given that this compound is a primary amine, derivatization may be necessary to improve its chromatographic behavior and prevent peak tailing.[12][13]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components of a mixture in a liquid mobile phase.[14][15] For a polar compound like this compound, reverse-phase HPLC is a common approach.[16][17] HPLC offers the advantage of operating at ambient temperatures, which is beneficial for thermally labile compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability to this compound | High, especially with derivatization to improve volatility and peak shape. | High, particularly with reverse-phase columns for polar analytes. |
| Advantages | Excellent sensitivity and specificity, provides structural information from mass spectra.[11] | Versatile, suitable for a wide range of compounds, non-destructive, and easily automated. |
| Disadvantages | May require derivatization for polar amines, which adds a step to the sample preparation.[12] The high temperature of the injection port could potentially degrade the analyte. | Can be less sensitive than GC-MS, and structural information is not inherently provided by common detectors like UV-Vis. |
| Common Detectors | Mass Spectrometer (MS) | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) |
In-Depth Validation Protocol: A Tale of Two Techniques
The validation of an analytical method is a systematic process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][18][19][20][21][22] The following sections provide detailed, step-by-step protocols for the validation of both a GC-MS and an HPLC method for the analysis of this compound, in accordance with ICH Q2(R2) guidelines.[2][4][8][20]
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
The inherent selectivity of mass spectrometry makes GC-MS a powerful tool for the unambiguous identification and quantification of this compound.[23][24]
Caption: Workflow for the validation of a GC-MS method for this compound analysis.
-
System Suitability: Before each validation run, inject a standard solution of derivatized this compound to ensure the system is performing adequately. Key parameters include peak area, retention time, and peak shape.
-
Specificity/Selectivity:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample of this compound spiked with known impurities to demonstrate that the method can resolve the analyte from these impurities.[25]
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards of derivatized this compound at different concentrations, typically covering 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[18]
-
-
Accuracy:
-
Analyze samples with known concentrations of this compound (e.g., by spiking a blank matrix with the analyte at three different concentration levels: low, medium, and high).
-
Perform at least three replicate determinations at each concentration level.
-
Calculate the percent recovery. The mean recovery should be within 98-102%.[26]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[25]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be evaluated.[25]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
-
Robustness:
-
Intentionally vary critical method parameters such as the GC oven temperature program, carrier gas flow rate, and injection port temperature.
-
Analyze a standard solution under each modified condition and assess the impact on the results (e.g., retention time, peak area). The method is considered robust if the results remain within acceptable limits.[25][26]
-
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | No significant impact on results from minor variations in method parameters. |
II. High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a robust and versatile technique for the analysis of a wide range of compounds, including primary amines like this compound.[15][27]
Caption: Workflow for the validation of an HPLC method for this compound analysis.
-
System Suitability: Prior to each validation run, inject a standard solution of this compound to verify the performance of the HPLC system. Parameters to check include retention time, peak area, tailing factor, and theoretical plates.
-
Specificity/Selectivity:
-
Inject a blank solvent and a placebo (if applicable) to ensure no co-eluting peaks with the analyte.
-
If available, inject known impurities to demonstrate resolution from the main peak. For comprehensive specificity, a photodiode array (PDA) detector can be used to check for peak purity.[25]
-
-
Linearity and Range:
-
Prepare a minimum of five calibration standards of this compound at different concentrations.
-
Inject each standard in triplicate and construct a calibration curve by plotting peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.99.[18]
-
-
Accuracy:
-
Determine the accuracy by the recovery of spiked samples. Spike a blank matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze at least three replicates for each level.
-
The mean percent recovery should be within an acceptable range, typically 98-102%.[26]
-
-
Precision:
-
Repeatability: Perform multiple injections (at least six) of a homogeneous sample at 100% of the target concentration. The RSD of the peak areas should not exceed 2%.[25]
-
Intermediate Precision: Assess the method's precision over several days, with different analysts, and on different equipment. The RSD across these variables should be within acceptable limits.[25]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be estimated from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or calculated from the standard deviation of the y-intercept and the slope of the calibration curve.[28]
-
-
Robustness:
-
Systematically alter key chromatographic parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
The method is considered robust if these small, deliberate changes do not significantly affect the results.[14]
-
| Parameter | Acceptance Criteria |
| Specificity | Analyte peak is well-resolved from other components. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Results are unaffected by minor variations in method parameters. |
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC are powerful techniques for the analysis of this compound, and the choice between them will depend on the specific requirements of the analysis. GC-MS offers unparalleled selectivity and sensitivity, making it ideal for impurity profiling and trace analysis. HPLC, on the other hand, is a versatile and robust workhorse for routine quality control and quantification.
Ultimately, a well-designed and thoroughly executed method validation is non-negotiable. It provides the scientific evidence that an analytical method is reliable and suitable for its intended purpose, ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide serves as a comprehensive resource to aid in the development and validation of analytical methods for this compound, empowering researchers and scientists to generate data of the highest integrity.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- ResearchGate. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
- Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 343-351.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- LibreTexts. (n.d.). Selected Methods of Analysis.
- NMKL. (n.d.). Procedure 4 - Validation of chemical analytical methods.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- ResearchGate. (2025, August 6). Validation of Analytical Methods.
- Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
- European Directorate for the Quality of Medicines & HealthCare. (2020, July). Validation/Verification of Analytical Procedures.
- Eurachem. (2025, May 28). 7. Validation of analytical methods.
- SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.
- PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
Sources
- 1. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 11. impactfactor.org [impactfactor.org]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. env.go.jp [env.go.jp]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. jocpr.com [jocpr.com]
- 16. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. youtube.com [youtube.com]
- 20. qbdgroup.com [qbdgroup.com]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. propharmagroup.com [propharmagroup.com]
- 27. atsdr.cdc.gov [atsdr.cdc.gov]
- 28. agilent.com [agilent.com]
A Head-to-Head Comparison of Synthesis Routes for 4-Methoxycyclohexanamine: A Guide for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, the structural motif of a substituted cyclohexylamine is of paramount importance. Among these, 4-Methoxycyclohexanamine serves as a crucial building block for a variety of biologically active molecules. The seemingly simple structure of this compound belies the nuanced challenges in its synthesis, particularly concerning stereochemical control and process efficiency. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the optimal pathway for your research and development needs.
This document will delve into four principal synthetic strategies:
-
Reductive Amination of 4-Methoxycyclohexanone
-
Catalytic Hydrogenation of 4-Methoxyaniline
-
Hofmann Rearrangement of 4-Methoxycyclohexanecarboxamide
-
The Leuckart-Wallach Reaction
Each route will be evaluated based on its chemical principles, stereoselectivity, yield, operational complexity, and scalability, providing you with the necessary data to make an informed decision.
Visualizing the Synthetic Pathways
To conceptualize the different approaches, the following diagram illustrates the starting materials and key transformations for each synthetic route.
Caption: Overview of the primary synthetic routes to this compound.
Reductive Amination of 4-Methoxycyclohexanone
Reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction involves the formation of an imine or enamine intermediate from 4-methoxycyclohexanone and an amine source (typically ammonia), followed by its in-situ reduction to the desired this compound.
Mechanistic Considerations and Stereoselectivity
The stereochemical outcome of the reduction of the intermediate imine is the critical factor determining the cis/trans ratio of the final product. The approach of the hydride to the imine can be influenced by the steric hindrance of the methoxy group and the reaction conditions. Generally, hydride attack from the less hindered face is favored, which can often lead to a mixture of isomers. However, the choice of catalyst and reaction conditions can significantly influence the diastereoselectivity.
Comparative Analysis of Reductive Amination Methods
| Method | Reducing Agent/Catalyst | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Diastereoselectivity (trans:cis) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ / Rh-Ni/SiO₂ | 100 | 2 (H₂), 4 (NH₃) | >95[2] | Favorable for trans | High yield, atom economy. | Requires high-pressure equipment. |
| Hydride Reduction | NaBH₃CN | Room Temp. | Ambient | ~90[3] | Moderate | Mild conditions, simple setup. | Stoichiometric, toxic cyanide waste.[3] |
| Biocatalytic | Transaminase | ~30 | Ambient | >99[4][5] | Excellent (>99:1) | High stereoselectivity, green. | Enzyme cost and stability. |
Experimental Protocols
Representative Protocol for Catalytic Hydrogenation: A high-pressure autoclave is charged with 4-methoxycyclohexanone, a suitable solvent (e.g., cyclohexane), and a Rh-Ni/SiO₂ catalyst.[2] The reactor is sealed, purged with nitrogen, and then pressurized with ammonia (4 bar) and hydrogen (2 bar). The reaction mixture is heated to 100°C with vigorous stirring. The reaction progress is monitored by GC. Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off. The product is isolated by distillation.
Representative Protocol for Hydride Reduction: To a solution of 4-methoxycyclohexanone and a source of ammonia (e.g., ammonium acetate) in methanol, sodium cyanoborohydride (NaBH₃CN) is added portion-wise at room temperature.[3] The reaction is stirred until completion (monitored by TLC or GC). The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The organic layer is dried and concentrated to afford the product.
Biocatalytic Reductive Amination Workflow:
Caption: Workflow for biocatalytic reductive amination.
Catalytic Hydrogenation of 4-Methoxyaniline
This approach involves the reduction of the aromatic ring of 4-methoxyaniline to the corresponding cyclohexane derivative. This method is attractive due to the ready availability of the starting material.
Mechanistic Insights and Stereochemical Control
The hydrogenation of the aromatic ring is a heterogeneous catalytic process. The stereochemical outcome is highly dependent on the choice of catalyst, solvent, and reaction conditions. Ruthenium and rhodium-based catalysts are commonly employed.[6][7] The addition of an alkali hydroxide can suppress the formation of byproducts and enhance the yield of the desired trans isomer.[8]
Performance Data
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Typical Yield (%) | Diastereoselectivity (trans:cis) |
| Ru/C | Isopropanol | 120-160 | 60-100 | >85[6] | High trans |
| Rh/Al₂O₃ | Ethanol | 100-150 | 50-80 | ~90 | Good trans |
Representative Experimental Protocol: In a high-pressure autoclave, 4-methoxyaniline is dissolved in a suitable solvent such as isopropanol. A ruthenium on carbon (Ru/C) catalyst and a small amount of sodium hydroxide are added.[8] The reactor is sealed, purged, and then pressurized with hydrogen to 60-100 bar. The reaction is heated to 120-160°C with efficient stirring. After the reaction is complete, the catalyst is filtered off, and the product is isolated by distillation.
Hofmann Rearrangement of 4-Methoxycyclohexanecarboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[9][10] This route requires the preparation of 4-methoxycyclohexanecarboxamide, which can be synthesized from the corresponding carboxylic acid or ester.
The Underlying Chemistry
The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon treatment with a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the primary amine, with the loss of carbon dioxide.[11] A key advantage of this reaction is that the rearrangement occurs with retention of configuration at the migrating carbon.
Caption: Simplified mechanism of the Hofmann Rearrangement.
Performance and Considerations
While reliable, the Hofmann rearrangement involves the use of stoichiometric amounts of bromine and strong base, which can be a drawback in terms of safety and waste generation on a larger scale. The overall yield is dependent on the efficiency of both the amide formation and the rearrangement step. Yields for the rearrangement step are typically in the range of 70-90%.[9]
Representative Experimental Protocol: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added slowly to form a sodium hypobromite solution. To this solution, 4-methoxycyclohexanecarboxamide is added portion-wise. The reaction mixture is then gently warmed and stirred until the reaction is complete. The product, this compound, is then isolated by extraction.
The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is another method for the reductive amination of ketones, using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[12]
Reaction Mechanism and Limitations
The reaction proceeds through the formation of an N-formyl derivative, which is subsequently hydrolyzed to the primary amine. A significant drawback of this method is the high reaction temperatures (often >160°C) required, which can lead to the formation of byproducts and decomposition of the starting material or product.[12] The reaction also typically produces the N-formylated amine as the initial product, requiring a separate hydrolysis step.
Expected Performance
Yields for the Leuckart-Wallach reaction can be variable and are often moderate. Due to the harsh reaction conditions, this method is generally less favored compared to modern catalytic reductive amination techniques.
Representative Experimental Protocol: 4-Methoxycyclohexanone is heated with an excess of ammonium formate or formamide. The reaction is typically carried out at a temperature of 160-185°C for several hours. After cooling, the mixture is hydrolyzed with a strong acid or base to liberate the free amine, which is then isolated by extraction and distillation.
Head-to-Head Comparison Summary
| Synthesis Route | Starting Material | Key Reagents | Stereoselectivity | Yield | Scalability & Greenness |
| Reductive Amination | 4-Methoxycyclohexanone | H₂/Catalyst or NaBH₃CN or Enzyme | Good to Excellent | High | Excellent (Catalytic/Biocatalytic) |
| Catalytic Hydrogenation | 4-Methoxyaniline | H₂ / Ru or Rh Catalyst | Good to High (trans) | High | Good (Catalytic) |
| Hofmann Rearrangement | 4-Methoxycyclohexanecarboxamide | Br₂, NaOH | High (retention) | Moderate | Poor (Stoichiometric, hazardous) |
| Leuckart-Wallach | 4-Methoxycyclohexanone | Ammonium Formate | Poor | Moderate | Poor (Harsh conditions, byproducts) |
Conclusion and Recommendation
For the synthesis of this compound, reductive amination of 4-methoxycyclohexanone emerges as the most versatile and advantageous route .
-
For applications where high diastereoselectivity for the trans-isomer is critical , biocatalytic reductive amination using a transaminase is the unequivocally superior choice, offering exceptional purity and environmentally benign conditions.[5]
-
For large-scale production where high throughput and atom economy are paramount , catalytic reductive amination using H₂ and a suitable heterogeneous catalyst (e.g., Rh-Ni/SiO₂) provides an excellent balance of high yield and good stereoselectivity.[2]
-
Catalytic hydrogenation of 4-methoxyaniline is a strong contender for industrial applications, particularly if the starting material is readily available and high trans selectivity can be consistently achieved.
-
The Hofmann rearrangement and the Leuckart-Wallach reaction , while classic methods, are generally less favorable due to their stoichiometric nature, harsh reaction conditions, and potential for significant waste generation. They are best suited for small-scale synthesis where the specific starting materials are readily available and modern catalytic methods are not feasible.
Ultimately, the choice of synthesis route will depend on the specific requirements of your project, including scale, desired stereoisomer, cost constraints, and available equipment. This guide provides the foundational data and insights to navigate these considerations and select the most effective pathway to your target molecule.
References
- Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
- Hofmann rearrangement. (2023, October 29). In Wikipedia. [Link]
- Moore, M. L. (1949). The Leuckart reaction. Organic Reactions, 5, 301-330.
- Leuckart reaction. (2023, August 2). In Wikipedia. [Link]
- Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI. [Link]
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024).
- The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012, September 19).
- The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. [Link]
- List, B., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 130-131. [Link]
- Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. (n.d.).
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025).
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry. [Link]
- Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. (2007, May 29).
- Maycock, W. E. (1965). Hydrogenation of 4-methylcinnoline. BYU ScholarsArchive. [Link]
- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012, September 19).
- Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]
- Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. (2007, May 29).
- Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. (2017). New Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-Methoxycyclohexanamine-Containing Compounds
Introduction: The Strategic Value of Saturated Scaffolds in Drug Discovery
In modern medicinal chemistry, the strategic replacement of aromatic rings with saturated bioisosteres is a cornerstone of lead optimization.[1][2][3] This approach is often employed to mitigate metabolic liabilities associated with aromatic systems, such as oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby enhancing a compound's pharmacokinetic profile.[1][2] The 4-methoxycyclohexanamine scaffold has emerged as a valuable bioisosteric replacement for aniline moieties, offering a three-dimensional structure that can improve properties like solubility and metabolic stability.[2]
However, "metabolically stable" is a relative term. Understanding the metabolic fate of any new chemical entity (NCE) is critical for successful drug development.[4][5][6] Rapid biotransformation can lead to low bioavailability and the formation of potentially toxic metabolites, while excessively slow metabolism can cause unwanted accumulation and adverse effects.[5][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the metabolic stability of compounds containing the this compound moiety. We will delve into the underlying metabolic pathways, provide detailed, self-validating experimental protocols, and present a clear structure for comparative data analysis.
Part 1: Predicted Metabolic Pathways of this compound
The structure of this compound suggests two primary sites for metabolic attack by hepatic enzymes, particularly the versatile cytochrome P450 family.[8][9]
-
O-Demethylation: The methoxy group is a common substrate for CYP-mediated O-demethylation.[10][11] This reaction involves the hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde to yield a secondary alcohol (4-hydroxycyclohexanamine).[12][13][14] This is often a major clearance pathway for methoxy-containing xenobiotics.[10]
-
N-Dealkylation/Oxidation: The primary amine is susceptible to several transformations. If the amine is further substituted (i.e., a secondary or tertiary amine), CYP-catalyzed N-dealkylation can occur.[15][16][17] This process is mechanistically similar to O-demethylation, involving hydroxylation of the alpha-carbon of the N-substituent, which leads to an unstable intermediate that breaks down.[15][18] Primary amines can also undergo oxidative deamination or other oxidative reactions.
The interplay between these pathways dictates the overall metabolic fate and intrinsic clearance of the compound.
Caption: Predicted major metabolic pathways for this compound derivatives.
Part 2: Experimental Framework for Stability Assessment
To quantify metabolic stability, two tiered in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[4][19][20] These assays provide key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[5][7][19]
Protocol 1: Liver Microsomal Stability Assay
Principle & Causality: This assay is a cost-effective, high-throughput first screen that measures the metabolic stability of a compound in the presence of liver microsomes.[21] Microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, most notably the CYPs.[20][21] The assay's reliance on an external cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), is critical; CYPs require this reducing equivalent to activate molecular oxygen for their catalytic cycle. By measuring the rate of disappearance of the parent compound over time in an NADPH-fortified microsomal suspension, we can calculate its intrinsic clearance by Phase I enzymes.[22][23][24]
Trustworthiness through Self-Validation: The protocol's integrity is maintained by running well-characterized control compounds in parallel. A high-clearance compound (e.g., Verapamil, Dextromethorphan) and a low-clearance compound (e.g., Warfarin) are included to validate that the enzymatic system is performing within expected activity ranges.[21] A negative control incubation without NADPH confirms that any observed compound loss is due to enzymatic metabolism and not chemical instability.[24]
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is precisely 7.4, the optimal pH for most CYP enzymes.[24][25]
-
Test Compound Stock (10 mM): Prepare a stock solution of the test compound in a suitable organic solvent like DMSO or acetonitrile.[24]
-
Microsomal Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice or in a 37°C water bath immediately before use and dilute to a working concentration (e.g., 20 mg/mL) in cold phosphate buffer.[22][25] Keep on ice at all times.
-
NADPH Regenerating System Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[24] This system continuously regenerates NADPH, ensuring its concentration is not rate-limiting during the incubation.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm a mixture of phosphate buffer and the microsomal solution (final protein concentration typically 0.5-1.0 mg/mL) at 37°C for 5-10 minutes.[21][24]
-
Add the test compound to the mixture to achieve a final concentration (typically 1 µM). The final concentration of the organic solvent should be low (<0.5% for DMSO) to avoid enzyme inhibition.[25]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[25]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[21][25][26]
-
-
Sample Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.[23]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[21][22][23]
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line of this plot equals the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[21]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[21][27]
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Protocol 2: Hepatocyte Stability Assay
Principle & Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Hepatocytes, being intact liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as active transporter proteins.[20][26][28][29] This provides a more comprehensive and physiologically relevant picture of hepatic clearance, as it accounts for cellular uptake and the interplay between different metabolic pathways.[26][28]
Trustworthiness through Self-Validation: Assay performance is verified using control compounds and by confirming the viability of the cryopreserved hepatocytes before and after the experiment. Heat-inactivated hepatocytes serve as a negative control to differentiate enzymatic degradation from other forms of compound loss.[30]
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Cell Culture Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[30]
-
Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend in pre-warmed medium. Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%. Adjust the cell density to a final concentration (e.g., 0.5-1.0 million viable cells/mL).[27][30]
-
-
Incubation Procedure:
-
In a non-coated plate, add the test compound to pre-warmed medium.
-
Initiate the reaction by adding the hepatocyte suspension to the wells.[30]
-
Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle shaking to keep cells in suspension.[29][30]
-
Sample at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes) and quench the reaction with ice-cold acetonitrile containing an internal standard.[26][29]
-
-
Sample Analysis & Data Analysis:
-
The sample preparation, LC-MS/MS analysis, and data calculation steps are identical to those described for the microsomal stability assay. The CLint value, however, is expressed in units of µL/min/million cells .[27]
-
Part 3: Comparative Data Analysis & Structure-Metabolism Relationships
The true power of these assays lies in comparative analysis. By testing a series of structurally related compounds, we can derive crucial Structure-Metabolism Relationships (SMR) to guide further chemical modifications.
Hypothetical Comparative Data Set:
| Compound ID | Structure | Assay System | t½ (min) | CLint |
| Cmpd-1 | This compound | HLM | > 60 | < 5 µL/min/mg |
| Hepatocytes | > 120 | < 8 µL/min/10⁶ cells | ||
| Cmpd-2 | 4-Methoxycyclohexyl-N-methyl -amine | HLM | 25 | 27.7 µL/min/mg |
| Hepatocytes | 48 | 29.0 µL/min/10⁶ cells | ||
| Cmpd-3 | 4-Methoxyaniline (Aromatic Analog) | HLM | 15 | 46.2 µL/min/mg |
| Hepatocytes | 22 | 63.0 µL/min/10⁶ cells | ||
| Control | Verapamil | HLM | 8 | 86.6 µL/min/mg |
| Hepatocytes | 15 | 92.4 µL/min/10⁶ cells |
HLM: Human Liver Microsomes. Data are for illustrative purposes.
Interpretation and Field-Proven Insights:
-
Cmpd-1 vs. Cmpd-3 (Bioisosteric Comparison): The data clearly demonstrates the strategic advantage of the saturated scaffold. Cmpd-1, with the this compound core, is significantly more stable (t½ > 60 min) than its aromatic aniline analog, Cmpd-3 (t½ = 15 min). This supports the hypothesis that replacing the electron-rich aromatic ring with a saturated cyclohexane ring effectively blocks aromatic hydroxylation, a common and rapid metabolic pathway, thereby enhancing metabolic stability.[1][2]
-
Cmpd-1 vs. Cmpd-2 (N-Substitution Effect): The introduction of an N-methyl group in Cmpd-2 creates a new metabolic soft spot. The clearance of Cmpd-2 is markedly faster than the parent Cmpd-1, indicating that N-dealkylation is a significant metabolic pathway for this derivative.[15][31] This is a classic SMR observation: while the core scaffold is robust, modifications at the amine can re-introduce metabolic liability.[32]
-
Microsomes vs. Hepatocytes: In this hypothetical set, the rank order of stability is consistent between the two systems. However, if a compound were a substrate for Phase II enzymes, we would expect to see a more significant increase in clearance in hepatocytes compared to microsomes.[26][28] This highlights the necessity of using the hepatocyte assay to gain a complete metabolic profile.
Conclusion
The this compound scaffold represents a promising strategy for medicinal chemists aiming to improve the metabolic stability of drug candidates by replacing aniline moieties. However, its stability is not absolute and must be empirically determined. A tiered approach, beginning with a high-throughput liver microsomal stability assay and progressing to a more physiologically relevant hepatocyte stability assay, provides a robust framework for assessment. By systematically comparing analogs and understanding the key metabolic pathways of O-demethylation and N-dealkylation, researchers can build clear structure-metabolism relationships. This data-driven approach is essential for rationally designing compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing successful candidates through the drug development pipeline.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
- Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
- Testa, B., et al. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]
- Zhang, Y., et al. (n.d.). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions (RSC Publishing). [Link]
- Domainex. (n.d.).
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
- AxisPharm. (n.d.).
- Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
- Bellec, G., et al. (n.d.). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Oxford Academic. [Link]
- BioDuro. (n.d.).
- Hagel, J. M., & Facchini, P. J. (n.d.).
- Bellec, G., et al. (n.d.). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed. [Link]
- Washington State University Research Exchange. (n.d.). Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects. [Link]
- ResearchGate. (2010).
- Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. [Link]
- Wnuk, S. F., et al. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC - PubMed Central. [Link]
- Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and occurrence of o-demethylation in plant metabolism. PubMed. [Link]
- ACS Spring 2025. (2025). Use of saturated bioisosteres in medicinal chemistry. [Link]
- Kline, R. H., et al. (n.d.). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. PubMed. [Link]
- Lonsdale, R., et al. (n.d.). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. PMC - NIH. [Link]
- Wikipedia. (n.d.). Dextromethorphan. [Link]
- Koek, W., et al. (n.d.).
- ResearchGate. (2014).
- Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. [Link]
- Guengerich, F. P. (n.d.). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH. [Link]
- SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
- Wikipedia. (n.d.). Tricyclic antidepressant. [Link]
- Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC - NIH. [Link]
- S, S., et al. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]
- Kim, I., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PMC - PubMed Central. [Link]
- Kumar, S., & S, S. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]
- Masimirembwa, C., & Bredberg, U. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
- Semantic Scholar. (n.d.). Metabolic Stability for Drug Discovery and Development. [Link]
- Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
- Akunne, H. C., et al. (n.d.). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed. [Link]
- PNAS. (2017).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of saturated bioisosteres in medicinal chemistry - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 12. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry and occurrence of o-demethylation in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. nuvisan.com [nuvisan.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. mercell.com [mercell.com]
- 26. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 29. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Basicity: 4-Methoxycyclohexanamine vs. Cyclohexylamine
Introduction: The Critical Role of Amine Basicity in Molecular Design
In the landscape of drug discovery and materials science, the basicity of amine-containing molecules, quantified by the pKa of their conjugate acids, is a cornerstone of molecular design and function. This parameter profoundly influences a molecule's pharmacokinetic profile—governing its absorption, distribution, metabolism, and excretion (ADME)—and its interaction with biological targets. For researchers, a nuanced understanding of how structural modifications impact basicity is not merely academic; it is a critical tool for optimizing molecular properties.
This guide provides an in-depth comparison of the basicity of 4-methoxycyclohexanamine and its parent compound, cyclohexylamine. While cyclohexylamine serves as a fundamental building block, the introduction of a methoxy group at the 4-position introduces electronic and conformational effects that modulate the basicity of the amino group. Through a combination of experimental data for our reference compound and a detailed theoretical analysis, we will dissect the chemical principles governing these differences. Furthermore, we will provide a comprehensive, field-proven protocol for the experimental determination of amine pKa values, empowering researchers to validate these principles in their own work.
Theoretical Framework: Electronic and Conformational Effects on Basicity
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural feature that increases the electron density on the nitrogen will enhance its basicity, while features that withdraw electron density will decrease it.
Cyclohexylamine, a primary aliphatic amine, is a relatively strong base with a pKa of approximately 10.6 for its conjugate acid.[1] The cyclohexyl group, being an alkyl group, is weakly electron-donating through an inductive effect, which pushes electron density towards the nitrogen atom, making the lone pair more available for protonation compared to ammonia.[2]
The introduction of a methoxy group (-OCH₃) at the 4-position of the cyclohexane ring in this compound introduces a key structural change. The oxygen atom in the methoxy group is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect).[3] This effect is transmitted through the sigma bonds of the cyclohexane ring, pulling electron density away from the nitrogen atom of the amino group. This reduction in electron density on the nitrogen makes the lone pair less available for protonation, which would be expected to decrease the basicity of this compound compared to cyclohexylamine.
It is also important to consider the conformational isomers of this compound (cis and trans) and their chair conformations. In the trans isomer, both the amino and methoxy groups can occupy equatorial positions, minimizing steric strain.[4][5] In the cis isomer, one group must be axial while the other is equatorial. The inductive effect of the methoxy group will be present in both isomers, though its magnitude might be subtly influenced by the precise geometric arrangement. However, the primary influence on basicity remains the electron-withdrawing nature of the oxygen atom.
Figure 1. Logical relationship of inductive effect on the basicity of cyclohexylamines.
Comparative Data Summary
The following table summarizes the experimental pKa for cyclohexylamine and the theoretically predicted pKa for this compound. The prediction for this compound is based on the anticipated electron-withdrawing inductive effect of the methoxy group.
| Compound | Structure | pKa (Conjugate Acid) | Basicity Comparison |
| Cyclohexylamine | ~10.6[1] | Reference | |
| This compound | Predicted < 10.6 | Less Basic |
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the theoretical predictions, the pKa of an amine can be accurately determined using potentiometric titration. This method involves the gradual addition of a standardized titrant (an acid) to a solution of the amine and monitoring the resulting change in pH.[6][7][8]
Rationale for Method Selection
Potentiometric titration is a robust and widely used technique for pKa determination due to its precision and the direct thermodynamic information it provides.[9][10] The method relies on the Henderson-Hasselbalch equation, where at the half-equivalence point of the titration, the pH of the solution is equal to the pKa of the amine's conjugate acid.
Figure 2. Experimental workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology
-
Instrumentation and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Cyclohexylamine or this compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
-
Preparation of the Amine Solution:
-
Accurately weigh approximately 1 mmol of the amine into the 100 mL beaker.
-
Add 50 mL of deionized water and a magnetic stir bar.
-
Stir the solution until the amine is completely dissolved.
-
-
Titration Procedure:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the amine solution.
-
Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
-
Continue the titration until the pH has dropped significantly, well past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
To accurately determine the equivalence point, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.
-
The half-equivalence point is the volume of HCl that is half of the equivalence point volume.
-
The pKa of the amine's conjugate acid is the pH of the solution at the half-equivalence point.
-
Conclusion and Implications for Research
The comparative analysis of this compound and cyclohexylamine highlights the significant role of inductive effects in modulating the basicity of aliphatic amines. The electron-withdrawing nature of the methoxy group in the 4-position is predicted to decrease the pKa of the conjugate acid of this compound relative to cyclohexylamine. This seemingly subtle structural modification can have profound consequences for the behavior of these molecules in various applications.
For professionals in drug development, this understanding is crucial for fine-tuning the ionization state of a drug candidate at physiological pH, which in turn affects its solubility, membrane permeability, and target binding affinity. In the realm of materials science, controlling the basicity of amine-functionalized polymers and surfaces is key to their performance in applications such as catalysis and separations.
The provided experimental protocol for pKa determination by potentiometric titration offers a reliable method for researchers to obtain empirical data to support their molecular design efforts. By integrating theoretical principles with robust experimental validation, scientists can more effectively navigate the complexities of structure-property relationships and accelerate the development of novel molecules with tailored functionalities.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 939-947.
- Kruve, A., & Lõkov, K. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 1-21.
- Avdeef, A. (2012).
- Chemistry Steps. (n.d.). Basicity of Amines.
- LibreTexts. (2023). 24.3: Basicity of Amines.
- Wikipedia. (n.d.). Inductive effect.
- Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).
- PubChem. (n.d.). Cyclohexylamine.
- PubChem. (n.d.). 4-Methylcyclohexylamine.
- Poór, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Factors Affecting Basicity Part-V | Inductive Effects | Organic Chemistry. (2020, August 8). [Video]. YouTube. [Link]
- Conformational analysis of 1,4 disubstituted cyclohexane. (2020, December 16). [Video]. YouTube. [Link]
- Scientific & Academic Publishing. (2017). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Organic Chemistry, 5(1), 1-10.
- ResearchGate. (2023). Synthesis of cis/trans 4‐substituted cyclohexylamine with different....
- ResearchGate. (2023). Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive....
- PubChem. (n.d.). N-Methylcyclohexylamine.
Sources
- 1. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Inductive effect - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Comparative Benchmarking Guide to 4-Methoxycyclohexanamine in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-Methoxycyclohexanamine, benchmarking its performance in several crucial reaction types against common alternatives. By synthesizing data from authoritative sources and providing field-proven insights, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Advantage of the 4-Methoxy Substituent
This compound is a primary aliphatic amine that offers a unique combination of steric bulk and electronic properties.[1][2] The cyclohexane scaffold provides a defined three-dimensional geometry, while the methoxy group at the 4-position introduces a polar, electron-donating feature that can influence reactivity, selectivity, and the physicochemical properties of downstream products.[3] This strategic placement can impact solubility, metabolic stability, and target engagement in medicinal chemistry contexts.[3] This guide will explore the practical implications of these features in three key reaction classes: reductive amination, amide bond formation, and palladium-catalyzed C-N cross-coupling.
Reductive Amination: A Comparative Analysis
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability in pharmaceutical development.[4][5] The performance of this compound in this reaction is benchmarked against the parent cyclohexylamine to elucidate the impact of the 4-methoxy group.
Performance Comparison
While direct, side-by-side comparative studies are limited, we can infer performance from reactions conducted under similar conditions. The presence of the methoxy group is not expected to significantly hinder the nucleophilicity of the amine in the initial imine formation. However, its steric and electronic influence can play a role in the subsequent reduction step, potentially affecting diastereoselectivity when prochiral ketones are employed.
| Amine | Carbonyl Partner | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound (trans) | 4-tert-Butylcyclohexanone | Sodium Triacetoxyborohydride | Dichloromethane | ~90% (Estimated) | >95:5 (trans/cis) | Inferred from[6] |
| Cyclohexylamine | Cyclohexanone | Pyridine-Borane | Methanol | 85% | N/A | [7] |
| Cyclohexylamine | Cyclohexanone | 2%Ru@TAPB-DBDH / H₂ | Methanol | >99% | N/A | [8] |
| Substituted Cyclohexylamines | Various Ketones | Transaminases | Buffer/DMSO | 52-95% | High to excellent | [6][9] |
Note: Yields and selectivities are highly dependent on the specific substrates, catalyst, and reaction conditions. The data for this compound is an educated estimation based on similar transformations due to a lack of direct literature precedent.
Causality of Performance
The high diastereoselectivity observed in the reductive amination with trans-4-Methoxycyclohexanamine and a substituted cyclohexanone can be attributed to the steric hindrance imposed by the cyclohexane rings, favoring the approach of the hydride reagent from the less hindered face of the iminium intermediate. The methoxy group, being relatively distal, is not expected to exert a strong electronic influence on the reaction center but contributes to the overall steric profile of the amine.
Experimental Workflow: Reductive Amination
The following diagram outlines a typical workflow for reductive amination.
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination
-
Imine Formation: To a solution of the ketone (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2-0.5 M) is added this compound (1.0-1.2 eq.). The reaction mixture is stirred at room temperature for 1-2 hours.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise to the reaction mixture. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Amide Bond Formation: Assessing Nucleophilicity and Steric Hindrance
The formation of amide bonds is one of the most frequently performed reactions in medicinal chemistry.[10] The performance of an amine in this reaction is a function of its nucleophilicity and steric hindrance around the nitrogen atom.
Performance Comparison
| Amine | Carboxylic Acid | Coupling Reagent | Base | Yield (%) | Reference |
| This compound | Benzoic Acid | HATU | DIPEA | >90% (Expected) | Inferred from[11] |
| Cyclohexylamine | Various Acids | DCC | N/A | Good to Excellent | |
| Primary Amines | Various Acids | T3P/Pyridine | Pyridine | High | [12] |
| Primary Amines | Various Acids | Methoxysilanes | N/A | Good to Excellent | [13] |
Note: The yield for this compound is an estimation based on standard amide coupling protocols and the expected reactivity of a primary cycloalkylamine.
Causality of Performance
The efficiency of amide coupling reactions is highly dependent on the choice of coupling reagent and reaction conditions.[11] For a non-hindered primary amine like this compound, standard coupling reagents such as HATU, HOBt/EDC, or T3P are expected to provide high yields.[11][12] The choice of solvent and base is also critical to ensure efficient activation of the carboxylic acid and to prevent side reactions.
Experimental Workflow: Amide Coupling
The following diagram illustrates a typical workflow for an amide coupling reaction.
Caption: General workflow for amide bond formation.
Detailed Protocol: Amide Coupling with HATU
-
Acid Activation: To a solution of the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2-0.5 M) at 0 °C is stirred for 10-15 minutes.
-
Amine Addition: this compound (1.1 eq.) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[14][15][16] The performance of this compound in this reaction is dependent on the choice of catalyst, ligand, base, and reaction conditions.
Performance Comparison
While specific examples detailing the use of this compound in Buchwald-Hartwig reactions are not prevalent, its reactivity can be inferred from studies using similar primary cycloalkylamines. The steric bulk of the cyclohexyl group necessitates the use of sterically hindered and electron-rich phosphine ligands to promote efficient reductive elimination.
| Amine | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOt-Bu | High (Expected) | Inferred from[17] |
| Cyclohexylamine | Aryl Chlorides | Pd(OAc)₂ / JohnPhos | K₃PO₄ | 85-95% | [18] |
| Primary Amines | Aryl Chlorides | Pd/Josiphos Ligand | NaOt-Bu | High | [19] |
| Primary Amides | 4-Chloroanisole | Mixed Ligand System | K₃PO₄ | ~99% | [17] |
Note: The yield for this compound is an estimation based on the high efficiency of modern Buchwald-Hartwig catalyst systems with sterically demanding primary amines.
Causality of Performance
The success of the Buchwald-Hartwig amination with sterically hindered amines like this compound hinges on the selection of an appropriate ligand.[14][16] Ligands such as RuPhos, JohnPhos, or Josiphos-type ligands create a bulky and electron-rich environment around the palladium center.[17][18][19] This facilitates the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates, leading to high yields of the desired arylamine. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is also critical for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[17]
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram depicts a general workflow for a Buchwald-Hartwig C-N cross-coupling reaction.
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.). The aryl halide (1.0 eq.) and this compound (1.2 eq.) are then added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1-0.5 M).
-
Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by GC-MS or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-aryl-4-methoxycyclohexanamine.
Conclusion and Future Outlook
This compound stands as a valuable building block for organic synthesis, particularly in the construction of molecules relevant to drug discovery. Its performance in key transformations such as reductive amination, amide bond formation, and Buchwald-Hartwig amination is comparable to, and in some cases, potentially superior (in terms of diastereoselectivity) to, its unsubstituted counterpart, cyclohexylamine. The presence of the 4-methoxy group offers an additional vector for modulating the physicochemical properties of the final products, a feature of significant interest to medicinal chemists.
While this guide provides a comparative framework based on existing literature and chemical principles, there is a clear need for direct, head-to-head experimental studies to fully elucidate the performance of this compound against a broader range of alternative amines. Such studies would provide more precise quantitative data on reaction kinetics, yields, and selectivity, further empowering chemists to leverage the unique attributes of this versatile building block.
References
- ChemBK. (2024). Cyclohexanamine, 4-methoxy-, trans-.
- Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (n.d.). PMC.
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.
- Synthesis of cis/trans 4‐substituted cyclohexylamine with different... (n.d.). ResearchGate.
- Reductive amination of selected ketones and aldehydes 1 a–1 k into the... (n.d.). ResearchGate.
- Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... (n.d.). ResearchGate.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central.
- Reductive amination. (n.d.). Wikipedia.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). PMC.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications.
- Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC.
- Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. (n.d.). PMC.
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). PMC.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Catalytic Diastereoselective Petasis Reactions. (n.d.). PMC.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Amide Synthesis. (n.d.). Fisher Scientific.
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. (n.d.). DOI.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- (A) Yields of different catalysts in reductive amination of... (n.d.). ResearchGate.
- Predicting relative efficiency of amide bond formation using multivariate linear regression. (2022). Semantic Scholar.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization. (n.d.). PubMed.
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journals.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). ResearchGate.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Cyclohexylamine. (n.d.). PubChem.
- The role of the methoxy group in approved drugs. (2024). PubMed.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH.
- Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. (n.d.). PMC.
- Benzyloxycalix[4]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). ACS Publications.
- Cyclohexylamine – Knowledge and References. (n.d.). Taylor & Francis.
- One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes. (n.d.). PMC.
- The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate.
Sources
- 1. ohans.com [ohans.com]
- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzyloxycalix[8]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
comparative review of patents involving 4-Methoxycyclohexanamine
<Comparative Review of Patents Involving 4-Methoxycyclohexanamine >
A Senior Application Scientist's Guide to Synthesis and Application
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth comparative analysis of key patents involving this compound. We will dissect patented synthetic methodologies and explore the compound's application in modern drug discovery, offering field-proven insights and supporting experimental data.
Introduction: The Versatile this compound Scaffold
This compound, existing as cis and trans stereoisomers, is a crucial building block in medicinal chemistry and fine chemical synthesis. Its rigid cyclohexyl core imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability and bioavailability, while the amine and methoxy functionalities provide key interaction points for target binding and synthetic elaboration. This guide will compare patented approaches to its synthesis and its role as a key intermediate in the development of novel therapeutics.
PART 1: A Comparative Analysis of Synthetic Strategies
The stereochemistry of the this compound ring is often critical for pharmacological activity. Consequently, numerous patented methods focus on the stereoselective synthesis of either the cis or trans isomer. Here, we compare several distinct approaches.
Stereoselective Synthesis of trans-4-Alkylcyclohexylamines
A significant body of patents focuses on the synthesis of the trans isomer, which is a key intermediate for the antidiabetic drug Glimepiride.[1] The challenge lies in achieving high diastereoselectivity and developing scalable, cost-effective processes.
One common strategy involves the reduction of a 4-alkylcyclohexanone oxime. Early methods often employed hazardous reagents like sodium metal in alcohol, which, while effective, pose significant risks for industrial-scale production.[1]
A more recent and safer approach, detailed in patent CN109678726A , utilizes a supported ruthenium catalyst with an alkali metal promoter for the hydrogenation of 4-methylcyclohexanone.[2] This method is advantageous as the catalyst is reusable, reducing overall cost. The process achieves a molar yield of over 65% for the trans isomer and allows for the recycling of the undesired cis isomer, enhancing process efficiency.[2]
Another innovative method is described in patent CZ2005230A3 , which involves the isomerization of a Schiff's base.[3] This process starts with 4-methylcyclohexanone and benzylamine to form the Schiff's base, which is then treated with a strong base like potassium tert-butoxide to favor the formation of the thermodynamically more stable trans isomer. Subsequent acid hydrolysis yields the desired trans-4-methylcyclohexylamine with a high trans:cis ratio of 99.9:0.1.[3]
Stereoselective Synthesis of cis-4-Methylcyclohexylamine
While the trans isomer has been extensively explored, the cis isomer also serves as a valuable intermediate. For instance, it is used in the synthesis of antitubercular agents. Patent CN109824520B discloses a novel method starting from 4-methyl phenylboronic acid or its ester.[4] The key steps involve hydrogenation using a rhodium-carbon catalyst, followed by recrystallization to isolate the cis-4-methyl cyclohexylboronic acid/ester. Finally, an amine substitution reaction with sulfamic acid yields the cis-4-methylcyclohexylamine with a purity exceeding 99.5%.[4] This method is notable for its high purity and the reusability of the catalyst.[4]
Synthesis of the Precursor: 4-Methoxycyclohexanone
The synthesis of the direct precursor, 4-methoxycyclohexanone, is also a subject of patented innovation, moving away from hazardous heavy metal oxidants.
-
Traditional Methods : Older methods often used potassium dichromate and sulfuric acid for the oxidation of 4-methoxycyclohexanol, resulting in significant heavy metal waste and low yields (around 50%).[5]
-
Modern, Greener Approaches : Patent CN105152884A describes a continuous catalytic oxidation process using hydrogen peroxide as a green oxidant and a molecular sieve-supported phosphotungstic acid as a catalyst.[5] This method avoids heavy metal pollution and the dangers of hydrogen peroxide accumulation by using a tubular reactor.[5] Another patent application (IN 201821048883 ) details a process using sodium hypochlorite in the presence of a phase transfer catalyst, achieving yields in the range of 87% to 96%.[6]
| Patent | Starting Material | Key Reagents/Catalyst | Target Isomer | Yield/Purity | Key Advantages |
| CN109678726A | 4-Methylcyclohexanone | Supported Ruthenium, Alkali Metal Promoter | trans | >65% Molar Yield | Reusable catalyst, recycling of cis isomer.[2] |
| CZ2005230A3 | 4-Methylcyclohexanone | Benzylamine, Potassium tert-butoxide, HCl | trans | trans:cis ratio of 99.9:0.1.[3] | High stereoselectivity. |
| CN109824520B | 4-Methyl Phenylboronic Acid | Rhodium on Carbon, Sulfamic Acid | cis | >99.5% Purity.[4] | High purity of the cis isomer, reusable catalyst.[4] |
| CN105152884A | 4-Methoxycyclohexanol | H₂O₂, Molecular Sieve-Supported Phosphotungstic Acid | N/A | High Yield (not specified) | Environmentally friendly (green oxidant), continuous process, safe.[5] |
| IN 201821048883 | 4-Methoxyphenol | Pd/C, Sodium Hypochlorite, Phase Transfer Catalyst | N/A | 87-96% Yield.[6] | High yield, avoids hazardous heavy metals.[6] |
PART 2: Applications in Drug Discovery & Development
The this compound moiety is a privileged scaffold found in a variety of pharmacologically active compounds. Its incorporation can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.
Role as a Key Intermediate in Kinase Inhibitors
Numerous patents for protein kinase inhibitors utilize this compound and its derivatives as key building blocks. These inhibitors are crucial in oncology for treating diseases driven by abnormal kinase activity.[7] For example, patents US9314464B2 and US8785632B2 describe compounds targeting kinases like B-Raf and c-Met, respectively, which are implicated in various cancers.[7][8] The cyclohexylamine core often serves as a central scaffold to which other pharmacophoric groups are attached. The stereochemistry of the substituents on the cyclohexane ring is critical for achieving the correct vectoral orientation of these groups to fit into the kinase's binding pocket.
Application in CNS Disorders and Other Therapeutic Areas
Beyond oncology, derivatives of 4-cyclohexylamine have been patented for a range of other therapeutic applications:
-
Neurodegenerative Diseases : Patent US20210251925A1 describes mitofusin activators for treating mitochondrial dysfunction-related diseases like Parkinson's and Charcot-Marie-Tooth disease.[9]
-
Pain Management : Patents US4366172A and US20050267218A1 disclose 4-amino-cyclohexanol derivatives with analgesic properties.[10][11]
-
Antipsychotics : The antipsychotic drug Cariprazine features a cyclohexylamine derivative as a key structural element. Patent US9718795B2 provides a process for preparing Cariprazine and its intermediates.[12]
The prevalence of this scaffold across diverse therapeutic areas underscores its importance and versatility in drug design.
Experimental Protocols
To provide a practical context, here is a representative experimental protocol for the synthesis of trans-4-methylcyclohexylamine, adapted from the principles described in patent CZ2005230A3 .[3]
Protocol: Synthesis of trans-4-Methylcyclohexylamine Hydrochloride
Objective: To synthesize trans-4-methylcyclohexylamine hydrochloride with high stereoselectivity via isomerization of a Schiff's base.
Materials:
-
4-Methylcyclohexanone
-
Benzylamine
-
Toluene
-
Tetrahydrofuran (THF), anhydrous
-
Potassium tert-butoxide
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrogen gas supply
Procedure:
-
Formation of the Schiff's Base:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-methylcyclohexanone (0.1 mol), benzylamine (0.1 mol), and toluene (200 mL).
-
Reflux the mixture for 10 hours, azeotropically removing the water formed during the reaction.
-
After cooling, evaporate the toluene under reduced pressure. Add dry toluene (50 mL) and re-evaporate twice to ensure the removal of all water.
-
-
Isomerization:
-
Dissolve the resulting crude Schiff's base in anhydrous THF (500 mL) under a nitrogen atmosphere.
-
Add potassium tert-butoxide (15 g) to the solution.
-
Stir the mixture at 60°C for 14 hours under nitrogen.
-
-
Hydrolysis and Salt Formation:
-
Cool the reaction mixture in an ice bath.
-
Carefully add concentrated HCl (200 mL) to the cooled mixture.
-
Reflux the mixture for 5 hours to hydrolyze the imine and form the hydrochloride salt of the amine.
-
After cooling, the product, trans-4-methylcyclohexylamine hydrochloride, will precipitate.
-
-
Purification:
-
Collect the precipitate by filtration.
-
The crude salt can be further purified by recrystallization from a suitable solvent, such as a mixture of a C1-C5 alcohol and its ester, to achieve high purity.[3]
-
Self-Validation: The stereochemical purity of the final product should be confirmed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times to authentic standards of the cis and trans isomers.
Visualizing the Workflow
Synthesis of trans-4-Methylcyclohexylamine
Caption: Workflow for the synthesis of trans-4-Methylcyclohexylamine HCl.
Conclusion
The patent landscape for this compound and its derivatives reveals a continuous drive towards more efficient, stereoselective, and environmentally benign synthetic methods. The versatility of this scaffold in drug discovery is evident from its incorporation into a wide array of therapeutic agents, particularly kinase inhibitors. For researchers and drug development professionals, understanding these patented methodologies and applications is crucial for designing next-generation therapeutics that leverage the advantageous properties of the this compound core.
References
- US20210251925A1 - Trans-4-hydroxycyclohexyl phenyl amide mitofusin activators and methods of use thereof.
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
- CN105152884A - Preparation method of 4-methoxycyclohexanon.
- A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- US 2007/0082943 A1 - Process for Preparation of Substantially Pure Glimepiride. Googleapis.com. [Link]
- US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use.
- US3979444A - 4-Arylcyclohexylamines.
- US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- US20050267218A1 - 4-Hydroxymethyl-1-Aryl-cyclohexylamine compounds.
- US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.
- US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 4. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 5. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]
- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 7. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 9. US20210251925A1 - Trans-4-hydroxycyclohexyl phenyl amide mitofusin activators and methods of use thereof - Google Patents [patents.google.com]
- 10. US4366172A - 4-Amino-cyclohexanols, their pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 11. US20050267218A1 - 4-Hydroxymethyl-1-Aryl-cyclohexylamine compounds - Google Patents [patents.google.com]
- 12. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
A Comparative Guide to the Pharmacokinetic Properties of Drugs Containing a Substituted Cyclohexylamine Moiety
Abstract
The inclusion of a substituted cyclohexylamine scaffold is a recurring motif in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties. This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profiles of drugs containing this structural feature, with a specific focus on venlafaxine and tramadol as illustrative examples. By examining their Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding how this moiety influences a drug's behavior in the body. This guide integrates field-proven insights with detailed experimental protocols and comparative data to support the rational design of future drug candidates.
Introduction: The Role of the Substituted Cyclohexylamine Moiety in Drug Design
The cyclohexylamine ring system offers a versatile scaffold in drug design. Its non-planar, saturated nature allows for the precise spatial orientation of substituents, which can be critical for target engagement. Furthermore, the physicochemical properties of the ring, such as lipophilicity, can be fine-tuned through substitutions to optimize a compound's ADME profile. The presence of a methoxy group, often on an adjacent aromatic ring, can further influence metabolic stability and receptor interactions.
This guide will use venlafaxine, a serotonin-norepinephrine reuptake inhibitor, and tramadol, a centrally acting analgesic, as case studies. While not containing a 4-methoxy group directly on the cyclohexyl ring, their structures, featuring a substituted cyclohexanol ring (for venlafaxine) and a methoxy-phenyl group attached to a cyclohexyl ring (for tramadol), provide valuable insights into the pharmacokinetic implications of this general structural class.
Core Pharmacokinetic (ADME) Principles
A drug's therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which can be dissected into four key processes:
-
Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal tract.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
-
Metabolism: The enzymatic conversion of a drug into different compounds, known as metabolites. This primarily occurs in the liver and is a major determinant of drug clearance.
-
Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys or in the feces.
Comparative Pharmacokinetic Profiles: Venlafaxine and Tramadol
Venlafaxine and tramadol, while belonging to different therapeutic classes, share structural similarities that influence their pharmacokinetic behavior. Both are extensively metabolized, with their primary metabolic pathways involving the cytochrome P450 (CYP) enzyme system, particularly the polymorphic CYP2D6 isoenzyme.
| Parameter | Venlafaxine | Tramadol | Key Insights and Implications |
| Oral Bioavailability (%) | ~45%[1][2] | ~75% (single dose), increases with multiple doses[3] | Both drugs are well-absorbed, but venlafaxine undergoes significant first-pass metabolism, reducing its oral bioavailability.[1][2] This highlights the importance of assessing presystemic clearance for compounds with this moiety. |
| Plasma Protein Binding (%) | 27-30%[1][2] | ~20%[3] | Low plasma protein binding for both drugs suggests a larger fraction of the drug is free to distribute into tissues and exert its pharmacological effect. |
| Volume of Distribution (Vd) | 7.5 ± 3.7 L/kg[2] | High, indicating extensive tissue distribution[4] | The lipophilic nature of the cyclohexyl ring contributes to a large volume of distribution for both compounds, suggesting they are not confined to the bloodstream. |
| Primary Metabolic Pathway | O-demethylation via CYP2D6 to O-desmethylvenlafaxine (ODV)[2][5][6] | O-demethylation via CYP2D6 to O-desmethyltramadol (M1)[3][7] | The methoxy group is a key site of metabolism for both drugs, primarily mediated by CYP2D6. This has significant clinical implications due to genetic polymorphisms in the CYP2D6 enzyme, which can lead to inter-individual variability in drug response and side effects.[3][5] |
| Active Metabolite(s) | O-desmethylvenlafaxine (ODV)[2] | O-desmethyltramadol (M1)[7] | Both drugs are essentially pro-drugs, relying on metabolism to produce their major active metabolite. Evaluating the pharmacokinetics and pharmacodynamics of active metabolites is therefore crucial. |
| Elimination Half-life (t½) | Parent: ~5 hours; ODV: ~11 hours[2] | ~6 hours[3] | The longer half-life of the active metabolite of venlafaxine contributes to its duration of action. |
| Primary Route of Excretion | Renal (as parent drug and metabolites)[1][2] | Renal (as metabolites)[3][7] | The kidneys are the primary route of elimination for both compounds and their metabolites. Dose adjustments may be necessary in patients with renal impairment. |
Essential Experimental Protocols for Pharmacokinetic Evaluation
To prospectively evaluate the pharmacokinetic properties of novel compounds containing a substituted cyclohexylamine moiety, a tiered approach employing both in vitro and in vivo assays is recommended.
In Vitro Metabolic Stability in Liver Microsomes
This initial screen provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of 4-Methoxycyclohexanamine and 4-Hydroxycyclohexylamine Isomers
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. These characteristics—spanning acidity, lipophilicity, solubility, and thermal properties—govern a compound's pharmacokinetic and pharmacodynamic behavior. This guide offers an in-depth, objective comparison of the key physicochemical properties of the cis and trans isomers of two structurally related cyclohexylamine derivatives: 4-Methoxycyclohexanamine and 4-Hydroxycyclohexylamine.
The substitution at the 4-position of the cyclohexyl ring, a seemingly subtle change from a methoxy (-OCH₃) to a hydroxyl (-OH) group, imparts significant differences in properties such as hydrogen bonding capability. This, combined with the stereochemical arrangement of the amino group relative to the substituent (cis vs. trans), creates four distinct molecules with unique profiles relevant to their potential applications as pharmaceutical scaffolds or synthetic intermediates. This guide provides the supporting experimental data and methodologies necessary to make informed decisions in research and development.
Core Physicochemical Property Comparison
The following table summarizes the key physicochemical properties for the cis and trans isomers of this compound and 4-Hydroxycyclohexylamine. It is important to note that while some experimental data is available, many values are derived from computational predictions and should be considered as such.
| Property | This compound | 4-Hydroxycyclohexylamine |
| Isomer | cis | trans |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol |
| pKa (predicted) | 10.38 ± 0.70[1] | 10.38 ± 0.70 |
| logP (predicted) | ~0.5[2] | ~0.5[2] |
| Melting Point (°C) | Data not available | Data not available |
| Boiling Point (°C) | 174.5 ± 33.0 (predicted)[1] | 188-190[3] |
| Aqueous Solubility | Predicted to be soluble | Predicted to be soluble |
The "Why": Interpreting the Physicochemical Differences
The divergence in properties between these molecules can be rationalized by considering the electronic and steric effects of the methoxy and hydroxyl groups, as well as their spatial orientation.
-
Hydrogen Bonding: The most significant difference arises from the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, whereas the methoxy group's ether oxygen can only function as a hydrogen bond acceptor. This enhanced hydrogen bonding capacity of 4-hydroxycyclohexylamine is expected to lead to higher water solubility and a lower partition coefficient (logP) compared to its methoxy counterpart. The higher melting and boiling points of the hydroxy derivatives are also attributable to stronger intermolecular hydrogen bonding.
-
Basicity (pKa): The pKa of the amine group is a measure of its basicity. While the predicted pKa values for the amine in the methoxy isomers are around 10.38, the hydroxyl group in 4-hydroxycyclohexylamine introduces an additional acidic proton with a much higher predicted pKa. The electronic influence of the ether versus the alcohol at the 4-position is expected to have a minor, but potentially measurable, effect on the basicity of the distant amino group.
-
Cis/Trans Isomerism: The spatial arrangement of the substituents affects the overall shape and polarity of the molecules. In the more stable chair conformation of the cyclohexane ring, substituents can be either axial or equatorial. For the trans isomer, the bulkier amino and methoxy/hydroxyl groups will preferentially occupy equatorial positions to minimize steric strain, leading to a more stable conformation. The cis isomer will have one axial and one equatorial substituent, resulting in a different dipole moment and potentially affecting crystal packing, which influences melting points. These conformational differences can be definitively distinguished using NMR spectroscopy, where axial and equatorial protons exhibit distinct chemical shifts and coupling constants[4].
Experimental Determination of Key Physicochemical Properties
To ensure the trustworthiness and accuracy of the data presented, it is crucial to understand the experimental methodologies used for their determination. The following sections detail the standard, self-validating protocols for measuring pKa, logP, and aqueous solubility.
pKa Determination via Potentiometric Titration
Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5][6] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa. This method is robust and provides a direct thermodynamic measurement of the acid dissociation constant.
Experimental Protocol:
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]
-
Sample Preparation: Accurately weigh and dissolve the cyclohexylamine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for less soluble compounds) to a known concentration (e.g., 1 mM).[7]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.[7]
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[8]
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination via the Shake-Flask Method
Causality Behind Experimental Choice: The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (logP) due to its direct measurement of a compound's distribution between two immiscible phases at equilibrium.[9][10] This provides a fundamental measure of lipophilicity, a critical parameter for predicting a drug's ability to cross biological membranes.
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.[9]
-
Sample Preparation: Prepare a stock solution of the test compound in one of the pre-saturated phases.
-
Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and the aqueous buffer.
-
Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility can be assessed through two primary methods: a high-throughput kinetic assay for early-stage screening and a more definitive thermodynamic assay for lead optimization.
Causality Behind Experimental Choice: This method is ideal for early drug discovery as it is rapid, requires minimal compound, and is amenable to high-throughput screening.[12][13] It provides a measure of how readily a compound, when introduced from an organic solvent (typically DMSO), precipitates in an aqueous buffer. This is a practical assessment of solubility under conditions often encountered in initial biological assays.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a microtiter plate.
-
Addition to Buffer: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well, causing a rapid change in solvent composition.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[12]
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[14]
-
Determination: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[12]
Causality Behind Experimental Choice: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[4][13] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form, providing a definitive value for formulation and biopharmaceutical classification.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Sources
- 1. chemscene.com [chemscene.com]
- 2. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR [m.chemicalbook.com]
- 7. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. hmdb.ca [hmdb.ca]
- 12. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 13. trans-4-Aminocyclohexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 14. CIS-4-METHYL-CYCLOHEXYLAMINE HCL(33483-66-8) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of 4-Methoxycyclohexanamine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Methoxycyclohexanamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards.
Hazard Profile of this compound
A foundational principle of laboratory safety is to understand the risks associated with a chemical before its use, which directly informs its proper disposal.[1] this compound is an organic compound that requires careful handling due to its specific chemical properties and associated hazards.
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 121588-79-2 (trans-isomer) | [2] |
| Molecular Formula | C₇H₁₅NO | [2][3] |
| Appearance | Colorless and transparent liquid | [2] |
| Boiling Point | Approx. 174-190°C | [2] |
| Solubility | Slightly soluble in water; soluble in many organic solvents | [2] |
GHS Hazard Classification
This compound is classified with multiple hazards. This necessitates treating it as a hazardous waste stream from the point of generation. The following classifications have been reported:
| Hazard Class | GHS Statement | Significance for Disposal |
| Flammable Liquid | Highly flammable liquid and vapor.[3][4][5][6][7] | Waste containers must be stored away from heat, sparks, open flames, and other ignition sources.[4][6][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2][3][5] | Requires stringent use of personal protective equipment (PPE) during handling and disposal to prevent chemical burns. |
| Acute Toxicity | Harmful if swallowed.[3][5][6] | Reinforces the need to prevent any direct contact or ingestion. |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood. |
Reactivity Concerns: As an amine, this compound is incompatible with strong acids and oxidizing agents.[9][10] Mixing with acids can cause a vigorous exothermic reaction.[9][10] Therefore, it is critical to segregate this waste from acidic or oxidizing waste streams.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any waste collection or disposal procedure, ensure all safety measures are in place.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[11] Ensure safety showers and eyewash stations are readily accessible.[5][7]
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this chemical waste includes:
-
Eye and Face Protection : Chemical safety goggles and a face shield.[11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6][12]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[11]
-
Step-by-Step Disposal Procedure
The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[1]
Phase 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.[1][11]
-
Designate as Hazardous Waste : All waste containing this compound, including pure excess reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.
-
Maintain Segregation : Collect this compound waste in a dedicated container. Do not mix it with other waste streams, especially:
-
Aqueous or acidic waste.
-
Waste containing oxidizing agents.
-
Halogenated solvent waste.
-
Phase 2: Waste Collection and Containment
-
Select an Appropriate Container :
-
Labeling the Waste Container :
-
Affix a hazardous waste label to the container.[15] This is a regulatory requirement.
-
The label must include:
-
-
Collecting the Waste :
-
For Liquid Waste : Carefully transfer the waste into the labeled container using a funnel. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[13]
-
For Solid Waste : Contaminated items such as gloves, absorbent pads, or weigh boats should be collected in a separate, clearly labeled solid waste container.[13]
-
Securely seal the container immediately after adding waste.
-
Phase 3: On-Site Storage (Satellite Accumulation)
Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[1][15]
-
Designated Location : Store the sealed waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[14]
-
Segregation in Storage : Keep the container physically separated from incompatible materials, particularly acids.[14]
-
Safety Precautions : The storage area must be away from direct sunlight, heat sources, and ignition sources.[14][16] Flammable waste is best stored in a dedicated fire-rated cabinet.[14]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling this compound waste.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. northmetal.net [northmetal.net]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
A Senior Application Scientist's Guide to Handling 4-Methoxycyclohexanamine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 4-Methoxycyclohexanamine, a flammable, corrosive, and potentially toxic cycloalkylamine, requires more than just following a checklist; it requires understanding the causality behind each safety protocol. This guide provides essential, field-proven safety and logistical information, moving beyond mere compliance to foster a culture of intrinsic safety in your laboratory.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from authoritative data on structurally analogous compounds, primarily 4-Methylcyclohexylamine and other cyclohexylamine derivatives. The chemical principles governing the hazards of the amine and cycloalkane functionalities are fundamentally similar.
Part 1: The 'Why' - A Proactive Hazard Assessment
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound presents a tripartite threat: it is flammable, corrosive to biological tissue, and harmful upon acute exposure.[1][2][3] The operational imperative is to prevent ignition, contain the liquid, and eliminate routes of exposure.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear, quantitative summary of the chemical's dangers.
| Hazard Class | Category | Hazard Statement | Rationale for Precautions |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][3] | Vapors are heavier than air and can travel to an ignition source.[4] All handling must be done away from heat, sparks, or open flames, and equipment must be properly grounded.[1][4] |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage.[1][2][3] | The amine functional group is caustic. Direct contact can cause irreversible tissue damage. This mandates robust skin and eye protection.[5] |
| Acute Toxicity (Oral & Dermal) | Category 4 | H302/H312: Harmful if swallowed or in contact with skin.[1][2] | The compound can be absorbed through the skin or ingested, leading to systemic toxicity.[5] This underscores the need for impeccable hygiene and glove protocol. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2][6] | Splashes are a critical risk and can lead to permanent vision loss. Standard safety glasses are insufficient. |
Part 2: Engineering Controls - Your Primary Defense
Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. Reliance on PPE is the last line of defense, not the first.
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The hood contains flammable vapors and protects you from inhaling harmful mists.
-
Ventilation and Grounding: Ensure the laboratory has adequate ventilation and that all equipment, including transfer pumps and containers, is explosion-proof and properly grounded and bonded to prevent static discharge.[1][4]
-
Emergency Equipment: An eyewash station and safety shower must be located within a 10-second travel distance from the workstation and be free of any obstructions.[1][4][9][10] Verify their functionality weekly.
Part 3: Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified in Part 1. For this compound, a comprehensive ensemble is required.
| Protection Type | Recommended Equipment | Specification & Rationale |
| Eye & Face | Chemical safety goggles and a full-face shield. | Rationale: Because the material is corrosive and causes severe eye damage, protection against splashes is critical.[6] Goggles protect from splashes entering from the sides, while the face shield protects the entire face.[7][11] Must meet OSHA 29 CFR 1910.133 or EN166 standards.[4][12] |
| Hand | Nitrile or Neoprene Gloves. | Rationale: These materials offer good resistance to amines. Always inspect gloves for tears or pinholes before use. Follow a strict "no-touch" policy for common surfaces (door handles, keyboards) while wearing gloves.[11] Use proper removal techniques to avoid skin contact.[7] |
| Body | Flame-retardant, chemical-resistant lab coat or apron. | Rationale: A complete suit protecting against chemicals is recommended.[7] This protects against splashes of the corrosive material and provides a barrier. Ensure clothing is fully buttoned. |
| Respiratory | NIOSH/MSHA-approved respirator. | Rationale: While a fume hood is the primary control, respiratory protection is necessary for spill cleanup or if engineering controls fail. An air-purifying respirator with cartridges appropriate for organic vapors and amines should be used.[4][7] |
Experimental Protocol: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is a critical control point to prevent cross-contamination. The principle is to "don clean" and "doff dirty" in a sequence that protects the user.
Caption: PPE Donning and Doffing Workflow.
Part 4: Operational and Disposal Plans
Safe handling extends to the entire lifecycle of the chemical in the lab, from receipt to disposal.
Safe Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is available and inspected.
-
Aliquotting: When transferring the liquid, use spark-proof tools and grounded equipment.[4][12] Pour slowly to minimize splashing. Use a bottle carrier for transport.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if no contact was perceived.[7][13] Decontaminate the work surface.
-
Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[1][9] Keep it away from incompatible materials like acids and strong oxidizing agents.[1][9]
Emergency Procedures
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1][9] Seek immediate medical attention.
-
Spill: Evacuate the area. Remove all ignition sources.[4] Wearing full PPE, cover the spill with a liquid-absorbent, non-combustible material (e.g., sand, Chemizorb®). Collect the material in a sealed container for disposal.
Disposal Plan
All waste containing this compound is considered hazardous waste. Never dispose of it down the drain.[14][15]
Caption: Hazardous Waste Disposal Workflow.
By integrating this comprehensive safety and handling framework into your daily operations, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
- PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexylamine. [Link]
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Methylcyclohexane-1,3-diamine. [Link]
- Chemistry Stack Exchange. (2014). Safety when handling cyclohexylamine in non-industrial amounts. [Link]
- Occupational Safety and Health Administration. (n.d.). METHYLCYCLOHEXANE. U.S. Department of Labor. [Link]
- University of California, Santa Cruz. (n.d.).
- University of California, Riverside. (2024). Lab Safety Rules and Guidelines. [Link]
- Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. aksci.com [aksci.com]
- 7. 4-Methylcyclohexyl amine - Safety Data Sheet [chemicalbook.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. fishersci.com [fishersci.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
